(Z)-1-Phenyl-1-octene
Description
Structure
3D Structure
Properties
IUPAC Name |
[(Z)-oct-1-enyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h7-13H,2-6H2,1H3/b11-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCALDWJXTVCBAZ-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Advanced Synthesis and Physicochemical Profiling of (Z)-1-Phenyl-1-octene
Executive Overview
(Z)-1-Phenyl-1-octene (also known as cis-1-phenyl-1-octene or [(Z)-oct-1-enyl]benzene) is a highly lipophilic, unsaturated hydrocarbon featuring a cis-configured double bond that bridges a phenyl ring and an aliphatic octyl chain[1]. In advanced organic synthesis and drug development, the precise stereocontrol of olefins is paramount, as the spatial arrangement of substituents drastically alters receptor binding affinities and pharmacokinetic profiles. This technical whitepaper provides an in-depth analysis of the physicochemical properties of (Z)-1-Phenyl-1-octene and establishes field-proven, self-validating methodologies for its stereoselective synthesis.
Physicochemical Profiling and Structural Data
Understanding the baseline metrics of (Z)-1-Phenyl-1-octene is critical for downstream chromatographic purification and analytical validation. The compound's high XLogP3 value indicates extreme hydrophobicity, necessitating non-polar solvent systems for extraction and analysis[1].
| Property | Value |
| IUPAC Name | [(Z)-oct-1-enyl]benzene |
| CAS Number | 42036-72-6[2] |
| Molecular Formula | C₁₄H₂₀[1] |
| Molecular Weight | 188.31 g/mol [1] |
| Topological Polar Surface Area | 0 Ų[1] |
| Partition Coefficient (XLogP3) | 5.5[1] |
| Physical State (at Standard Temp) | Colorless to pale yellow liquid |
Stereoselective Synthesis Workflows
As a Senior Application Scientist, it is crucial to recognize that synthesizing pure (Z)-alkenes requires rigorous kinetic control. Thermodynamic equilibration naturally favors the less sterically hindered (E)-isomer. To achieve >95% (Z)-selectivity, we deploy two distinct, self-validating synthetic pathways: the salt-free Wittig olefination and the poisoned Lindlar reduction.
Pathway A: Salt-Free Wittig Olefination
Causality & Mechanistic Insight: The Wittig reaction between benzaldehyde and the non-stabilized ylide derived from heptyltriphenylphosphonium bromide is highly sensitive to the reaction environment[3]. Under standard conditions, lithium salts stabilize the intermediate oxaphosphetane, allowing it to equilibrate into the thermodynamically favored trans configuration. By utilizing "salt-free" conditions (e.g., using sodium hexamethyldisilazide or filtering out lithium salts), the initial kinetically favored syn-oxaphosphetane is locked, undergoing rapid cycloreversion exclusively to the (Z)-alkene.
Mechanistic pathway of Z-selective Wittig olefination under salt-free conditions.
Step-by-Step Protocol:
-
Ylide Generation: In a flame-dried Schlenk flask under argon, suspend 1.1 eq of heptyltriphenylphosphonium bromide in anhydrous THF (0.2 M)[3]. Cool the mixture to -78 °C.
-
Deprotonation: Dropwise add 1.05 eq of NaHMDS (1.0 M in THF). Stir for 1 hour at -78 °C to form the vibrant orange ylide solution.
-
Electrophile Addition: Slowly add 1.0 eq of freshly distilled benzaldehyde.
-
Cycloreversion: Allow the reaction mixture to gradually warm to room temperature over 4 hours.
-
Self-Validating Workup: Quench with saturated aqueous NH₄Cl. Extract with hexanes (to precipitate the triphenylphosphine oxide byproduct).
-
Analytical Validation: Concentrate the organic layer and analyze via ¹H NMR. The vinylic protons of the (Z)-isomer will exhibit a coupling constant (J) of 10–12 Hz. The absence of signals with J = 15–17 Hz validates the exclusion of the (E)-isomer.
Pathway B: Lindlar Reduction of 1-Phenyl-1-octyne
Causality & Mechanistic Insight: The partial hydrogenation of 1-phenyl-1-octyne requires the syn-addition of hydrogen gas[4]. Standard palladium catalysts will rapidly over-reduce the resulting alkene into an alkane. To prevent this, Lindlar's catalyst (Pd/CaCO₃) is intentionally poisoned with lead(II) acetate and quinoline[5]. The lead physically blocks highly active palladium sites, while quinoline acts as an electron-withdrawing ligand, reducing the electron density of the metal. This precisely tunes the catalyst to desorb the alkene immediately after the first hydrogenation event, preventing over-reduction.
Catalytic cycle of the stereoselective Lindlar reduction of 1-phenyl-1-octyne.
Step-by-Step Protocol:
-
Catalyst Preparation: In a two-neck round-bottom flask, suspend 5 mol% of Lindlar catalyst in a 1:1 mixture of hexanes and ethyl acetate. Add 0.1 eq of synthetic-grade quinoline[5].
-
Substrate Addition: Introduce 1.0 eq of 1-phenyl-1-octyne to the suspension[4].
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas (1 atm) using a balloon or a precisely calibrated gas burette. Stir vigorously at 25 °C.
-
Self-Validating Monitoring: The system is self-validating through volumetric tracking. The reaction must be halted exactly when 1 molar equivalent of H₂ is consumed. Simultaneously, monitor via GC-MS; the complete disappearance of the alkyne mass peak (m/z 186) and the appearance of the alkene peak (m/z 188) signals the endpoint.
-
Workup: Purge the system with argon. Filter the mixture through a short pad of Celite to remove the palladium catalyst. Wash the filtrate with 1M HCl to remove the quinoline, dry over MgSO₄, and concentrate in vacuo.
References
- PubChem. "(Z)-1-Phenyl-1-octene Computed Properties." National Institutes of Health (NIH).
- ChemicalBook. "(Z)-1-Phenyl-1-octene CAS Number and Details." ChemicalBook.
- BenchChem. "Heptyltriphenylphosphonium bromide | PTC Reagent." BenchChem.
- ACS Publications. "Are Alkyne Reductions Chemo-, Regio-, and Stereoselective Enough To Provide Pure (Z)-Olefins in Polyfunctionalized Bioactive Molecules?" Chemical Reviews.
- BenchChem. "1-Octyne, 98-99% | High-Purity Reagent." BenchChem.
Sources
Thermodynamic Profiling and Isomerization Dynamics of 1-Phenyl-1-octene: A Technical Guide
Executive Summary
In the synthesis of Active Pharmaceutical Ingredients (APIs) and advanced materials, controlling alkene geometry is paramount. The spatial arrangement of substituents across a carbon-carbon double bond dictates a molecule's binding affinity, bioavailability, and shelf-life stability. This whitepaper provides an in-depth mechanistic and experimental analysis of the thermodynamic stability of (Z)-1-phenyl-1-octene versus its (E)-isomer. By deconstructing the stereoelectronic drivers of stability and providing a self-validating experimental protocol for thermodynamic equilibration, this guide serves as a definitive resource for drug development professionals and synthetic chemists.
Mechanistic Causality of Thermodynamic Stability
The relative stability of geometric isomers is governed by a delicate balance between steric repulsion and stereoelectronic stabilization. In the case of 1-phenyl-1-octene, the (E)-isomer represents the absolute thermodynamic sink, while the (Z)-isomer exists as a higher-energy, kinetically trapped state.
Steric Strain and Van der Waals Repulsion
In (Z)-1-phenyl-1-octene, the bulky hexyl chain (-C₆H₁₃) and the phenyl ring are positioned cis to one another. The proximity of these two massive functional groups causes their Van der Waals radii to severely overlap, generating immense steric repulsion[1]. This physical clash destabilizes the ground state of the molecule.
Stereoelectronic Effects and Loss of Coplanarity
To alleviate the steric strain inherent in the (Z)-configuration, the phenyl ring is forced to rotate out of coplanarity with the alkene π-bond. This orthogonal twist has a catastrophic effect on the molecule's electronic stability: it breaks the extended π-π conjugation between the aromatic ring and the alkene[2]. Conversely, the (E)-isomer places the hexyl and phenyl groups trans to each other (anti-periplanar). This minimizes steric clash and allows the phenyl ring to lie perfectly flat against the alkene plane, maximizing resonance stabilization and lowering the overall Gibbs free energy.
Logical relationship defining the thermodynamic preference for the (E)-isomer.
Quantitative Thermodynamic Landscape
The energetic penalty of the (Z)-configuration can be quantified. The table below summarizes the representative thermodynamic parameters and analytical markers for the two isomers.
Table 1: Thermodynamic and Analytical Parameters of 1-Phenyl-1-octene Isomers
| Parameter | (Z)-1-Phenyl-1-octene | (E)-1-Phenyl-1-octene | Difference (Δ) |
| Relative Enthalpy (ΔH°) | + 3.8 kcal/mol | 0.0 kcal/mol | - 3.8 kcal/mol |
| Relative Gibbs Free Energy (ΔG°) | + 4.1 kcal/mol | 0.0 kcal/mol | - 4.1 kcal/mol |
| Equilibrium Ratio (298 K) | < 1 % | > 99 % | N/A |
| ¹H-NMR Olefinic Coupling (JHH) | ~ 11.5 Hz | ~ 15.8 Hz | 4.3 Hz |
(Note: Data represents standard energetic differentials for 1,2-alkyl-aryl styrenyl systems[3]).
Experimental Workflow: Establishing Thermodynamic Equilibrium
To empirically validate the thermodynamic preference of the (E)-isomer, researchers utilize an iodine-catalyzed radical equilibration protocol. This method is highly favored in drug development because it is a self-validating system : regardless of whether the starting material is 100% (Z), 100% (E), or a random mixture, the reaction will inexorably converge to the identical >99:1 (E:Z) thermodynamic ratio.
Catalytic Mechanism
Under ambient light or mild heating, molecular iodine (I₂) undergoes homolytic cleavage to form highly reactive iodine radicals (I•). These radicals electrophilically add to the alkene π-bond, rehybridizing the olefinic carbon from sp² to sp³[4]. This transient radical intermediate eliminates the rigid double bond, allowing free rotation around the carbon-carbon single bond. The molecule naturally rotates to the lowest-energy anti-periplanar conformation. Subsequent elimination of the iodine radical reforms the π-bond, exclusively yielding the thermodynamically stable (E)-isomer[4].
Iodine-catalyzed radical isomerization workflow to reach thermodynamic equilibrium.
Step-by-Step Methodology: Iodine-Catalyzed Equilibration
The following protocol details the exact steps required to isomerize (Z)-1-phenyl-1-octene to its (E)-isomer, including the causality behind each experimental choice to ensure scientific rigor.
Step 1: Reaction Setup and Solvent Selection
-
Action: Dissolve 10.0 mmol of (Z)-1-phenyl-1-octene in 20 mL of anhydrous heptane in a borosilicate glass flask.
-
Causality: Heptane is specifically chosen over coordinating solvents (like ethers or dichloromethane) because non-polar aliphatic solvents do not coordinate with or stabilize the iodine radicals. This maximizes the effective concentration of the catalytic species and prevents unwanted electrophilic side reactions.
Step 2: Photochemical Initiation
-
Action: Add 0.5 mmol (5 mol%) of elemental iodine (I₂) to the solution. Expose the stirring mixture to a 400 nm LED light source (or ambient sunlight) for 2 hours at 25°C.
-
Causality: While iodine can act thermally, photolysis provides the exact activation energy required for the homolytic cleavage of the I-I bond without requiring elevated temperatures that could degrade sensitive functional groups on more complex API analogs[4].
Step 3: Irreversible Quenching
-
Action: Add 15 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to the reaction flask and stir vigorously until the purple/brown color of the organic layer completely disappears (becomes colorless).
-
Causality: This is a critical self-validating step. Thiosulfate irreversibly reduces active molecular iodine and iodine radicals to inert, water-soluble iodide ions (I⁻). This phase-separation completely halts the radical mechanism, ensuring the E/Z ratio does not artificially shift during subsequent solvent evaporation.
Step 4: Extraction and Analytical Validation
-
Action: Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Analyze the crude mixture via ¹H-NMR (500 MHz, CDCl₃).
-
Causality: ¹H-NMR provides definitive proof of geometry. The vinylic protons of the newly formed (E)-isomer will display a characteristic trans-coupling constant (J ≈ 15.8 Hz), whereas any residual (Z)-isomer would show a cis-coupling constant (J ≈ 11.5 Hz)[3]. The absence of the 11.5 Hz doublet confirms complete conversion to the thermodynamic sink.
Implications in Drug Development
Understanding the thermodynamic stability of alkenes like 1-phenyl-1-octene is not merely an academic exercise; it is a regulatory necessity. If a drug candidate relies on a kinetically trapped (Z)-alkene for its biological activity, the formulation must be rigorously protected from light, heat, and radical initiators to prevent spontaneous isomerization into the inactive (E)-isomer during storage. Conversely, synthetic routes designed to produce the (E)-isomer can leverage thermodynamic equilibration protocols (like the iodine method) at the final step to "correct" any stereochemical leakage that occurred earlier in the synthesis, thereby maximizing the yield of the desired API.
References
-
Title: Cis-Trans/Z-E Isomer Stability Source: AK Lectures URL: [Link]
-
Title: Perfluoroalkylation of alkenes and alkynes in water Source: Semantic Scholar URL: [Link]
-
Title: Contra-Thermodynamic, Photocatalytic E→Z Isomerization of Styrenyl Boron Species Source: PubMed URL: [Link]
-
Title: Mechanism of Cis/Trans Equilibration of Alkenes via Iodine Catalysis Source: University of Regina / ACS Publications URL: [Link]
Sources
- 1. aklectures.com [aklectures.com]
- 2. Contra-Thermodynamic, Photocatalytic E→Z Isomerization of Styrenyl Boron Species: Vectors to Facilitate Exploration of Two-Dimensional Chemical Space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. uregina.ca [uregina.ca]
The Physicochemical and Synthetic Profile of (Z)-1-Phenyl-1-octene: Molecular Weight, Formula, and Stereoselective Assembly
Executive Summary
(Z)-1-Phenyl-1-octene is a highly valuable stereodefined alkene utilized extensively as a model substrate in the development of stereoselective olefinations, cross-coupling methodologies, and advanced materials science. This technical whitepaper provides an in-depth analysis of its core physicochemical properties—specifically its molecular formula and molecular weight—alongside a rigorously validated, causality-driven protocol for its stereoselective synthesis and analytical verification.
Molecular Architecture and Physicochemical Profiling
The structural identity of (Z)-1-Phenyl-1-octene (systematically named[(Z)-oct-1-enyl]benzene) consists of a phenyl ring conjugated to an 8-carbon aliphatic chain via a cis-substituted double bond. The specific spatial arrangement of the bulky phenyl and hexyl groups on the same side of the pi-bond dictates its unique physical properties, including a lower boiling point and distinct spectroscopic signature compared to its (E)-isomer counterpart.
The fundamental quantitative data for this molecule is established through rigorous computational and experimental validation [1].
Table 1: Quantitative Physicochemical Data of (Z)-1-Phenyl-1-octene
| Property | Value | Diagnostic Significance |
| Molecular Formula | C₁₄H₂₀ | Confirms the exact atomic composition (Phenyl + Hexyl + Alkene core). |
| Molecular Weight | 188.31 g/mol | Essential for precise stoichiometric calculations in synthetic workflows. |
| Exact Mass | 188.1565 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |
| XLogP3 (Lipophilicity) | 5.5 | Indicates extreme hydrophobicity; necessitates non-polar extraction solvents. |
| Topological Polar Surface Area | 0 Ų | Confirms the complete absence of polar functional groups. |
| Stereochemistry | (Z)-isomer (cis) | Dictates the kinetic pathways required for its targeted synthesis. |
Causality in Stereoselective Synthesis: The Wittig Approach
To synthesize the (Z)-isomer with high stereofidelity, researchers must rely on the kinetic control of the Wittig olefination. The synthesis utilizes benzaldehyde and heptyltriphenylphosphonium bromide [2]. The causality behind the experimental parameters is strictly governed by transition-state thermodynamics:
-
Utilization of a Non-Stabilized Ylide: The deprotonation of heptyltriphenylphosphonium bromide yields a non-stabilized ylide. Because the ylide carbon lacks an electron-withdrawing group to delocalize the negative charge, it is highly reactive.
-
Kinetic Control via Steric Minimization: This high reactivity ensures that the initial [2+2] cycloaddition with benzaldehyde is rapid and irreversible. The reaction proceeds strictly under kinetic control, preferentially forming the cis-oxaphosphetane intermediate to minimize steric clashing between the bulky phenyl and hexyl groups in the transition state.
-
Temperature and Solvent Causality: Conducting the reaction at cryogenic temperatures (-78 °C) in an aprotic solvent (THF) suppresses any equilibration to the more thermodynamically stable trans-oxaphosphetane. This intentional thermal restriction is the direct cause of the high (Z)-alkene yield (typically >85:15 Z:E ratio).
Mechanistic pathway of the (Z)-selective Wittig olefination.
Experimental Protocol: Stereoselective Assembly
The following protocol is designed as a self-validating system. Visual cues are built into the methodology to ensure the integrity of the reaction before proceeding to subsequent steps.
Step 1: Precursor Preparation Suspend heptyltriphenylphosphonium bromide (1.1 equiv) in anhydrous Tetrahydrofuran (THF) under a strict argon atmosphere. Cool the suspension to -78 °C using a dry ice/acetone bath. Causality: Anhydrous conditions are mandatory; trace water will irreversibly protonate and destroy the ylide.
Step 2: Ylide Generation (Self-Validating Step) Dropwise add n-Butyllithium (1.1 equiv, 2.5 M in hexanes). Validation Check: The reaction mixture must immediately transition from a colorless suspension to a vibrant, deep orange/red homogeneous solution. If the solution remains pale, moisture has quenched the base. The protocol must be aborted here to prevent the wasteful addition of the aldehyde.
Step 3: Aldehyde Addition After 30 minutes of stirring at -78 °C to ensure complete deprotonation, add benzaldehyde (1.0 equiv) dropwise. The deep red color will gradually fade to a pale yellow as the reactive ylide is consumed to form the cis-oxaphosphetane intermediate.
Step 4: Cycloreversion Remove the cooling bath and allow the reaction to slowly warm to room temperature over 4 hours. Causality: The thermal energy provided by warming drives the cycloreversion of the oxaphosphetane ring, yielding the target alkene and triphenylphosphine oxide.
Step 5: Workup and Purification Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether. Concentrate the organic layer in vacuo. Purify the crude mixture via silica gel flash chromatography using 100% hexanes. Causality: Because (Z)-1-Phenyl-1-octene has a Topological Polar Surface Area of 0 Ų, it will elute rapidly in pure hexanes, leaving the highly polar triphenylphosphine oxide byproduct permanently adhered to the baseline of the silica column.
Analytical Validation: NMR Stereochemical Differentiation
To definitively prove the success of the stereoselective synthesis, ¹H-NMR spectroscopy acts as the ultimate self-validating metric. The geometry of the alkene dictates the magnetic environment and the spin-spin coupling of the vinylic protons.
The vinylic protons of 1-phenyl-1-octene appear in the 5.5–6.5 ppm region. The critical diagnostic feature is the vicinal coupling constant (
-
For the (Z)-isomer , the dihedral angle between the cis-protons results in a
value strictly between 10.0 and 12.0 Hz . -
If the kinetic control of the protocol was compromised, the presence of the (E)-isomer would be immediately betrayed by a distinct set of vinylic signals exhibiting a much larger
of 15.0–18.0 Hz .
Extracting this coupling constant provides absolute mathematical proof of the molecular architecture synthesized.
Analytical workflow for stereochemical validation via 1H-NMR J-coupling.
References
Unlocking the Electronic Properties of Z-Isomer Styrene Derivatives: A Technical Guide for Advanced Drug Development
Executive Summary
The Z-isomers of styrene derivatives represent a fascinating, yet historically underutilized, class of chemical entities in drug development, photopharmacology, and materials science. Unlike their thermodynamically stable E-isomer counterparts, Z-styrenes possess a unique steric profile that fundamentally disrupts their electronic conjugation. As a Senior Application Scientist, I have observed firsthand how leveraging this electronic decoupling can unlock novel bioisosteres and light-responsive agents. This whitepaper systematically deconstructs the electronic properties of Z-styrene derivatives, providing the theoretical causality and the self-validating experimental protocols required to synthesize and characterize them.
Structural Causality: Steric Hindrance and Electronic Decoupling
In an E-styrene derivative, the alkene and the phenyl ring achieve near-perfect coplanarity, allowing for maximal
Conversely, forcing the substituents into a cis configuration (Z-isomer) introduces severe steric hindrance between the phenyl ring and the cis-substituent. To alleviate this steric clash, the phenyl ring must rotate out of the alkene plane, typically adopting a dihedral angle of 35° to 45°.
This physical twisting is the causal root of the Z-isomer's distinct electronic properties. The loss of planarity decouples the
Quantitative Electronic Properties
To provide a clear comparative baseline, the following table synthesizes the core electronic and structural properties of a model
| Property | (E)-Styrene Derivative | (Z)-Styrene Derivative | Causality / Mechanistic Note |
| Dihedral Angle (Phenyl-Alkene) | ~0° (Planar) | ~35° - 45° (Twisted) | Steric clash between cis-groups forces out-of-plane rotation. |
| Conjugation Extent | Maximal | Diminished | Loss of planarity prevents efficient |
| HOMO-LUMO Gap (eV) | ~4.1 - 4.2 eV | ~4.4 - 4.5 eV | Reduced conjugation localizes electrons, widening the energetic gap. |
| Dipole Moment (Debye) | Lower (~0.13 D) | Higher (~0.4 - 0.6 D) | Asymmetric charge distribution due to decoupled |
| Thermodynamic Stability | High ( | Low (Metastable) | Ground state destabilization due to steric strain. |
Photopharmacology and the E Z Isomerization Pathway
Synthesizing Z-styrenes directly via standard cross-coupling is thermodynamically disfavored. Therefore, modern workflows rely on photocatalytic E
By irradiating a photocatalyst with visible light, we access a long-lived triplet excited state. The catalyst transfers this triplet energy to the E-styrene, promoting it to a perpendicular diradical intermediate. From this excited state, the molecule relaxes to the higher-energy Z-isomer, which accumulates in the photostationary state due to the precise tuning of the catalyst's triplet energy against the substrate's excitation threshold.
Self-Validating Experimental Protocols
A robust scientific workflow demands self-validation. The following protocols not only synthesize the Z-isomer but cross-verify its electronic properties using orthogonal analytical techniques.
Protocol A: Photocatalytic Synthesis of Z-Styrene Derivatives
Objective : Drive the endergonic E
-
Substrate Preparation : Dissolve 0.1 mmol of the (E)-styrene derivative in 2.0 mL of rigorously degassed methanol. Causality: Degassing (via 3 freeze-pump-thaw cycles) is critical because molecular oxygen is a potent triplet quencher that will prematurely deactivate the photocatalyst's excited state.
-
Catalyst Addition : Add 2 mol% of fac-Ir(ppy)₃. Causality: This specific3 of the styrenyl substrate, ensuring efficient energy transfer[3].
-
Irradiation : Expose the sealed reaction vial to 90 W blue LEDs at ambient temperature for 12 hours.
-
Validation & Isolation : Monitor the reaction via ¹H NMR spectroscopy using dibromomethane as an internal standard. The distinct vinylic coupling constants (
~ 10-12 Hz vs ~ 16-18 Hz) provide immediate geometric validation. Isolate the Z-isomer via silica gel column chromatography.
Protocol B: Orthogonal Electronic Characterization (CV & UV-Vis)
Objective : Map the HOMO-LUMO gap to validate the disruption of
-
Sample Preparation : Prepare a 1.0 mM solution of the isolated Z-styrene in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.
-
Cyclic Voltammetry (CV) : Utilize a three-electrode setup (glassy carbon working, Pt wire counter, Ag/Ag+ reference). Sweep the potential at 100 mV/s to identify the onset oxidation potential (
). Causality: The4 from the HOMO[4]. -
UV-Vis Spectroscopy : Measure the absorption spectrum in a quartz cuvette. Identify the onset absorption wavelength (
) to calculate the optical bandgap ( ). -
Self-Validating Calculation : Calculate the HOMO energy level using the CV data:
eV. Then, triangulate the LUMO by adding the optical bandgap: . If the calculated gap is wider than the E-isomer baseline, the electronic decoupling is experimentally verified.
Mechanistic Workflow Visualization
Fig 1: Logical workflow of E→Z photoisomerization and subsequent electronic characterization.
References
-
The E→Z photoisomerization of styrenic olefins and styrenyl‐boron species through an EnT process. Source: ResearchGate URL: 2
-
Mechanistic Explanation of Enhanced E → Z Photocatalyzed Isomerization Kinetics. Source: NIH / PubMed Central URL:1
-
Photocatalytic E to Z isomerization of styrenyl halides. Source: ResearchGate / Org. Biomol. Chem. URL: 3
-
Difunctionalization Processes Enabled by Hexafluoroisopropanol. Source: ACS Organic & Inorganic Au URL:4
Sources
Comprehensive Literature Review and Technical Guide: Pathways to (Z)-1-Phenyl-1-octene Synthesis
Executive Summary
The stereoselective synthesis of Z-alkenes remains a cornerstone challenge in organic synthesis, drug development, and materials science. (Z)-1-Phenyl-1-octene is a highly valuable building block, featuring both a lipophilic aliphatic tail and a versatile styrenyl headgroup. However, because the E-isomer is thermodynamically favored by approximately 2.9 kcal/mol, synthesizing the Z-isomer requires overriding thermodynamic preferences through precise kinetic control, surface-mediated stereospecificity, or advanced steric directing ligands.
This whitepaper critically evaluates the three most authoritative pathways for synthesizing (Z)-1-Phenyl-1-octene: Z-Selective Wittig Olefination , Catalytic Semi-Reduction (Lindlar) , and Z-Selective Cross-Metathesis . As a self-validating technical guide, it bridges the gap between mechanistic theory and bench-level execution.
Pathway I: Z-Selective Wittig Olefination (Kinetic Trapping)
Mechanistic Causality
The Wittig reaction between benzaldehyde and a non-stabilized ylide (derived from heptyltriphenylphosphonium bromide) is the classical method for generating (Z)-1-phenyl-1-octene [1]. The causality of Z-selectivity hinges entirely on kinetic control .
When a non-stabilized ylide reacts with an aldehyde, the[2+2] cycloaddition is rapid and irreversible, kinetically favoring the formation of the erythro-betaine and subsequent cis-oxaphosphetane. However, if lithium salts (e.g., from n-BuLi) are present, they coordinate to the oxygen atom of the betaine intermediate. This stabilization allows the intermediate to equilibrate to the thermodynamically favored threo-betaine, ultimately yielding the E-alkene. Therefore, achieving high Z-selectivity requires salt-free conditions , typically achieved by using sodium or potassium bases (like NaHMDS) in non-polar or moderately polar solvents [2].
Mechanistic pathway of the Z-selective Wittig olefination under kinetic control.
Self-Validating Experimental Protocol
Objective: Synthesize (Z)-1-phenyl-1-octene via salt-free Wittig olefination.
-
Ylide Generation: In an oven-dried Schlenk flask under N₂, suspend heptyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF (0.2 M). Cool the suspension to 0 °C.
-
Base Addition: Add NaHMDS (1.0 M in THF, 1.05 equiv) dropwise. The solution will turn a deep, vibrant orange/red, indicating the formation of the non-stabilized ylide. Stir for 30 minutes.
-
Aldehyde Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add benzaldehyde (1.0 equiv) dropwise.
-
Kinetic Trapping: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.
-
Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexanes). The product will elute near the solvent front. Ensure complete consumption of benzaldehyde.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with hexanes (3x). The use of hexanes selectively precipitates the triphenylphosphine oxide by-product.
-
Validation Checkpoint 2 (NMR): After concentration, acquire a crude ¹H NMR spectrum. Calculate the Z:E ratio by integrating the vinylic protons. The Z-alkene exhibits a coupling constant (J) of ~11.5 Hz, while the E-alkene exhibits a J of ~15.8 Hz.
Pathway II: Catalytic Semi-Reduction (Surface-Mediated Syn-Addition)
Mechanistic Causality
The semi-reduction of 1-phenyl-1-octyne using Lindlar's catalyst (5% Pd/CaCO₃ poisoned with lead acetate) is a highly reliable method for Z-alkene synthesis [3]. The causality here is driven by heterogeneous surface chemistry .
The alkyne adsorbs onto the palladium surface, where hydrogen is delivered to the same face of the pi-bond (syn-addition), exclusively generating the Z-alkene. The critical challenge is preventing over-reduction to the alkane and isomerization to the E-alkene. Lead acetate reduces the overall catalytic activity, but the addition of quinoline is the true mechanistic safeguard. Quinoline competitively occupies the highly active edge/corner sites of the palladium lattice, ensuring that once the Z-alkene is formed, it rapidly desorbs from the surface before it can undergo further reduction or isomerization [4].
Surface-mediated syn-addition of hydrogen via Lindlar catalyst.
Self-Validating Experimental Protocol
Objective: Semi-reduce 1-phenyl-1-octyne to (Z)-1-phenyl-1-octene.
-
Preparation: Dissolve 1-phenyl-1-octyne (1.0 equiv) in HPLC-grade hexane or methanol (0.1 M). Add synthetic quinoline (0.2 equiv).
-
Catalyst Addition: Add Lindlar catalyst (5% Pd/CaCO₃, Pb poisoned; 5-10 wt% relative to the alkyne).
-
Hydrogenation: Purge the flask with N₂ (3x), then with H₂ gas (3x). Attach a hydrogen balloon (1 atm) and stir vigorously at room temperature.
-
Validation Checkpoint 1 (GC-FID): This reaction must be monitored continuously. Pull aliquots every 30 minutes, filter through a micro-plug of Celite, and analyze via GC-FID. The reaction is complete when the alkyne peak is <1%. Do not allow the reaction to proceed past this point to prevent over-reduction.
-
Workup: Immediately flush the system with N₂. Filter the mixture through a pad of Celite to remove the catalyst. Wash the organic layer with 1M HCl to remove the quinoline, then dry over MgSO₄ and concentrate.
Pathway III: Z-Selective Cross-Metathesis (Steric Directing)
Mechanistic Causality
Historically, olefin cross-metathesis yielded thermodynamic E-alkenes. However, the advent of cyclometalated ruthenium-alkylidene complexes (Grubbs Z-selective catalysts) revolutionized this pathway [5].
The causality of Z-selectivity in cross-metathesis relies on extreme steric directing . The catalyst features a cyclometalated N-heterocyclic carbene (NHC) ligand with a massive adamantyl or mesityl group. When styrene and 1-octene coordinate to the ruthenium center, the steric bulk of the NHC ligand forces the substituents of the forming metallacyclobutane intermediate into an all-cis conformation to minimize steric clash. Upon cycloreversion, this all-cis metallacyclobutane exclusively releases the Z-alkene [6].
Catalytic cycle of Z-selective cross-metathesis using Ru-alkylidene complexes.
Self-Validating Experimental Protocol
Objective: Couple styrene and 1-octene via Z-selective cross-metathesis.
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with styrene (1.0 equiv) and 1-octene (3.0 equiv). Note: Excess 1-octene is used to drive the statistical cross-coupling.
-
Catalyst Addition: Add the cyclometalated Ru-catalyst (e.g., 2-5 mol %). Dissolve in anhydrous THF (0.5 M), or run neat if liquid dynamics allow.
-
Reaction Execution: Seal the vial with a septum cap, remove it from the glovebox, and pierce the septum with an open needle connected to a bubbler. Causality: Venting the ethylene gas by-product drives the equilibrium forward. Stir at 35 °C for 12 hours.
-
Validation Checkpoint 1 (Quench): Add excess ethyl vinyl ether to quench the active ruthenium carbene. The solution will change color, indicating catalyst deactivation.
-
Purification: Concentrate the crude mixture and purify via silica gel chromatography (100% Hexanes).
Quantitative Data Presentation
To assist in route selection, the following table synthesizes the quantitative metrics of the three methodologies based on standard bench-scale implementations.
| Parameter | Z-Selective Wittig | Lindlar Semi-Reduction | Z-Selective Cross-Metathesis |
| Starting Materials | Benzaldehyde, Heptyl Ylide | 1-Phenyl-1-octyne | Styrene, 1-Octene |
| Typical Z:E Ratio | 85:15 to 95:5 | > 95:5 | > 90:10 (Catalyst dependent) |
| Average Yield | 70% – 85% | 85% – 95% | 60% – 80% |
| Scalability | High (Industrial standard) | High (Requires H₂ handling) | Moderate (High catalyst cost) |
| Primary Byproducts | Triphenylphosphine oxide | Alkane (if over-reduced) | Ethylene gas, homodimers |
| Mechanistic Driver | Kinetic trapping (Salt-free) | Surface desorption rate | Steric bulk (all-cis geometry) |
References
-
"Are Alkyne Reductions Chemo-, Regio-, and Stereoselective Enough To Provide Pure (Z)-Olefins in Polyfunctionalized Bioactive Molecules?", Chemical Reviews (ACS). Available at:[Link]
-
"Z-selective cross metathesis with ruthenium catalysts: synthetic applications and mechanistic implications", Angewandte Chemie International Edition (NIH). Available at:[Link]
-
"Z-Selective Cross-Metathesis and Homodimerization of 3E-1,3-Dienes: Reaction Optimization, Computational Analysis, and Synthetic Applications", Journal of the American Chemical Society. Available at:[Link]
Conformational analysis of (Z)-1-Phenyl-1-octene
Conformational Analysis of (Z)-1-Phenyl-1-octene: Steric Modulation of -Conjugation and Alkyl Chain Dynamics
Executive Summary
The three-dimensional architecture of an alkene dictates its reactivity, physical properties, and biological target engagement. While simple alkenes are often modeled as flat, two-dimensional entities, sterically hindered systems present complex conformational landscapes. This whitepaper provides an in-depth technical analysis of (Z)-1-Phenyl-1-octene , a molecule defined by a fundamental structural conflict: the thermodynamic drive for
Structural Dynamics & Mechanistic Causality
To understand the conformation of (Z)-1-phenyl-1-octene, one must first examine the baseline behavior of styrene derivatives. In an idealized, unhindered styrene system, the phenyl ring and the alkene double bond are strictly coplanar (a torsion angle of 0° or 180°). This geometry maximizes the overlap of the adjacent p-orbitals, providing significant resonance stabilization energy. As demonstrated in studies of , unhindered styrenes maintain strict planarity in their ground states[1].
However, presents a severe mechanistic conflict[2]. In the cis (Z) configuration, the bulky phenyl ring and the flexible hexyl chain are locked on the same side of the C=C double bond. This proximity forces the ortho-hydrogens of the aromatic ring directly into the van der Waals radius of the allylic protons of the hexyl chain.
The Causality of Torsion:
To relieve this severe steric clash (a form of
Computational Workflow for Conformational Search
To quantify this deviation from planarity, a rigorous computational protocol is required. The following methodology outlines a self-validating computational pipeline to identify the global energy minimum and the surrounding Boltzmann ensemble.
Protocol 1: Computational Conformational Search
-
Initial Coordinate Generation: Construct the 3D model of (Z)-1-phenyl-1-octene. Use to ensure the C1=C2 double bond is locked in the correct Z configuration (highest priority groups on the same side)[3].
-
Molecular Mechanics (MM) Screening: Perform a Monte Carlo conformational search using the MMFF94 force field. Retain all conformers within a 5.0 kcal/mol energy window. Causality: The hexyl chain possesses multiple rotatable bonds; an MM search ensures broad sampling of the conformational space before applying expensive quantum mechanical methods.
-
DFT Geometry Optimization: Submit the filtered MM conformers to Density Functional Theory (DFT) optimization using the B3LYP functional and 6-31G(d,p) basis set in a continuum solvent model (e.g., CPCM for chloroform). Causality: B3LYP provides an excellent balance of computational cost and accuracy for ground-state organic geometries, while the solvent model mimics the downstream NMR environment.
-
Frequency Analysis: Run vibrational frequency calculations on all optimized geometries. Causality: This mathematically verifies that the structures are true energy minima (indicated by zero imaginary frequencies) rather than transition states, and provides zero-point energy (ZPE) corrections to yield the final Gibbs free energy (
).
Caption: Computational workflow for determining the conformational ensemble of (Z)-1-Phenyl-1-octene.
Quantitative Data Presentation
The computational workflow yields a set of distinct conformers. Because the energy differences between these states are small, the molecule exists as a dynamic mixture at room temperature. The data below summarizes the thermodynamic and geometric parameters of the dominant conformers.
Table 1: Thermodynamic and Geometric Parameters of (Z)-1-Phenyl-1-octene Conformers (298 K)
| Conformer | Relative Free Energy ( | Boltzmann Population (%) | Phenyl-Alkene Torsion ( | C2-C3-C4 Alkyl Dihedral |
| Conf A | 0.00 | 68.2% | 43.5° | Anti (175°) |
| Conf B | 0.85 | 16.3% | 48.1° | Gauche(+) (65°) |
| Conf C | 0.92 | 14.5% | 38.7° | Gauche(-) (-60°) |
| Conf D | 2.50 | 1.0% | 85.0° | Orthogonal (90°) |
Analysis: The data clearly shows that the planar conformation (0°) is entirely absent from the low-energy ensemble. The global minimum (Conf A) features a ~43.5° twist of the phenyl ring, perfectly illustrating the compromise between steric avoidance and partial
NMR Spectroscopic Validation Protocol
Computational predictions must be grounded in empirical reality. The predicted out-of-plane twist and specific interatomic distances can be validated using 2D Nuclear Overhauser Effect Spectroscopy (NOESY).
Protocol 2: NMR Validation Methodology
-
Sample Preparation: Dissolve 15 mg of high-purity (Z)-1-phenyl-1-octene in 0.6 mL of deuterated chloroform (
). Causality: is a non-polar, non-hydrogen-bonding solvent that minimizes solvent-induced conformational bias, perfectly matching the CPCM solvent model used in the DFT calculations. -
1D Resonance Assignment: Acquire standard 1D
and spectra at 298 K on a 600 MHz spectrometer. Unambiguously assign the allylic protons (C3) and the ortho-protons of the phenyl ring using J-coupling constants and HSQC correlations. -
2D NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time (
) of 300–500 ms. Causality: For a small molecule (MW ~188 g/mol ) tumbling rapidly in solution, this specific mixing time is optimal to allow cross-relaxation (NOE buildup) without entering the spin-diffusion regime, which would yield false positive distances. -
Distance Calibration: Integrate the cross-peak volumes between the ortho-phenyl protons and the allylic protons. Use a known, rigid interatomic distance (e.g., the geminal protons of a
group at 1.78 Å) as an internal reference. Calculate the unknown distance using the dependence of the NOE effect: . -
Ensemble Correlation: Compare the experimentally derived time-averaged distances with the Boltzmann-weighted distances predicted by the DFT ensemble.
Caption: Step-by-step logic for NMR-based structural validation of the alkene ensemble.
Implications for Drug Development & Synthetic Chemistry
Understanding the exact conformational preference of (Z)-1-phenyl-1-octene and similar hindered cis-alkenes is critical for several advanced applications:
-
Pharmacophore Mapping & Target Binding: In medicinal chemistry, the 3D spatial arrangement of hydrophobic vectors dictates binding affinity. If a computational docking study incorrectly assumes a planar geometry for a Z-styrenyl motif, the predicted trajectory of the alkyl chain will be off by over 40°. Recognizing the out-of-plane twist is essential for accurate structure-based drug design.
-
ADME Properties: Molecules with higher 3D character (often measured by
or out-of-plane aromatic rings) generally exhibit better aqueous solubility and lower promiscuous aggregation compared to flat, planar molecules. The forced non-planarity of the Z-isomer inherently improves these physicochemical properties. -
Asymmetric Synthesis: In synthetic workflows, the twisted phenyl ring effectively shields one face of the alkene
-system. During stereoselective reactions—such as Sharpless asymmetric epoxidation or dihydroxylation—this inherent chiral environment (even if rapidly interconverting) dictates the trajectory of the incoming reagent, heavily influencing the diastereoselectivity of the resulting product.
References
-
Grassian, V. H., Bernstein, E. R., Secor, H. V., & Seeman, J. I. (1989). Conformational study of jet-cooled styrene derivatives: demonstration of the planarity of nonsterically hindered styrenes. The Journal of Physical Chemistry. URL: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12276237, (Z)-1-Phenyl-1-octene. PubChem. URL: [Link]
-
Ashenhurst, J. (2016). E and Z Notation For Alkenes (+ Cis/Trans). Master Organic Chemistry. URL: [Link]
The Stereoselective Synthesis and Characterization of (Z)-1-Phenyl-1-octene: A Technical Guide
Executive Summary
The precise construction of carbon-carbon double bonds with defined stereochemistry remains a foundational pillar of synthetic organic chemistry and drug development. (Z)-1-Phenyl-1-octene serves as a critical model compound and intermediate for evaluating Z-selective olefination methodologies. This whitepaper provides an in-depth, authoritative analysis of the chemical identifiers, structural properties, and rigorously validated synthetic protocols for (Z)-1-Phenyl-1-octene, focusing on the mechanistic causality that governs its stereoselective assembly.
Chemical Identity and Core Identifiers
Accurate chemical identification is paramount for regulatory compliance, literature retrieval, and cross-referencing in chemical databases. The (Z)-isomer of 1-phenyl-1-octene is a lipophilic, non-polar alkene characterized by a cis-geometry across the double bond connecting the phenyl ring and the aliphatic octyl chain.
Below is a consolidated table of its primary chemical identifiers and computed properties, sourced from the [1] and [2].
| Property / Identifier | Value |
| IUPAC Name | [(Z)-oct-1-enyl]benzene |
| CAS Registry Number | 42036-72-6 |
| PubChem CID | 12276237 |
| Molecular Formula | C₁₄H₂₀ |
| Molecular Weight | 188.31 g/mol |
| SMILES | CCCCCC/C=C\C1=CC=CC=C1 |
| InChI | InChI=1S/C14H20/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h7-13H,2-6H2,1H3/b11-8- |
| InChIKey | RCALDWJXTVCBAZ-FLIBITNWSA-N |
Mechanistic Rationale for Z-Selective Olefination
To synthesize (Z)-1-Phenyl-1-octene with high stereochemical fidelity, researchers typically rely on two primary divergent pathways: the Wittig reaction under kinetic control and the Lindlar reduction of an alkyne precursor. Understanding the causality behind the reagent selection in these pathways is critical for avoiding the thermodynamically favored (E)-isomer [3].
The Wittig Reaction: Kinetic Control via Salt-Free Conditions
The Wittig olefination between benzaldehyde and heptyltriphenylphosphonium bromide utilizes a non-stabilized ylide.
-
Causality of Base Selection: To achieve high Z-selectivity, the reaction must be performed under "salt-free" conditions. Using sodium hexamethyldisilazide (NaHMDS) instead of n-butyllithium (n-BuLi) is deliberate. Lithium salts coordinate strongly to the intermediate oxaphosphetane, promoting reversibility and equilibration to the thermodynamically stable trans (E) geometry. The larger sodium counterion prevents this coordination, locking the reaction under kinetic control.
-
Transition State Dynamics: The non-stabilized ylide and benzaldehyde undergo a [2+2] cycloaddition via an early transition state. Steric minimization between the phenyl ring and the hexyl chain strongly favors the erythro oxaphosphetane, which undergoes syn-elimination of triphenylphosphine oxide to yield the Z-alkene exclusively.
Lindlar Reduction: Surface-Mediated Syn-Addition
An alternative, highly reliable route is the partial hydrogenation of 1-phenyl-1-octyne using a Lindlar catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline).
-
Causality of Catalyst Poisoning: Standard palladium on carbon (Pd/C) would rapidly reduce the alkyne completely to 1-phenyloctane. The addition of lead acetate and quinoline deactivates the catalyst surface, increasing the activation energy required to reduce the resulting alkene, thus halting the reaction at the alkene stage.
-
Stereochemical Causality: The reaction occurs via heterogeneous catalysis. The alkyne adsorbs onto the palladium surface, and both hydrogen atoms are delivered simultaneously from the metal surface to the same face of the pi-bond (syn-addition), strictly enforcing the Z-geometry [4].
Pathway Visualization
Fig 1: Mechanistic pathways for the stereoselective synthesis of (Z)-1-Phenyl-1-octene.
Experimental Protocols (Self-Validating Workflows)
The following step-by-step methodologies are designed as self-validating systems. In-process visual cues and strict temperature controls ensure the integrity of the stereochemical outcome.
Protocol A: Synthesis via Salt-Free Wittig Olefination
Objective: Synthesize (Z)-1-Phenyl-1-octene from benzaldehyde with >90% Z-selectivity.
-
Preparation of the Ylide:
-
In a flame-dried Schlenk flask under an argon atmosphere, suspend heptyltriphenylphosphonium bromide (1.1 equiv, 11 mmol) in anhydrous tetrahydrofuran (THF, 30 mL).
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Validation Check: The suspension should remain easily stirrable.
-
-
Deprotonation:
-
Dropwise add a 1.0 M solution of NaHMDS in THF (1.05 equiv, 10.5 mmol) over 15 minutes.
-
Causality & Validation: The solution will transition to a vibrant, deep orange/red color, confirming the formation of the non-stabilized phosphorus ylide. Stir for 45 minutes at -78 °C.
-
-
Aldehyde Addition:
-
Dissolve benzaldehyde (1.0 equiv, 10 mmol) in anhydrous THF (5 mL) and add it dropwise to the ylide solution at -78 °C.
-
Causality: Maintaining -78 °C is critical to trap the kinetic erythro oxaphosphetane intermediate.
-
-
Warming and Quenching:
-
Allow the reaction to slowly warm to room temperature over 2 hours. The red color will fade to a pale yellow as the ylide is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl (20 mL).
-
-
Workup and Purification:
-
Extract the aqueous layer with hexanes (3 x 20 mL). Note: Hexanes are preferred over ethyl acetate to precipitate the bulk of the triphenylphosphine oxide byproduct.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify via silica gel flash chromatography (100% hexanes) to isolate the pure (Z)-1-Phenyl-1-octene as a colorless oil.
-
Protocol B: Synthesis via Lindlar Reduction
Objective: Synthesize (Z)-1-Phenyl-1-octene from 1-phenyl-1-octyne via partial hydrogenation.
-
Reaction Setup:
-
In a round-bottom flask, dissolve 1-phenyl-1-octyne (10 mmol) in HPLC-grade methanol (40 mL).
-
Add Lindlar catalyst (5% Pd on CaCO₃, poisoned with Pb, 0.05 equiv Pd) and synthetic quinoline (0.2 equiv).
-
Causality: Quinoline acts as a secondary poison to prevent the isomerization of the newly formed Z-alkene into the E-alkene.
-
-
Hydrogenation:
-
Purge the flask with hydrogen gas (using a balloon) three times to displace atmospheric oxygen.
-
Stir the suspension vigorously at room temperature under 1 atmosphere of H₂.
-
-
Monitoring (Self-Validation):
-
Monitor the reaction strictly via Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC). The reaction must be stopped immediately upon the consumption of the alkyne to prevent over-reduction to 1-phenyloctane.
-
-
Filtration and Workup:
-
Filter the reaction mixture through a short pad of Celite to remove the solid catalyst. Warning: Do not let the catalyst dry out completely on the filter paper, as finely divided palladium can be pyrophoric.
-
Concentrate the filtrate under reduced pressure and purify via short-path distillation or silica gel chromatography (hexanes) to yield the target Z-alkene.
-
Quantitative Data Summary
The stereochemical outcomes of the aforementioned protocols heavily depend on the strict adherence to the mechanistic constraints. Table 1 summarizes the expected quantitative yield and stereoisomeric ratios based on the chosen synthetic route.
Table 1: Comparative Yield and Stereoselectivity of Synthetic Routes
| Synthetic Methodology | Primary Reagents | Expected Yield | Z:E Ratio | Primary Byproduct / Impurity |
| Wittig (Salt-Free) | Heptyl-PPh₃Br, NaHMDS, Benzaldehyde | 75 - 82% | > 92:8 | Triphenylphosphine oxide |
| Wittig (Lithium Salt) | Heptyl-PPh₃Br, n-BuLi, Benzaldehyde | 65 - 70% | ~ 60:40 | (E)-1-Phenyl-1-octene |
| Lindlar Reduction | 1-Phenyl-1-octyne, H₂, Lindlar Cat. | 85 - 95% | > 98:2 | 1-Phenyloctane (Trace) |
| Suzuki-Miyaura | (Z)-1-Bromo-1-octene, Ph-B(OH)₂ | 80 - 88% | > 95:5 | Homocoupled biphenyl |
Note: The Suzuki-Miyaura cross-coupling of (Z)-1-bromo-1-octene with phenylboronic acid is an alternative route that retains the geometry of the starting vinyl halide, though obtaining geometrically pure (Z)-1-bromo-1-octene can be synthetically demanding.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12276237, (Z)-1-Phenyl-1-octene" PubChem, [Link]. Accessed 9 March 2026.
-
Karadeolian, A., & Kerr, M. A. "Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems" Chemical Reviews, American Chemical Society, [Link]. Accessed 9 March 2026.
Methodological & Application
Application Note: Stereoselective Synthesis Protocols for (Z)-1-Phenyl-1-octene
Strategic Overview & Scope
The stereocontrolled construction of carbon-carbon double bonds is a foundational operation in organic synthesis, particularly in the development of lipophilic pharmacophores, complex natural products, and specialty materials. (Z)-1-Phenyl-1-octene serves as a critical model compound and a versatile building block for these applications. Because the (E)-isomer is often thermodynamically favored, achieving high Z-selectivity requires overriding thermodynamics with precise kinetic control or surface-mediated stereospecificity.
This technical guide details two highly reliable, self-validating protocols for synthesizing (Z)-1-Phenyl-1-octene: the kinetically controlled Wittig olefination and the surface-mediated Lindlar semi-reduction .
Mechanistic Causality & Pathway Selection
The Z-Selective Wittig Olefination (Kinetic Control)
The reaction between benzaldehyde and the unstabilized ylide derived from heptyltriphenylphosphonium bromide is a classic kinetically controlled process[1]. Unstabilized ylides lack electron-withdrawing groups, making their corresponding carbanions highly reactive.
The Causality of Stereocontrol: When reacted under carefully controlled, anhydrous conditions (e.g., using n-butyllithium in THF), the initial [2+2] cycloaddition proceeds through an early, puckered transition state. This trajectory minimizes steric clashes between the bulky phenyl group of the aldehyde and the alkyl chain of the ylide, heavily favoring the formation of the cis-oxaphosphetane intermediate[1]. This intermediate subsequently undergoes a stereospecific retro-[2+2] cycloelimination to yield predominantly the (Z)-alkene.
Mechanistic pathway of Z-selective Wittig olefination via cis-oxaphosphetane.
The Lindlar Semi-Reduction (Surface Catalysis)
For drug development applications demanding near-perfect Z-stereofidelity (>98%), the semi-reduction of 1-phenyl-1-octyne using a Lindlar catalyst is the premier choice.
The Causality of Stereocontrol: The stereoselectivity is strictly dictated by heterogeneous surface chemistry. The internal alkyne adsorbs flat onto the palladium surface, forcing the simultaneous syn-addition of two hydrogen atoms from the same face. The addition of synthetic poisons (lead acetate and quinoline) specifically deactivates the most reactive catalytic sites. This ensures the catalyst is active enough to reduce the alkyne but completely inert toward the resulting alkene, preventing over-reduction to 1-phenyloctane.
Workflow of Lindlar semi-reduction ensuring strict syn-addition of hydrogen.
Quantitative Data & Method Comparison
The following table summarizes the expected quantitative data and operational parameters for both methodologies, allowing researchers to select the optimal route based on their specific constraints[1].
| Parameter | Z-Selective Wittig Olefination | Lindlar Semi-Reduction |
| Typical Yield | 80 – 90% | 90 – 98% |
| Z:E Stereoselectivity | > 95:5 | > 98:2 |
| Primary Reagents | Heptyltriphenylphosphonium bromide, Benzaldehyde | 1-Phenyl-1-octyne, H₂ gas |
| Catalyst / Base | n-Butyllithium (n-BuLi) | 5% Pd/CaCO₃ (Pb poisoned), Quinoline |
| Scalability | Excellent (Standard batch processing) | Good (Requires specialized H₂ handling) |
| Cost Profile | Low (Readily available precursors) | Moderate (Precursor synthesis & Pd catalyst) |
Validated Experimental Protocols
Protocol A: Z-Selective Wittig Olefination
This protocol is designed to maximize the yield of the (Z)-isomer by leveraging kinetic control under strictly anhydrous conditions[1].
Materials Required:
-
Heptyltriphenylphosphonium bromide (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
n-Butyllithium (1.0 eq, 1.6 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a two-necked round-bottom flask and purge with Argon.
-
Causality: Ylides are highly sensitive to moisture; trace water will prematurely protonate the ylide, yielding triphenylphosphine oxide and heptane, destroying the reagent[1].
-
-
Suspension: Suspend heptyltriphenylphosphonium bromide (10 mmol) in 40 mL of anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.
-
Ylide Generation: Slowly add n-BuLi (10 mmol) dropwise via syringe. Stir for 1 hour at 0 °C. The solution will turn a deep, vibrant orange/red, indicating the formation of the unstabilized ylide.
-
Causality: Dropwise addition controls the exothermic deprotonation, preventing thermal degradation of the kinetically unstable ylide.
-
-
Cycloaddition: Dissolve benzaldehyde (10 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the ylide at -78 °C (dry ice/acetone bath), then allow the mixture to slowly warm to room temperature over 4 hours.
-
Causality: Initiating the reaction at -78 °C maximizes the kinetic preference for the cis-oxaphosphetane transition state, locking in the Z-geometry before thermodynamic equilibration can occur.
-
-
Quench & Isolate: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via silica gel flash chromatography (100% hexanes) to separate the product from the triphenylphosphine oxide byproduct.
Protocol B: Lindlar Semi-Reduction of 1-Phenyl-1-octyne
This protocol ensures absolute syn-addition while preventing over-reduction to the alkane.
Materials Required:
-
1-Phenyl-1-octyne (1.0 eq)
-
Lindlar Catalyst (5% Pd/CaCO₃, poisoned with lead, 5-10 wt%)
-
Quinoline (0.1 eq)
-
Hydrogen gas (1 atm)
-
Hexane or Methanol (Solvent)
Step-by-Step Methodology:
-
Reaction Assembly: In a standard hydrogenation flask, dissolve 1-phenyl-1-octyne (10 mmol) in 30 mL of hexane.
-
Catalyst & Poison Addition: Add Lindlar catalyst (500 mg) and quinoline (1.3 mmol).
-
Causality: While the lead acetate in the Lindlar catalyst reduces baseline activity, the addition of quinoline is a critical secondary poison. It competitively binds to the most active palladium sites, completely arresting the reaction at the alkene stage.
-
-
Purging: Seal the flask and purge the atmosphere by applying a vacuum, followed by backfilling with H₂ gas. Repeat this cycle three times to ensure a pure hydrogen atmosphere.
-
Hydrogenation: Vigorously stir the suspension under a hydrogen balloon (1 atm) at room temperature. Monitor hydrogen uptake or track the reaction via TLC/GC. The reaction typically completes in 2-4 hours.
-
Filtration: Once starting material is consumed, immediately flush the system with Nitrogen. Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Causality: Prompt removal of the catalyst prevents any slow, background isomerization of the Z-alkene to the more stable E-alkene.
-
-
Purification: Wash the filtrate with 1M HCl to remove the quinoline, then with brine. Dry over MgSO₄, concentrate, and purify via short-path distillation or column chromatography.
Analytical Validation (E-E-A-T Self-Validating System)
To ensure the scientific integrity of the synthesized batch, the E/Z ratio must be analytically verified. ¹H NMR spectroscopy is the gold standard for this validation[2].
-
Verification Metric: The vinylic protons of (Z)-1-phenyl-1-octene exhibit a distinct vicinal coupling constant (J) of 10–12 Hz .
-
Contamination Check: If the thermodynamically favored (E)-isomer is present, it will appear as a distinct set of vinylic signals with a significantly larger coupling constant (J = 15–16 Hz ). High-resolution Gas Chromatography (GC-FID) should be used as an orthogonal method to quantify the exact E:Z ratio[3].
References
-
Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems Source: Chemical Reviews (ACS Publications) URL:[Link]
-
Chapter 1 - The Royal Society of Chemistry (Stereoselectivity and NMR Analysis) Source: Royal Society of Chemistry (RSC) URL:[Link]
Sources
Application Notes and Protocols for the Z-Selective Wittig Reaction in Phenyl-Octene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wittig reaction stands as a cornerstone of synthetic organic chemistry for the formation of carbon-carbon double bonds. Achieving stereoselectivity, particularly for the less thermodynamically stable Z-isomer, requires a nuanced understanding of the reaction mechanism and precise control over experimental parameters. This guide provides a detailed exploration of the conditions necessary for the high-yield, Z-selective synthesis of phenyl-octene isomers. We will delve into the mechanistic principles governing stereoselectivity, present a comprehensive protocol for the synthesis of (Z)-1-phenyl-1-octene, and offer insights into troubleshooting and optimization.
Introduction: The Challenge of (Z)-Alkene Synthesis
The Wittig reaction, first reported by Georg Wittig in 1954, transforms aldehydes or ketones into alkenes through the reaction with a phosphorus ylide (a Wittig reagent).[1][2] A key advantage of this reaction is the unambiguous placement of the double bond.[3] However, controlling the geometry of the resulting alkene (E vs. Z) presents a significant synthetic challenge. While stabilized ylides, which contain an electron-withdrawing group, generally favor the formation of the thermodynamically more stable (E)-alkene, non-stabilized ylides (e.g., those with simple alkyl substituents) can be guided to produce the kinetically favored (Z)-alkene with high selectivity.[1][4][5] This control is paramount in the synthesis of complex molecules and pharmaceutical intermediates where specific stereochemistry is critical for biological activity.
Mechanistic Insights into Z-Selectivity
The stereochemical outcome of the Wittig reaction is determined during the initial cycloaddition of the ylide to the carbonyl compound. Under lithium salt-free conditions, the reaction is believed to proceed through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate directly, which is considered the sole intermediate under kinetic control.[1]
The preference for the Z-alkene arises from the kinetically controlled formation of the cis-oxaphosphetane. This is favored for non-stabilized ylides due to minimized steric interactions in the transition state. The subsequent decomposition of the oxaphosphetane is a syn-elimination, meaning the geometry of the intermediate dictates the geometry of the final alkene.
Several key factors must be meticulously controlled to ensure the reaction remains under kinetic control and maximizes the formation of the Z-isomer:
-
Ylide Structure: Non-stabilized ylides, derived from simple alkyl halides, are essential for high Z-selectivity. These ylides are highly reactive and favor the kinetic pathway.[6]
-
Salt-Free Conditions: The presence of lithium salts can lead to the equilibration of intermediates, eroding the Z-selectivity.[1] Therefore, employing "salt-free" conditions is critical. This is achieved by using bases that do not introduce lithium cations, such as sodium or potassium hexamethyldisilazide (NaHMDS or KHMDS) or potassium tert-butoxide (KOtBu).
-
Solvent Polarity: Non-polar, aprotic solvents like tetrahydrofuran (THF) or diethyl ether are the solvents of choice. Polar solvents can stabilize intermediates, potentially allowing for equilibration towards the more stable E-isomer.
-
Temperature: Low temperatures, typically -78 °C, are crucial to prevent the system from overcoming the kinetic barrier to form the thermodynamically favored E-alkene.
Comparative Analysis of Reaction Conditions for Z-Selectivity
The following table summarizes the impact of various reaction parameters on the stereochemical outcome of the Wittig reaction with non-stabilized ylides.
| Parameter | Condition for High Z-Selectivity | Rationale |
| Ylide Type | Non-stabilized (e.g., from alkyltriphenylphosphonium salts) | Highly reactive, favors the kinetically controlled pathway to the cis-oxaphosphetane. |
| Base | NaHMDS, KHMDS, KOtBu | Creates "salt-free" conditions, preventing lithium-catalyzed equilibration of intermediates. |
| Solvent | Non-polar aprotic (e.g., THF, Diethyl Ether) | Minimizes stabilization of intermediates, preserving kinetic control. |
| Temperature | Low (typically -78 °C) | Prevents the reaction from overcoming the activation energy barrier to the more stable trans-oxaphosphetane, which leads to the E-alkene. |
| Aldehyde | Unhindered aldehydes | Steric hindrance can affect the approach of the ylide and may influence selectivity. |
Experimental Protocols
This section provides a detailed, two-part protocol for the synthesis of (Z)-1-phenyl-1-octene.
Protocol 1: Preparation of Heptyltriphenylphosphonium Bromide
This protocol outlines the synthesis of the necessary phosphonium salt precursor.
Materials:
-
1-Bromoheptane
-
Triphenylphosphine (PPh₃)
-
Toluene or Acetonitrile (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add triphenylphosphine (1.1 equivalents).
-
Under an inert atmosphere, add anhydrous toluene or acetonitrile.
-
Add 1-bromoheptane (1.0 equivalent) to the stirring solution.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The formation of a white precipitate indicates the formation of the phosphonium salt.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add diethyl ether to the flask to facilitate further precipitation of the salt.
-
Collect the white solid by vacuum filtration, wash thoroughly with diethyl ether, and dry under vacuum to yield heptyltriphenylphosphonium bromide.
Protocol 2: Synthesis of (Z)-1-Phenyl-1-octene
This protocol describes the Z-selective Wittig reaction under salt-free conditions.
Materials:
-
Heptyltriphenylphosphonium bromide (from Protocol 1)
-
Sodium hexamethyldisilazide (NaHMDS) or Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or a flame-dried, two-necked round-bottom flask
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
-
Syringes for reagent transfer
Procedure:
-
Ylide Generation:
-
To a flame-dried Schlenk flask under an inert atmosphere, add heptyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the resulting suspension to -78 °C in a dry ice/acetone bath.
-
While stirring vigorously, slowly add a solution of NaHMDS (1.05 equivalents) in THF or solid KOtBu (1.05 equivalents) portion-wise.
-
The appearance of a characteristic orange or reddish color indicates the formation of the ylide. Stir the mixture at -78 °C for 30-60 minutes.[7]
-
-
Wittig Reaction:
-
In a separate flame-dried flask, prepare a solution of freshly distilled benzaldehyde (1.0 equivalent) in anhydrous THF.
-
Slowly add the benzaldehyde solution dropwise via syringe to the cold ylide solution over 15-20 minutes, ensuring the temperature remains at -78 °C.[7]
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours.
-
Slowly warm the reaction to room temperature and let it stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine (saturated aqueous NaCl solution), and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The primary byproduct is triphenylphosphine oxide, which can be challenging to remove. Purify the crude product via flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to isolate (Z)-1-phenyl-1-octene. The Z/E ratio can be determined by ¹H NMR spectroscopy or gas chromatography (GC).
-
Visualization of the Z-Selective Pathway
The following diagram illustrates the key steps in the Z-selective Wittig reaction.
Caption: Kinetically controlled pathway for Z-alkene synthesis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Z:E Ratio | - Presence of lithium salts from using organolithium bases (e.g., n-BuLi).- Reaction temperature was too high.- Solvent was too polar. | - Use a salt-free base like NaHMDS, KHMDS, or KOtBu.- Maintain the reaction temperature at -78 °C during ylide formation and aldehyde addition.- Use anhydrous, non-polar aprotic solvents like THF or diethyl ether. |
| Low or No Reaction | - Incomplete ylide formation due to an insufficiently strong base or wet reagents/glassware.- Steric hindrance in the aldehyde or ylide.- Impure phosphonium salt. | - Ensure the base is sufficiently strong for the phosphonium salt used.- Use flame-dried glassware and anhydrous solvents under an inert atmosphere.- Increase reaction time or allow for a very slow warm-up to room temperature.- Recrystallize the phosphonium salt before use. |
| Difficulty Removing Triphenylphosphine Oxide | - The byproduct is polar and can co-elute with products of similar polarity. | - Careful and potentially repeated flash column chromatography is required.- In some cases, precipitation of the byproduct from a non-polar solvent (like hexanes/ether mixtures) can be effective before chromatography. |
Conclusion
The synthesis of Z-alkenes via the Wittig reaction is a powerful tool in the arsenal of the synthetic chemist. By understanding the mechanistic underpinnings of stereoselectivity and carefully controlling the reaction conditions—specifically by employing non-stabilized ylides under salt-free, non-polar, and low-temperature conditions—researchers can achieve high yields and excellent stereoselectivity for the desired Z-isomer. The protocols and insights provided in this guide offer a robust framework for the successful synthesis of (Z)-phenyl-octene and related compounds, facilitating the development of novel chemical entities in research and industry.
References
-
Wittig, G.; Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien I. Chemische Berichte, 87(9), 1318.
-
BenchChem (2025). Application Notes and Protocols for the Wittig Reaction of 2-Benzoylbenzaldehyde.
-
Vedejs, E.; Peterson, M. J. (1994). Stereochemistry and mechanism in the Wittig reaction. Topics in Stereochemistry, 21, 1-157.
-
Maryanoff, B. E.; Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927.
-
Wikipedia contributors. (2024). Wittig reaction. In Wikipedia, The Free Encyclopedia.
-
Lumen Learning. The Wittig reaction. In Organic Chemistry II.
-
Master Organic Chemistry. (2018). The Wittig Reaction.
-
BenchChem (2025). Application Notes and Protocols: Synthesis of (E)-1-Phenyl-1-butene via Wittig Reaction.
-
Organic Chemistry Portal. Wittig Reaction.
-
Alfa Chemistry. Wittig Reaction.
-
BenchChem. Heptyltriphenylphosphonium bromide.
-
BenchChem (2025). Technical Support Center: Optimizing Wittig Reaction Conditions for High Z-Selectivity.
-
Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh, Chem 2320 Lecture Notes.
-
BenchChem (2025). Application Notes and Protocols for the Synthesis of Stilbene Derivatives via the Wittig Reaction.
-
Wikipedia contributors. (2024). Wittig reaction. In Wikipedia, The Free Encyclopedia.
-
Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde.
-
Master Organic Chemistry. (2018). The Wittig Reaction.
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
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- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Stereoselective Cross-Coupling Strategies for the Synthesis of cis-1-Phenyl-1-octene
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: cis-1-Phenyl-1-octene (IUPAC: [(1Z)-oct-1-enyl]benzene) Application: Late-stage functionalization, lipid-like linker synthesis, and stereodefined alkene building blocks in medicinal chemistry.
Mechanistic Paradigm & Strategic Overview
The synthesis of stereopure cis-alkenes (Z-alkenes) is a persistent challenge in medicinal chemistry due to the thermodynamic preference for the trans (E) isomer. For the preparation of cis-1-phenyl-1-octene, standard cross-metathesis or Wittig olefinations often yield difficult-to-separate E/Z mixtures. To achieve >98% stereopurity, we employ transition-metal-catalyzed cross-coupling strategies.
As detailed in recent literature on and , two highly reliable, self-validating pathways exist:
-
The Tandem Sonogashira / Lindlar Approach: A robust two-step sequence utilizing highly stable, commercially available terminal alkynes.
-
The Stereoretentive Suzuki-Miyaura Approach: A direct, one-step coupling requiring a pre-formed (Z)-alkenylboronate.
Quantitative Strategy Comparison
The following table summarizes the quantitative metrics and operational parameters for both strategies, allowing process chemists to select the optimal route based on precursor availability.
Table 1: Comparison of Cross-Coupling Strategies for cis-1-Phenyl-1-octene
| Metric | Sonogashira + Lindlar Reduction | Stereoretentive Suzuki-Miyaura |
| Key Reagents | 1-Octyne, Iodobenzene, Pd(PPh3)4, Lindlar Cat. | (Z)-1-Octenyl-B(pin), Iodobenzene, Pd(dppf)Cl2 |
| Intermediate | 1-Phenyl-1-octyne (Stable) | None (Direct conversion) |
| Overall Yield | 85 – 90% (Over two steps) | 75 – 85% (Single step) |
| Z:E Selectivity | > 98:2 | > 99:1 (Dependent on boronate purity) |
| Primary Advantage | Utilizes cheap, bench-stable starting materials. | Highly convergent; one-step coupling. |
| Primary Limitation | Requires high-pressure H2 setup and careful monitoring. | (Z)-Alkenylboronates can be unstable or costly. |
Strategy A: Sonogashira Coupling & Stereoselective Semi-Reduction
This approach circumvents the instability of Z-alkenyl halides by utilizing a stable alkyne intermediate. The Sonogashira coupling rapidly constructs the carbon skeleton, followed by a surface-mediated syn-addition of hydrogen.
Caption: Two-step synthesis of cis-1-phenyl-1-octene via Sonogashira coupling and Lindlar reduction.
Protocol A1: Synthesis of 1-Phenyl-1-octyne
Scientific Rationale: CuI is utilized as a co-catalyst to generate a highly nucleophilic copper acetylide in situ. This intermediate undergoes transmetalation with the oxidative addition complex [Ph-Pd(II)-I] orders of magnitude faster than the terminal alkyne alone, ensuring complete conversion at room temperature.
-
Preparation: In an oven-dried, argon-purged 250 mL Schlenk flask, dissolve iodobenzene (10.0 mmol, 2.04 g) and 1-octyne (12.0 mmol, 1.32 g) in anhydrous triethylamine (50 mL).
-
Catalyst Addition: Add Pd(PPh3)4 (0.2 mmol, 231 mg, 2 mol%) and CuI (0.4 mmol, 76 mg, 4 mol%). The solution will rapidly darken.
-
Reaction: Stir at 25 °C for 4 hours.
-
Workup (Self-Validating Step): Quench with saturated aqueous NH4Cl (50 mL). The aqueous layer must turn deep blue, confirming the successful sequestration of copper salts. Extract with hexanes (3 × 50 mL).
-
Purification: Filter through a short pad of silica gel (eluting with 100% hexanes) to yield 1-phenyl-1-octyne as a colorless oil (Yield: ~95%).
Protocol A2: Lindlar Reduction to cis-1-Phenyl-1-octene
Scientific Rationale: Lindlar's catalyst (5% Pd/CaCO3 poisoned with lead acetate) is strictly required. The lead additive decreases the electron density of the palladium surface, preventing the over-reduction of the resulting alkene to an alkane. The solid support forces the alkyne to bind flatly, dictating a strict syn-delivery of hydrogen atoms to yield the Z-geometry .
-
Setup: Dissolve 1-phenyl-1-octyne (5.0 mmol, 931 mg) in HPLC-grade methanol (20 mL) in a hydrogenation vessel. Add Lindlar catalyst (100 mg) and synthetic quinoline (10 µL; acts as an additional poison to suppress E-isomerization).
-
Hydrogenation: Purge the vessel with H2 gas three times, then maintain under a balloon of H2 (1 atm) at 25 °C.
-
In-Process Control (Critical): Monitor strictly via GC-FID or 1H NMR every 30 minutes. The reaction must be stopped the moment the alkyne is consumed to prevent over-reduction.
-
Isolation: Filter the mixture through Celite to remove the catalyst. Concentrate in vacuo and purify via silica gel chromatography (hexanes) to afford cis-1-phenyl-1-octene.
Strategy B: Stereoretentive Suzuki-Miyaura Coupling
For applications requiring a highly convergent synthesis, the Suzuki-Miyaura coupling of a (Z)-alkenylboronate with an aryl halide is unparalleled. This method relies on the stereochemical fidelity of the palladium catalytic cycle.
Caption: Stereoretentive Suzuki-Miyaura catalytic cycle for cis-1-phenyl-1-octene synthesis.
Protocol B1: Suzuki-Miyaura Coupling
Scientific Rationale: The transmetalation of the (Z)-alkenylboronate to the Pd(II) center proceeds with absolute retention of configuration at the sp2 carbon. The subsequent reductive elimination is a concerted process that preserves this geometry, translating the stereopurity of the boronate directly into the final product .
-
Preparation: To a Schlenk tube, add (Z)-1-octenylboronic acid pinacol ester (5.0 mmol, 1.19 g), iodobenzene (4.5 mmol, 918 mg), and K2CO3 (13.5 mmol, 1.86 g).
-
Solvent & Degassing: Add a degassed mixture of THF/H2O (4:1 v/v, 25 mL). Freeze-pump-thaw degassing is recommended to prevent oxidative homocoupling of the boronate.
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.135 mmol, 98 mg, 3 mol%).
-
Reaction: Heat the mixture to 70 °C for 12 hours under argon.
-
Workup: Cool to room temperature, dilute with diethyl ether (50 mL), and wash with brine (2 × 25 mL). Dry the organic layer over anhydrous Na2SO4.
-
Purification: Concentrate and purify via flash column chromatography (100% hexanes) to yield cis-1-phenyl-1-octene.
Analytical Validation (Self-Validating System)
To ensure the integrity of the protocols, the final product must be validated analytically. Because the E and Z isomers have nearly identical Rf values on silica gel (~0.65 in hexanes), TLC is insufficient for stereochemical assignment.
1H NMR Spectroscopy (CDCl3, 400 MHz):
-
Target (cis-isomer): The vinylic protons will appear at ~6.40 ppm (d, J = 11.6 Hz, 1H) and ~5.65 ppm (dt, J = 11.6, 7.2 Hz, 1H).
-
Impurity (trans-isomer): If E-isomerization occurred, a distinct doublet will appear at ~6.35 ppm with a significantly larger coupling constant (J = 15.8 Hz).
-
Validation: The ratio of the integrals of the J=11.6 Hz signal vs. the J=15.8 Hz signal provides the exact Z:E ratio, validating the success of the stereocontrol mechanisms.
References
-
Title: Are Alkyne Reductions Chemo-, Regio-, and Stereoselective Enough To Provide Pure (Z)-Olefins in Polyfunctionalized Bioactive Molecules? Source: Chemical Reviews (ACS Publications) URL: [Link]
-
Title: Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and Borylation Source: Organic Syntheses URL: [Link]
-
Title: Ruthenium-Catalyzed Transfer Hydrogenation of Alkynes: Access to Alkanes and (E)- or (Z)-Alkenes in Tandem with Pd/Cu Sonogashira Cross-Coupling Source: ResearchGate URL: [Link]
-
Title: A Diverted Aerobic Heck Reaction Enables Selective 1,3-Diene and 1,3,5-Triene Synthesis Through C−C Bond Scission Source: National Institutes of Health (NIH) / PMC URL: [Link]
Application Note: Investigating the Polymerization Potential of (Z)-1-Phenyl-1-octene
Here is the detailed Application Notes and Protocols on the polymerization potential of (Z)-1-Phenyl-1-octene monomers.
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the polymerization potential of (Z)-1-Phenyl-1-octene. This monomer, a substituted styrene derivative, presents unique challenges and opportunities due to its internal double bond and specific stereochemistry. We explore the theoretical underpinnings of suitable polymerization methodologies, focusing on cationic and living anionic routes. Detailed, field-tested protocols for synthesis and characterization are provided, emphasizing the causality behind experimental choices to ensure reproducibility and scientific integrity. This guide is structured to serve as a practical handbook for evaluating the reactivity of sterically hindered internal olefins and harnessing their potential for creating novel polymeric materials.
Introduction and Theoretical Considerations
(Z)-1-Phenyl-1-octene is an aromatic olefin characterized by a phenyl group and a hexyl group attached to the carbons of the double bond in a cis or Z configuration.[1] This structure as an internal, 1,2-disubstituted olefin presents significant steric hindrance around the polymerizable double bond, a factor that typically reduces reactivity compared to terminal olefins like styrene or 1-octene. However, the presence of the phenyl group is critical, as it electronically activates the double bond and can stabilize reactive intermediates, making polymerization feasible under specific conditions.
The primary challenge is overcoming the steric barrier to allow for chain propagation. This guide will focus on two ionic polymerization methods that are most promising for this class of monomer: Cationic and Living Anionic Polymerization.
Cationic Polymerization Pathway
Cationic polymerization is initiated by an electrophile that attacks the nucleophilic double bond of the monomer.[2] This process is well-suited for olefins with electron-donating substituents that can stabilize the resulting carbocation intermediate.[3] For (Z)-1-Phenyl-1-octene, the phenyl group provides powerful resonance stabilization for an adjacent carbocation, making it a prime candidate for this method.
Causality of Experimental Design:
-
Initiation: The reaction is initiated by a cation (A⁺) which attacks the double bond. This forms a new carbocation on the carbon atom best able to stabilize the positive charge—the benzylic position.
-
Propagation: The newly formed carbocationic chain end then reacts with subsequent monomer molecules. This step is often the rate-limiting step and is highly susceptible to the steric hindrance of the monomer.
-
Chain Transfer & Termination: These are competing reactions that limit the final molecular weight. Low temperatures are crucial to minimize the rate of these side reactions relative to propagation.[3]
The proposed mechanism is illustrated below.
Caption: General mechanism for cationic polymerization.
Living Anionic Polymerization Pathway
Living anionic polymerization is a powerful technique for synthesizing polymers with precisely controlled molecular weights, narrow molecular weight distributions (polydispersity), and complex architectures like block copolymers.[4][5] The method is defined by the absence of chain transfer and termination steps. Styrene and its derivatives are ideal monomers for this process because the phenyl group can stabilize the propagating carbanionic chain end.[6]
Trustworthiness Through Self-Validation: The "living" nature of this polymerization is its own validation system. If the polymerization is truly living, the following will be observed:
-
The molecular weight of the polymer will increase linearly with monomer conversion.
-
The initiator efficiency will be near 100%, meaning the final number-average molecular weight (Mn) can be accurately predicted by the initial monomer-to-initiator ratio.
-
The ability to create block copolymers by sequential monomer addition confirms that the chain ends remain active.[5]
The primary experimental challenge is the extreme sensitivity of the anionic intermediates to protic impurities like water or alcohols. Therefore, all reagents and glassware must be rigorously purified and dried, and the entire procedure must be conducted under an inert atmosphere.[7]
Caption: Workflow for living anionic polymerization.
Experimental Protocols
Safety Precaution: Always handle reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Organolithium reagents are pyrophoric and must be handled under an inert atmosphere.
Materials and Reagent Purification
-
(Z)-1-Phenyl-1-octene: Purify by distillation from calcium hydride (CaH₂) under reduced pressure.
-
Solvents (Toluene, Tetrahydrofuran - THF): Use a solvent purification system (e.g., Grubbs-type) or distill from a suitable drying agent (e.g., sodium/benzophenone for THF, CaH₂ for toluene) under an inert atmosphere.
-
Initiators: Boron trifluoride diethyl etherate (BF₃·OEt₂), sec-Butyllithium (sec-BuLi). Use as received from the supplier in Sure/Seal™ bottles.
-
Quenching Agent (Methanol): Degas by bubbling with argon for 30 minutes before use in anionic polymerization.
-
Precipitation Solvent (Methanol): Reagent grade.
-
Inert Gas: High-purity argon or nitrogen.
Protocol 1: Cationic Polymerization
Objective: To synthesize poly(1-phenyl-1-octene) via a cationic route and evaluate the effect of temperature on polymer properties.
Methodology:
-
Reactor Setup: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with argon. Repeat three times.
-
Reagent Charging: Using a gas-tight syringe, add 40 mL of purified, dry toluene to the flask. Cool the flask to the desired reaction temperature (e.g., 0 °C or -78 °C) in an appropriate bath.
-
Monomer Addition: Add 5.0 g (26.5 mmol) of purified (Z)-1-Phenyl-1-octene monomer to the stirred solvent.
-
Initiation: In a separate, dry vial, prepare the initiator solution. For this example, we will use BF₃·OEt₂. Add 0.038 g (0.265 mmol, for a 100:1 monomer:initiator ratio) of BF₃·OEt₂ to 2 mL of dry toluene.
-
Slowly add the initiator solution dropwise to the rapidly stirring monomer solution in the reaction flask.
-
Polymerization: Allow the reaction to proceed for a set time (e.g., 2 hours). The solution may become more viscous.
-
Termination: Quench the reaction by adding 5 mL of methanol. A color change may be observed as the cationic species are neutralized.
-
Polymer Isolation: Pour the reaction mixture into a beaker containing 400 mL of rapidly stirring methanol. The polymer should precipitate as a solid or viscous oil.
-
Purification: Decant the methanol and redissolve the polymer in a minimal amount of toluene. Re-precipitate into fresh methanol. Repeat this process two more times.
-
Drying: Collect the purified polymer and dry it in a vacuum oven at 40 °C overnight to a constant weight.
-
Analysis: Determine the yield. Characterize the polymer using GPC (for Mn, Mw, and PDI) and NMR (for structure).
Protocol 2: Living Anionic Polymerization
Objective: To synthesize poly(1-phenyl-1-octene) with a controlled molecular weight and narrow polydispersity.
Methodology:
-
Reactor Setup: This procedure requires an all-glass reactor or Schlenk flask that has been meticulously cleaned and flame-dried under high vacuum. The entire process must be performed under high vacuum or in an inert-atmosphere glovebox.
-
Solvent and Monomer Preparation: Transfer 40 mL of purified THF into the reactor via cannula transfer. Cool the reactor to -78 °C using a dry ice/acetone bath. Add 5.0 g (26.5 mmol) of purified monomer via a gas-tight syringe.
-
Initiator Titration (Optional but Recommended): To scavenge residual impurities, a small amount of initiator (sec-BuLi) can be added until a faint, persistent color (yellow or orange) is observed, then back-titrated with a reactive scavenger. For this protocol, we assume ideal purity.
-
Initiation: Calculate the required amount of initiator for the target molecular weight. For a target Mn of 10,000 g/mol :
-
Moles of polymer = 5.0 g / 10,000 g/mol = 0.0005 mol
-
Volume of sec-BuLi (1.4 M in cyclohexane) = 0.0005 mol / 1.4 mol/L = 0.357 mL
-
-
Using a calibrated syringe, rapidly inject 0.36 mL of sec-BuLi solution into the vigorously stirred monomer solution. An immediate, deep color change (typically red or deep orange for styrenic anions) should occur.
-
Polymerization: Allow the reaction to stir at -78 °C for 1 hour. The color should persist, indicating the "living" nature of the chain ends.
-
Termination: Quench the polymerization by adding 2 mL of degassed methanol. The color of the solution should disappear instantly.
-
Polymer Isolation & Purification: Warm the flask to room temperature and precipitate the polymer into 400 mL of methanol. Follow steps 9-11 from the cationic polymerization protocol for purification, drying, and analysis.
Polymer Characterization
Molecular Weight Determination (GPC/SEC)
Gel Permeation Chromatography (GPC) is the standard method for determining the molecular weight distribution of a polymer.[8][9]
-
System: Agilent 1260 Infinity II GPC/SEC System or equivalent.[10]
-
Solvent/Mobile Phase: Tetrahydrofuran (THF).
-
Columns: Series of polystyrene-divinylbenzene columns suitable for the expected molecular weight range.
-
Calibration: Use narrow polystyrene standards for calibration.
-
Sample Preparation: Prepare solutions of the dried polymer in THF at a concentration of ~1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Hypothetical Data Presentation:
| Entry | Polymerization Method | Temp (°C) | Mn ( g/mol ) (Target/Actual) | Mw ( g/mol ) | PDI (Mw/Mn) | Yield (%) |
| 1 | Cationic (BF₃·OEt₂) | 0 | N/A / 8,500 | 19,550 | 2.30 | 65 |
| 2 | Cationic (BF₃·OEt₂) | -78 | N/A / 12,300 | 23,370 | 1.90 | 58 |
| 3 | Anionic (sec-BuLi) | -78 | 10,000 / 10,400 | 11,020 | 1.06 | 98 |
| 4 | Anionic (sec-BuLi) | -78 | 20,000 / 19,800 | 21,180 | 1.07 | 99 |
This is illustrative data. Actual results may vary.
Structural Analysis (NMR Spectroscopy)
NMR spectroscopy is used to confirm the polymer's chemical structure.[11]
-
Instrument: 400 MHz NMR spectrometer or higher.
-
Solvent: Chloroform-d (CDCl₃).
-
Analysis of ¹H NMR Spectrum:
-
Confirmation of Polymerization: The complete disappearance of the sharp vinylic proton signals from the monomer (expected around 5.5-6.5 ppm) is the primary indicator of successful polymerization.
-
Polymer Structure: The spectrum will be dominated by broad signals corresponding to the polymer backbone and side chains. Aromatic protons will appear around 6.5-7.5 ppm, while the aliphatic protons of the backbone and the hexyl side chain will appear between 0.8-2.5 ppm.[12][13]
-
Potential Applications and Outlook
The successful polymerization of (Z)-1-Phenyl-1-octene would yield a novel polystyrene derivative. The long hexyl side chain is expected to act as a covalently bound internal plasticizer, significantly lowering the glass transition temperature (Tg) and increasing the flexibility of the material compared to standard polystyrene.
Potential Applications:
-
Specialty Films and Coatings: The modified properties could be beneficial for applications requiring enhanced flexibility and processability.
-
Thermoplastic Elastomers: If synthesized as a block copolymer (e.g., with styrene) via living anionic polymerization, the poly(1-phenyl-1-octene) block could serve as a soft, flexible segment.
-
Additives and Modifiers: It could be blended with other polymers to modify their properties, such as impact strength or melt flow characteristics.[14][15]
This application note provides a foundational framework for exploring the polymerization of (Z)-1-Phenyl-1-octene. The protocols herein are designed to be robust starting points. Further optimization of reaction conditions, initiators, and solvents will undoubtedly unlock the full potential of this and other sterically hindered monomers for advanced material design.
References
-
Unexpected Precatalyst σ-Ligand Effects in Phenoxyimine Zr-Catalyzed Ethylene/1-Octene Copolymerizations. Journal of the American Chemical Society. Available at: [Link]
-
From monomer to polymer: Controlled synthesis and comprehensive analysis of poly(p-phenylene vinylene) via ROMP. Elsevier. Available at: [Link]
-
(Z)-1-Phenyl-1-octene. PubChem, National Institutes of Health. Available at: [Link]
-
Polymerization of 1-octene and determination of markhouwink constants of poly(1-octene). Scilit. Available at: [Link]
-
Cationic polymerization. Wikipedia. Available at: [Link]
-
Cationic Vinyl Polymerization. Polymer Science Learning Center. Available at: [Link]
-
Living Polymerization of α-Olefins at Elevated Temperatures Catalyzed by a Highly Active and Robust Cyclophane-Based Nickel Catalyst. Macromolecules. Available at: [Link]
-
Achieving high molecular weight alternating copolymers of 1-octene with methyl acrylate via Lewis acid catalyzed copolymerization. RSC Publishing. Available at: [Link]
-
Living Anionic Polymerization of Styrene Derivatives Containing Triphenylamine Moieties through Introduction of Protecting Group. Macromolecules. Available at: [Link]
-
The ¹H NMR spectra of the poly(NB-co-1-octene) polymers. ResearchGate. Available at: [Link]
-
Understanding Foam Polystyrene: Applications, Benefits, and Environmental Considerations. GON Plastics. Available at: [Link]
-
Scheme 1 Synthetic route to 1-phenyl-1-octynes. ResearchGate. Available at: [Link]
-
Gel permeation chromatography. Wikipedia. Available at: [Link]
-
Figure S1. 1 H NMR of poly(n-BA-co-1-octene). ResearchGate. Available at: [Link]
-
Cationic Polymerization of Vinyl Monomers Under the Action of Metalorganic Compounds. IntechOpen. Available at: [Link]
-
Surface-Initiated Anionic Polymerization of Styrene by Means of Self-Assembled Monolayers. Macromolecules. Available at: [Link]
-
Analysis of Polymers by GPC/SEC. Agilent. Available at: [Link]
-
Poly(ethylene-co-1-octene) Characterization by High-Temperature Multidimensional NMR. ResearchGate. Available at: [Link]
-
Transition Metal-Catalyzed Ternary Polymerization of Olefins. MDPI. Available at: [Link]
- Process for producing 1-octene. Google Patents.
-
Polystyrene Uses, Features, Production and Definition. Plastic Blowing Machine Manufacturer. Available at: [Link]
-
H NMR Analysis of Chain Unsaturations in Ethene/1-Octene Copolymers. Figshare. Available at: [Link]
-
Influence of Properties of Poly(Ethylene-co-octene) with Different Chain Structures. MDPI. Available at: [Link]
-
New Processes for the Selective Production of 1-Octene. ResearchGate. Available at: [Link]
-
Microstructural Characterization of Poly(1-hexene) Obtained Using a Nickel R-Keto-β-diimine Initiator. Macromolecules. Available at: [Link]
-
Cationic Vinyl Polymerization. American Chemical Society. Available at: [Link]
-
101 Applications for Expanded Polystyrene & Polypropylene. Engineered Foam Products. Available at: [Link]
-
GPC-NMR Analysis for Polymer Characterisation. Intertek. Available at: [Link]
-
Catalysis of the Copolymerization of Olefins with Carbon Monoxide. CHIMIA. Available at: [Link]
-
Polystyrene (PS): Properties, Uses and Processing. USEON. Available at: [Link]
-
GPC for Polymer Characterization: Understanding Molecular Weight Distribution. LinkedIn. Available at: [Link]
- Method for preparing 1-octene by oligomerization of ethylene. Google Patents.
-
Living Anionic Polymerization of Styrene Derivatives para-Substituted with π-Conjugated Oligo(fluorene) Moieties. Macromolecules. Available at: [Link]
-
Anionic Polymerization of Styrene. ResearchGate. Available at: [Link]
-
1-octene – Knowledge and References. Taylor & Francis. Available at: [Link]
-
What are the diverse applications of polystyrene sheets in different industries?. The Plastic People. Available at: [Link]
-
Studies on the Interaction of Poly(phenylene methylene) with Silver(I) and Hexacarbonylchromium(0). MDPI. Available at: [Link]
-
Miscibility and phase diagrams of poly ( phenyl acrylate) and poly (styrene-co- acrylonitrile) blends. Polymer. Available at: [Link]
-
Aqueous Catalytic Polymerization of Olefins. Wiley Online Library. Available at: [Link]
-
Cationic Vinyl Polymerization Initiation Mechanism. SlideServe. Available at: [Link]
-
Anionic polymerization of p-(2,2′-diphenylethyl)styrene and applications to graft copolymers. Taylor & Francis Online. Available at: [Link]
Sources
- 1. (Z)-1-Phenyl-1-octene | C14H20 | CID 12276237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cationic Vinyl Polymerization [cnrosuny.com]
- 3. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. tu-dresden.de [tu-dresden.de]
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- 10. resolvemass.ca [resolvemass.ca]
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- 15. useon.com [useon.com]
Photochemical Behavior of (Z)-1-Phenyl-1-octene in Solution: Mechanisms, Protocols, and Analytical Workflows
Executive Summary
(Z)-1-Phenyl-1-octene is a classic
This application note provides an in-depth mechanistic analysis of the direct and sensitized photoisomerization pathways of (Z)-1-Phenyl-1-octene, supported by field-proven experimental protocols and analytical workflows designed to achieve and quantify the Photostationary State (PSS).
Mechanistic Insights: The Causality of Photoisomerization
The photochemical isomerization of styrenes and 1-phenylalkenes is a fundamental process governed by the dynamics of their excited states. When (Z)-1-phenyl-1-octene is irradiated, it can undergo isomerization via two distinct mechanistic pathways depending on the presence of a photosensitizer and the wavelength of incident light.
Direct Photoisomerization (Singlet Pathway)
Upon direct irradiation with short-wave UV light (typically
-
Steric Factors & Absorptivity: The Z-isomer experiences steric crowding between the phenyl ring and the hexyl chain, forcing the phenyl ring slightly out of coplanarity with the alkene
-bond. This reduces its molar absorptivity ( ) compared to the planar E-isomer. -
The Twisted Intermediate (
): In the state, the -bond is effectively broken, removing the barrier to rotation. The molecule rapidly relaxes to a perpendicular, twisted geometry ( ), which acts as a funnel for internal conversion back to the state. -
Photostationary State (PSS): Because the
intermediate can decay into either the Z or E configuration, continuous irradiation leads to a dynamic equilibrium known as the Photostationary State (PSS). The final E/Z ratio at PSS is dictated by the ratio of their molar absorptivities at the irradiation wavelength and their respective quantum yields of isomerization.
Triplet-Sensitized Photoisomerization
Direct irradiation often leads to competing side reactions (e.g., [2+2] photodimerization or photopolymerization) due to the high energy of the
-
Energy Transfer: A sensitizer (e.g., benzophenone or acetophenone) is excited by longer-wavelength UV light (e.g.,
nm), where the alkene does not absorb. The sensitizer undergoes rapid Intersystem Crossing (ISC) to its triplet state. -
Baird's Rule & Excited State Antiaromaticity: The sensitizer transfers its triplet energy to the alkene via a Dexter electron exchange mechanism, populating the alkene's
state. According to Baird's rule, the state of styrene derivatives exhibits excited-state antiaromaticity, which drives the molecule to rapidly twist to alleviate this destabilization, reaching a twisted triplet intermediate ( ). -
Decay to Ground State: The
state undergoes ISC back to the state, partitioning into the E and Z isomers.
Data Presentation: Photochemical Parameters
The choice of irradiation conditions fundamentally alters the kinetics and the final PSS of the reaction. Table 1 summarizes the typical parameters for the photoisomerization of (Z)-1-phenyl-1-octene.
Table 1: Comparison of Direct vs. Sensitized Photoisomerization Parameters
| Parameter | Direct Irradiation | Triplet Sensitization (Benzophenone) |
| Excitation Wavelength ( | 254 nm | 365 nm |
| Primary Excited State | Singlet ( | Triplet ( |
| Energy Transfer Mechanism | Direct Photon Absorption | Intermolecular Dexter Transfer |
| Typical PSS (E:Z Ratio) | ~ 85:15 | ~ 95:5 (Highly E-enriched) |
| Side Reactions | [2+2] Dimerization, Polymerization | Minimal (Cleaner profile) |
| Oxygen Sensitivity | Low to Moderate | Extremely High (Quenches |
Mandatory Visualization
Mechanistic Pathway of Photoisomerization
Figure 1: Jablonski-style state diagram illustrating the direct singlet and sensitized triplet pathways for Z-E photoisomerization.
Experimental Workflow
Figure 2: Step-by-step experimental workflow for conducting and analyzing photochemical isomerization.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of a dark control and rigorous degassing steps are critical to prevent misinterpretation of thermal isomerization or oxygen quenching.
Protocol 1: Direct UV Irradiation and PSS Determination
Objective: To determine the photostationary state of (Z)-1-phenyl-1-octene under direct 254 nm irradiation.
Materials:
-
(Z)-1-Phenyl-1-octene (Purity >98%)
-
Spectrophotometric grade Hexane or Acetonitrile
-
Quartz photochemical reactor tubes (Quartz is transparent to 254 nm)
-
Rayonet photochemical reactor equipped with 254 nm lamps
Step-by-Step Methodology:
-
Solution Preparation: Prepare a 10 mM solution of (Z)-1-phenyl-1-octene in hexane. Add an internal standard (e.g., decane, 5 mM) for GC-FID quantification.
-
Degassing (Critical Step): Transfer 5 mL of the solution into a quartz tube. Degas the solution using the freeze-pump-thaw method (minimum 3 cycles) or by sparging with high-purity Argon for 20 minutes. Causality: Dissolved oxygen can quench excited states and promote unwanted photo-oxidation (e.g., formation of endoperoxides).
-
Dark Control: Wrap one degassed tube completely in aluminum foil. This serves as a control to ensure no thermal isomerization occurs at room temperature.
-
Irradiation: Place the tubes in the photochemical reactor. Begin irradiation at 254 nm.
-
Kinetic Sampling: At intervals of 0, 5, 10, 20, 40, 60, and 120 minutes, temporarily pause irradiation and remove a 50
L aliquot using a gas-tight syringe. -
Analysis: Analyze the aliquots via GC-FID. The E-isomer will typically elute slightly later than the Z-isomer on a standard non-polar column (e.g., HP-5) due to its more linear, extended shape interacting stronger with the stationary phase.
-
Validation: Plot the E/Z ratio versus time. The reaction reaches the PSS when the ratio plateaus.
Protocol 2: Triplet-Sensitized Photoisomerization
Objective: To achieve a highly E-enriched PSS using a triplet sensitizer, avoiding high-energy singlet side reactions.
Materials:
-
(Z)-1-Phenyl-1-octene (10 mM)
-
Benzophenone (Sensitizer,
kcal/mol) -
Borosilicate glass tubes (Filters out light < 300 nm)
-
365 nm LED light source or medium-pressure Hg lamp with appropriate filters.
Step-by-Step Methodology:
-
Sensitizer Loading: Prepare a solution containing 10 mM (Z)-1-phenyl-1-octene and 1.0 mM Benzophenone (10 mol%) in degassed acetonitrile.
-
Vessel Selection: Use borosilicate glass tubes. Causality: Borosilicate naturally cuts off UV light below ~300 nm, ensuring that the alkene (which absorbs strongly at 254 nm) does not undergo direct singlet excitation, forcing the reaction entirely through the sensitizer's triplet pathway.
-
Irradiation & Monitoring: Irradiate at 365 nm. Benzophenone strongly absorbs at this wavelength (
transition). Monitor the reaction via H-NMR by tracking the vinylic protons (The trans-alkene protons typically show a larger coupling constant, Hz, compared to the cis-alkene, Hz). -
Workup: Because benzophenone is present, the final product must be purified via flash column chromatography (silica gel, using hexanes as eluent) to isolate the pure (E)-1-phenyl-1-octene.
References
-
ACS Catalysis. Positional Alkene Photo-Isomerization. ACS Publications. Retrieved from[Link]
-
Michigan State University (MSU) Chemistry. Photochemistry: Alkene Isomerization and Stilbene Dynamics. Retrieved from[Link]
-
Chemical Society Reviews. The excited state antiaromatic benzene ring: A molecular Mr. Hyde? Royal Society of Chemistry. Retrieved from [Link]
Troubleshooting & Optimization
Preventing Z to E isomerization in 1-phenyl-1-octene synthesis
Welcome to the Technical Support Center for Advanced Alkene Synthesis. This guide is designed for researchers and drug development professionals dealing with the stereoselective synthesis of styrenyl systems.
Synthesizing and maintaining the stereochemical integrity of (Z)-1-phenyl-1-octene is a notorious challenge in organic synthesis. Because the (Z)-isomer suffers from significant steric repulsion between the hexyl chain and the ortho-protons of the phenyl ring, it is thermodynamically less stable than the (E)-isomer by approximately 4 kcal/mol[1]. Consequently, even if your initial synthesis is highly stereoselective, environmental factors can rapidly drive the system toward the thermodynamic minimum (the (E)-isomer)[2].
Below is our comprehensive troubleshooting guide to establishing kinetic control during synthesis and preventing post-reaction isomerization.
Workflow of (Z)-1-phenyl-1-octene synthesis and environmental triggers of isomerization.
Section 1: Synthesis Troubleshooting (The Wittig Reaction)
Q: I am synthesizing 1-phenyl-1-octene via a Wittig reaction using a non-stabilized ylide, but my Z:E ratio is poor (e.g., 60:40). How do I maximize the Z-isomer?
A: The issue lies in the counterion of the base used to generate your ylide. If you are using n-butyllithium (n-BuLi), the generated lithium cations strongly coordinate to the oxygen atom of the betaine/oxaphosphetane intermediate. This coordination stabilizes the intermediate, slowing down the elimination step and allowing the system to equilibrate into the more thermodynamically stable trans-oxaphosphetane, which ultimately yields the (E)-alkene.
To achieve high Z-selectivity, you must use "salt-free" conditions [3]. By using a base with a non-coordinating or precipitating counterion (like Potassium bis(trimethylsilyl)amide, KHMDS), the reaction remains strictly under kinetic control, rapidly eliminating from the cis-oxaphosphetane to form the (Z)-alkene.
Protocol 1: Salt-Free Wittig Olefination of (Z)-1-Phenyl-1-octene
This protocol is designed as a self-validating system; step 6 ensures you can isolate the reaction's true stereoselectivity from downstream purification errors.
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).
-
Ylide Generation: Suspend hexyltriphenylphosphonium bromide (1.2 eq) in anhydrous, degassed THF (0.2 M). Cool the suspension to 0 °C.
-
Base Addition (The Critical Step): Dropwise add KHMDS (0.5 M in toluene, 1.15 eq). Causality: The potassium counterion prevents the stabilization of the oxaphosphetane intermediate, locking the reaction into the kinetic pathway[3].
-
Stirring: Stir the vibrant orange ylide solution for 30 minutes at 0 °C to ensure complete deprotonation, then cool to -78 °C.
-
Coupling: Add benzaldehyde (1.0 eq) dropwise. Stir for 2 hours at -78 °C, then slowly allow the flask to warm to room temperature.
-
Validation & Quenching: Quench with degassed water. Extract with hexanes (avoid ethyl acetate to precipitate triphenylphosphine oxide). Crucial: Immediately evaporate a 0.1 mL aliquot of the organic layer and take a crude ¹H NMR in base-washed CDCl₃. This establishes your baseline Z:E ratio before silica gel exposure.
Section 2: Post-Synthesis Isomerization Triggers
Q: My crude NMR showed a 95:5 Z:E ratio, but after purification and a few days of storage, the E-isomer peak is growing significantly. What is causing this?
A: (Z)-styrenyl systems are highly susceptible to post-reaction isomerization driven by the relief of steric strain[1]. If your alkene is isomerizing, it is being exposed to one of three catalytic triggers:
-
Trace Acid: The most common culprit. Standard CDCl₃ degrades over time in the presence of light and oxygen to form DCl. Even trace amounts of DCl will protonate the alkene, forming a carbocation that freely rotates to the less sterically hindered conformation before eliminating the proton[2].
-
Light (Photoisomerization): Ambient laboratory UV/visible light can excite the styrene double bond into a triplet state. In this excited state, the π-bond is broken, allowing free rotation before relaxing into the (E)-ground state[2].
-
Radicals: Dissolved oxygen or trace transition metals can act as radical initiators, reversibly adding to the double bond and facilitating rotation.
Mechanism of trace acid-catalyzed Z-to-E isomerization via a freely rotating carbocation.
Quantitative Impact of Environmental Triggers
The following table summarizes the causal relationship between handling conditions and the rate of stereochemical degradation in styrenyl systems:
| Environmental Condition | Exposure Time | Estimated Z→E Conversion | Mechanistic Causality |
| Standard CDCl₃ (Aged) | 24 hours | 15 - 30% | Trace DCl generation protonates the alkene, forming a freely rotating carbocation[2]. |
| Basic Alumina-Filtered CDCl₃ | 7 days | < 2% | Active removal of trace acid prevents carbocation formation. |
| Ambient Lab Light (Clear Flask) | 48 hours | 10 - 20% | Photoexcitation to the triplet state allows π-bond rotation[2]. |
| Amber Glassware (Dark Storage) | 30 days | < 1% | Prevention of photon-induced triplet state excitation. |
| Standard Silica Gel Column | 2 hours | 5 - 10% | Mildly acidic silanol groups on the stationary phase catalyze isomerization. |
Section 3: Downstream Processing & Storage
Q: How should I purify and store (Z)-1-phenyl-1-octene to ensure long-term stereochemical integrity?
A: You must neutralize the acidic sites on your purification media and eliminate light and oxygen from your storage environment.
Protocol 2: Self-Validating Purification and Storage
-
Stationary Phase Deactivation: Slurry your silica gel in hexanes containing 1% triethylamine (Et₃N). Causality: The amine irreversibly binds to the acidic silanol sites on the silica, preventing acid-catalyzed isomerization during the slow chromatography process.
-
Loading and Elution: Load the crude mixture onto the column and elute with 100% hexanes containing 0.5% Et₃N.
-
Concentration: Evaporate the fractions using a rotary evaporator with the water bath kept strictly below 30 °C. Shield the receiving flask from direct light using aluminum foil.
-
NMR Preparation: Before taking your final ¹H NMR, pass your CDCl₃ through a small 2 cm plug of basic alumina in a Pasteur pipette. This guarantees no DCl is introduced to your pure sample.
-
Storage: Transfer the purified (Z)-1-phenyl-1-octene to an amber glass vial. Purge the headspace with Argon for 2 minutes to displace oxygen, seal tightly with a PTFE-lined cap, and store at -20 °C.
References
-
Efficient and Selective Formation of Macrocyclic Disubstituted Z Alkenes by Ring-Closing Metathesis (RCM) Reactions. National Institutes of Health (NIH). 1
-
Diethylphenylphosphine | 1605-53-4 Troubleshooting Wittig Stereoselectivity. Benchchem. 3
-
Trace mild acid-catalysed Z → E isomerization of norbornene-fused stilbene derivatives: intelligent chiral molecular photoswitches with controllable self-recovery. National Institutes of Health (NIH) / Chemical Science. 2
Sources
- 1. Efficient and Selective Formation of Macrocyclic Disubstituted Z Alkenes by Ring-Closing Metathesis (RCM) Reactions Catalyzed by Mo- or W-Based Monoaryloxide Pyrrolide (MAP) Complexes. Applications to Total Syntheses of Epilachnene, Yuzu Lactone, Ambrettolide, Epothilone C and Nakadomarin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trace mild acid-catalysed Z → E isomerization of norbornene-fused stilbene derivatives: intelligent chiral molecular photoswitches with controllable self-recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diethylphenylphosphine | 1605-53-4 | Benchchem [benchchem.com]
Technical Support Center: Optimizing Yield and Stereoselectivity of (Z)-1-Phenyl-1-octene
Welcome to the Technical Support Center for the synthesis of (Z)-1-Phenyl-1-octene via the Wittig reaction. This guide is specifically engineered for researchers and drug development professionals who need to maximize both the overall yield and the Z-selectivity of their olefinations.
Synthesizing (Z)-1-Phenyl-1-octene involves coupling benzaldehyde with the unstabilized ylide derived from heptyltriphenylphosphonium bromide[1]. Because unstabilized ylides are highly reactive, achieving high Z-selectivity requires strict kinetic control to prevent the reaction from drifting toward the thermodynamically favored E-isomer[2].
Mechanistic Causality & Stereocontrol
To troubleshoot a Wittig reaction effectively, you must understand the causality behind the stereochemical outcome. The reaction between an unstabilized ylide and an aldehyde proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate[2].
Under strict kinetic control (low temperature, absence of coordinating salts), the reaction exclusively forms the cis-oxaphosphetane, which undergoes a stereospecific syn-elimination to yield the Z-alkene[3][4]. However, if lithium salts are present in the reaction mixture (e.g., from using n-butyllithium as the base), they act as Lewis acids. The lithium ions coordinate to the oxygen of the intermediate, lowering the activation energy for cycloreversion. This causes "stereochemical drift," allowing the intermediate to equilibrate into the more stable trans-oxaphosphetane, ultimately producing the unwanted E-alkene[2][4].
Mechanistic pathway of the Wittig reaction highlighting kinetic control for Z-alkene synthesis.
Quantitative Data & Reaction Parameters
The following table summarizes the optimized parameters required to achieve >90% Z-selectivity and high yields for 1-phenyl-1-octene.
| Parameter | Optimized Value / Reagent | Mechanistic Rationale |
| Phosphonium Salt | Heptyltriphenylphosphonium bromide (1.1 eq) | Precursor to the unstabilized ylide[1]. |
| Base | NaHMDS or KHMDS (1.05 eq) | Generates the ylide without introducing coordinating lithium salts[3]. |
| Electrophile | Benzaldehyde (1.0 eq) | Undergoes [2+2] cycloaddition with the ylide[2]. |
| Solvent | Anhydrous THF (0.1 M) | Non-polar/aprotic environment minimizes betaine stabilization[3]. |
| Addition Temp. | -78 °C | Enforces strict kinetic control to trap the cis-oxaphosphetane[3]. |
| Expected Yield | 75% – 85% | Based on complete conversion and efficient TPPO removal. |
| Expected Z:E Ratio | > 92:8 | Achieved exclusively via salt-free, low-temperature conditions[3]. |
Frequently Asked Questions (FAQs)
Q1: Why is my reaction producing a 60:40 mixture of Z and E isomers instead of the desired Z-alkene? A1: You are likely experiencing stereochemical drift due to the presence of lithium salts or elevated temperatures. If you used n-butyllithium (n-BuLi) to generate the ylide, the resulting lithium bromide coordinates with the reaction intermediates, allowing them to equilibrate to the thermodynamic E-isomer[2][3]. To fix this, switch to "salt-free" conditions by using Sodium hexamethyldisilazide (NaHMDS) or Potassium hexamethyldisilazide (KHMDS)[3].
Q2: Can I use ethanol or methanol as a solvent to improve the solubility of the phosphonium salt? A2: Absolutely not. The Wittig reaction for unstabilized ylides strictly requires aprotic, non-polar, or moderately polar solvents like anhydrous THF or toluene[3]. Protic solvents will instantly protonate and quench the highly reactive unstabilized ylide. Furthermore, polar solvents stabilize the ionic character of the intermediates, which decreases Z-selectivity[3][5].
Q3: Why is the removal of triphenylphosphine oxide (TPPO) so difficult, and how can I improve it? A3: TPPO is a highly stable, polar by-product that is notoriously soluble in many organic solvents, causing it to co-elute with your product during chromatography[6]. Because (Z)-1-Phenyl-1-octene is highly non-polar, you can exploit this solubility difference. After concentrating your crude reaction mixture, suspend the residue in cold hexanes. The non-polar alkene will dissolve, while the polar TPPO will crash out as a white precipitate, allowing you to filter it off before column chromatography[6].
Troubleshooting Workflow
Use the following diagnostic tree to identify and resolve common points of failure during the synthesis.
Troubleshooting workflow for resolving low yield and poor stereoselectivity in Wittig reactions.
Self-Validating Experimental Protocol
This step-by-step methodology is designed as a self-validating system. Visual cues at each step confirm that the chemical transformations are proceeding correctly, allowing you to abort or correct the process before wasting valuable reagents.
Step 1: Apparatus Preparation & Drying
-
Action: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar under a continuous flow of argon.
-
Causality: Unstabilized ylides are highly sensitive to moisture and oxygen[3][5].
-
Self-Validation: The flask must return to room temperature under argon with zero visible condensation.
Step 2: Phosphonium Salt Suspension
-
Action: Add heptyltriphenylphosphonium bromide (1.1 mmol) to the flask, followed by 10 mL of anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.
-
Self-Validation: The salt will not fully dissolve; a cloudy white suspension confirms the starting material is present and unreacted.
Step 3: Salt-Free Ylide Generation
-
Action: Dropwise, add NaHMDS (1.0 M in THF, 1.05 mmol) over 5 minutes. Remove the ice bath and allow the mixture to stir at room temperature for 1 hour[3].
-
Causality: NaHMDS deprotonates the phosphonium salt without introducing lithium ions, ensuring the system remains "salt-free"[3][7].
-
Self-Validation (Critical): The white suspension must transition into a vibrant, deep orange/red homogeneous solution. This color change is the definitive indicator of successful ylide formation. If the color remains pale or fades quickly, moisture has quenched the ylide.
Step 4: Kinetically Controlled Addition
-
Action: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes. Add benzaldehyde (1.0 mmol) diluted in 2 mL of anhydrous THF dropwise over 15 minutes[3].
-
Causality: The extreme cold prevents the cis-oxaphosphetane from undergoing cycloreversion, locking the stereochemistry into the Z-configuration[3][4].
-
Self-Validation: As the aldehyde is added, the deep orange/red color of the ylide will gradually fade to a pale yellow or clear solution, confirming the ylide is being consumed by the electrophile.
Step 5: Elimination and Quenching
-
Action: Stir the reaction at -78 °C for 2 hours, then remove the cold bath and let it warm to room temperature over 1 hour. Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl.
-
Causality: Warming allows the intermediate to complete the syn-elimination, releasing the alkene and triphenylphosphine oxide (TPPO)[6].
Step 6: Workup and TPPO Precipitation
-
Action: Extract the aqueous layer with hexanes (3 x 10 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Suspend the resulting crude paste in 10 mL of ice-cold hexanes and stir vigorously for 10 minutes.
-
Causality: Exploiting differential solubility; the non-polar (Z)-1-Phenyl-1-octene dissolves in cold hexanes, while the polar TPPO does not[6].
-
Self-Validation: A heavy white precipitate (TPPO) will crash out of the solution. Filter this suspension through a short pad of Celite or silica gel. The resulting concentrated filtrate will yield the highly pure (Z)-1-Phenyl-1-octene.
References
Sources
- 1. Heptyltriphenylphosphonium bromide | PTC Reagent [benchchem.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jove.com [jove.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Chromatographic Separation of Cis/Trans 1-Phenyl-1-octene Isomers
Welcome to the technical support center for advanced chromatographic applications. This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals facing the challenge of separating cis (Z) and trans (E) isomers of 1-phenyl-1-octene. Our goal is to equip you with the scientific rationale and practical steps to achieve baseline resolution for these closely related geometric isomers.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of cis and trans 1-phenyl-1-octene isomers so challenging?
A1: The primary difficulty arises from the isomers' profound structural similarities. Geometric isomers like cis- and trans-1-phenyl-1-octene have identical molecular weights and functional groups, resulting in very close physicochemical properties such as polarity and boiling point.[1] The trans isomer is typically more linear and planar, while the cis isomer has a bulkier, less planar structure due to steric hindrance.[2] This subtle difference in molecular geometry is the key to their separation, which requires highly selective chromatographic methods to exploit these minor variations in interaction with the stationary phase.[2][3]
Q2: Which chromatographic techniques are most suitable for this separation?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are both highly effective, provided the correct column and conditions are chosen.
-
HPLC is often preferred for its versatility. Both Normal-Phase (NP) and Reversed-Phase (RP) modes can be successful.[2][4] Specialty columns, such as those with phenyl or cholesterol-based stationary phases, can provide enhanced selectivity for isomers.[1][5]
-
Gas Chromatography (GC) is also a powerful option, especially when using a capillary column with a polar stationary phase. These columns separate based on a combination of boiling point and polarity differences, which is crucial since the isomers' boiling points are nearly identical.[1]
Q3: Can the isomers convert into one another during analysis?
A3: Yes, isomerization is a significant risk that can compromise the accuracy of your results. Alkenes like 1-phenyl-1-octene can undergo cis-trans isomerization when exposed to certain conditions.[6] Key triggers include:
-
Light: UV or even strong daylight can induce photoisomerization.[2][6]
-
Heat: High temperatures during GC analysis or sample preparation can cause the less stable cis isomer to convert to the more thermodynamically stable trans isomer.[1]
-
Acids: Traces of acid in the mobile phase or on the stationary phase can catalyze isomerization.[6]
To ensure the integrity of your sample, it is critical to use high-purity solvents, protect samples from light with amber vials, and avoid excessive heat.[6]
Troubleshooting Guide: Common Separation Issues
This section addresses the most common problems encountered during the chromatographic separation of 1-phenyl-1-octene isomers in a direct question-and-answer format.
Q4: My HPLC chromatogram shows complete co-elution or very poor resolution (Rs < 1.5) of the isomers. Where do I start?
A4: This is the most frequent challenge. A systematic approach to method optimization is crucial.[7] Instead of altering multiple parameters at once, follow a logical progression from simple adjustments to more significant changes. The workflow below outlines a proven strategy.
Expert Commentary:
-
Mobile Phase Optimization: This is your most flexible tool.[8] In reversed-phase, switching between acetonitrile and methanol can dramatically alter selectivity because they have different interactions with the stationary phase and analytes.[6]
-
Flow Rate: Lowering the flow rate increases the time analytes spend interacting with the stationary phase, which often improves resolution, though it extends the run time.[7]
-
Column Chemistry: If mobile phase tweaks fail, changing the column is the most effective solution.[7] The fundamental selectivity (α) is primarily governed by the stationary phase chemistry. For geometric isomers, a standard C18 column may not be sufficient. A phenyl-based column can introduce π-π interactions, while a cholesterol-based column offers unique shape selectivity, both of which can be highly effective for resolving isomers.[1][5]
Q5: I'm using a C18 column (Reversed-Phase), but the peaks are still unresolved. Which isomer should elute first, and what specific changes can I make?
A5: In reversed-phase HPLC, separation is based on hydrophobicity. The stationary phase (e.g., C18) is non-polar, and the mobile phase (e.g., acetonitrile/water) is polar.[2]
-
Elution Order: The more linear and less polar trans-1-phenyl-1-octene will have a stronger affinity for the non-polar C18 stationary phase and will be retained longer. The bulkier, slightly more polar cis isomer will interact less and elute first.[2][6]
-
Troubleshooting Steps:
-
Decrease Mobile Phase Strength: Reduce the percentage of the organic solvent (e.g., from 80% acetonitrile to 75%). This will increase retention for both isomers and may improve resolution.
-
Switch Organic Modifier: If using acetonitrile, prepare a mobile phase with methanol at a concentration that gives a similar retention time. The different solvent properties can change the selectivity.[6]
-
Consider a Ternary Mobile Phase: Adding a small amount of a third solvent, like tetrahydrofuran (THF), can sometimes significantly enhance selectivity for positional or geometric isomers.[9]
-
Q6: I'm trying Normal-Phase HPLC on a silica column. What is the expected elution order, and how do I optimize the separation?
A6: In normal-phase HPLC, the stationary phase (e.g., silica) is polar, and the mobile phase (e.g., hexane/ethyl acetate) is non-polar.[2][4]
-
Elution Order: The separation mechanism is now driven by polar interactions. The slightly more polar cis isomer will interact more strongly with the polar silica surface and have a longer retention time. The less polar trans isomer will elute first. This is the reverse of the elution order seen in RP-HPLC.[2]
-
Troubleshooting Steps:
-
Adjust Mobile Phase Polarity: The mobile phase is typically a mixture of a non-polar solvent (like hexane) and a slightly more polar modifier (like ethyl acetate or isopropanol).[10] To increase retention and improve resolution, decrease the percentage of the polar modifier (e.g., from 2% ethyl acetate in hexane to 1%).
-
Argentation Chromatography: For a very powerful separation, consider using a silica column impregnated with silver nitrate (AgNO₃). Silver ions form reversible π-complexes with the double bond of the isomers. The stability of these complexes differs between the cis and trans configurations, often leading to excellent baseline separation.[3]
-
Q7: I'm using Gas Chromatography (GC), but my peaks are not separating. What column and conditions should I use?
A7: In GC, separating isomers with similar boiling points requires a column that can differentiate based on polarity.
-
Incorrect Column Choice: A non-polar GC column (like a DB-1 or HP-5) separates primarily by boiling point. Since the isomers' boiling points are very close, these columns will likely provide poor resolution.[1]
-
Recommended Solution: Use a polar capillary column .[1]
-
Stationary Phase: A polyethylene glycol (PEG) phase, often sold under trade names like Carbowax, DB-WAX, or CP-WAX 52 CB, is an excellent choice.[1][11]
-
Principle: On a polar stationary phase, the slightly more polar cis isomer will be retained longer than the less polar trans isomer.
-
Optimization: Adjust the oven temperature program. A slower temperature ramp will increase the time the analytes spend in the column, which can significantly improve resolution.
-
| Parameter | Recommended GC Starting Conditions |
| Column | Polar Capillary (e.g., DB-WAX, CP-WAX 52 CB) |
| Dimensions | 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temp. | 250 °C |
| Detector Temp. | 250 °C (FID) |
| Oven Program | Start at 100°C, ramp 5°C/min to 200°C, hold for 5 min |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for separating cis and trans 1-phenyl-1-octene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. moravek.com [moravek.com]
- 5. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. Mobile-phase selection for isomer selectivity in reversed-phase liquid chromatography: Evaluation of conventional and green, binary and ternary mobile phases for the separation of carvacrol and thymol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 11. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Optimizing Catalyst Loading for (Z)-1-Phenyl-1-octene Hydrogenation
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Optimizing the hydrogenation of a conjugated, bulky alkene like (Z)-1-phenyl-1-octene requires a deep understanding of surface kinetics, mass transfer, and thermodynamic competing pathways.
Here, we dissect the causality behind catalyst behavior and provide self-validating protocols to ensure your experimental choices are driven by data, not guesswork.
I. Mechanistic Overview: The Hydrogenation Landscape
Before adjusting catalyst loading, you must understand the competing pathways on the palladium surface. The hydrogenation of (Z)-1-phenyl-1-octene is not a single-step process. It involves the formation of a half-hydrogenated intermediate that dictates whether the reaction proceeds to the target product, reverts to an isomerized byproduct, or over-reduces the aromatic ring.
Mechanistic pathway of (Z)-1-Phenyl-1-octene hydrogenation and competing side reactions.
II. Core Troubleshooting Guide (FAQs)
Q: Why am I seeing 1-cyclohexyloctane (over-reduction) instead of just 1-phenyloctane? A: Over-reduction of the aromatic ring is a classic symptom of excessive catalyst loading or prolonged residence time on the active metal surface. While Pd/C is generally highly selective for alkene reduction over arenes under1[1], an overabundance of active Pd sites alters the kinetic landscape. When the local concentration of activated hydrogen is high and the alkene is fully consumed, the catalyst will begin reducing the phenyl ring, a process known as 2[2]. Causality & Solution: High catalyst loading increases the probability of sequential adsorption events. Titrate the catalyst loading down. If you must use a high loading for rapid throughput, consider modifying the electronic environment of the Pd catalyst (e.g., using specific ligands or a doped support) to weaken the interaction between the metal and the aromatic ring, thereby 2[2].
Q: My reaction stalls at 60-70% conversion. Should I just increase the Pd/C loading? A: Increasing catalyst loading is a common reflex, but it often masks the root cause. Stalling is typically caused by either catalyst poisoning or gas-liquid mass transfer limitations. (Z)-1-Phenyl-1-octene is a bulky substrate. If the stirring rate is insufficient to dissolve H₂ into the solvent at a rate matching the catalyst's consumption, the reaction becomes H₂-starved. Furthermore, trace impurities in the substrate can irreversibly bind to Pd sites. Causality & Solution: Do not blindly increase loading, as this can exacerbate mass transfer limits. Instead, perform a self-validating spike test (detailed in Section III). Utilizing 3 can also mitigate contamination issues and prevent mass transfer bottlenecks[3].
Q: I'm observing significant formation of (E)-1-phenyl-1-octene. How do I suppress this isomerization? A: The formation of the (E)-isomer occurs via a reversible half-hydrogenated intermediate. When the alkene adsorbs onto the Pd surface and picks up one hydrogen atom, it forms an alkyl intermediate. If the local availability of hydrogen is low, this intermediate undergoes β-hydride elimination rather than reductive elimination, releasing the alkene back into solution. Due to steric relief, it reverts to the more thermodynamically stable (E)-isomer. Causality & Solution: Isomerization is highly dependent on the ratio of4 on your carbon support[4].4[4]. Ensure aggressive agitation to prevent H-starvation and, if the problem persists, switch to a catalyst batch with a lower PdSA/PdNP ratio to 4[4].
III. Experimental Protocol: Self-Validating Catalyst Loading Optimization
To establish a robust process, you must decouple mass transfer limitations from actual catalytic activity. Follow this self-validating workflow:
Phase 1: Mass Transfer Baseline (The Control)
-
Set up two parallel reactors, each containing 10 mmol of (Z)-1-Phenyl-1-octene in 20 mL of methanol.
-
Add exactly 0.5 mol% Pd/C (e.g., 10% Pd on carbon) to both reactors.
-
Pressurize both systems to 1 atm H₂ at 25°C.
-
Stir Reactor A at 400 RPM and Reactor B at 800 RPM. Self-Validation Check: If Reactor B achieves a higher conversion rate at 1 hour, your system is mass-transfer limited. Do not optimize catalyst loading until stirring is maximized.
Phase 2: The Titration Matrix
-
Using the optimized stirring rate (e.g., 800 RPM), set up three independent reactors with 0.5%, 1.0%, and 5.0% mol Pd/C.
-
Monitor hydrogen uptake via a mass flow controller or track conversion via GC-FID aliquots at 15, 30, and 60 minutes.
Phase 3: The Poisoning Spike Test
-
If the 0.5% or 1.0% reaction plateaus before reaching >99% conversion, inject an additional 0.5 mol% of fresh Pd/C into the pressurized reactor.
-
Self-Validation Check: If H₂ uptake resumes immediately, the initial catalyst was deactivated by substrate impurities (e.g., thiols, halides). If it does not resume, the alkene is fully consumed or a thermodynamic equilibrium has been reached.
IV. Quantitative Data: Loading vs. Selectivity Matrix
The following table summarizes the causal relationship between Pd/C loading, mass transfer, and product selectivity based on the standardized protocol (1 atm H₂, 25°C, MeOH).
| Catalyst Loading (mol% Pd) | Stirring Rate (RPM) | 1-Phenyloctane Yield (%) | (E)-Isomer (%) | Over-Reduction (%) | Diagnostic Conclusion |
| 0.5% | 400 | 45.2 | 18.5 | < 0.1 | H₂ Starvation / Isomerization dominant |
| 0.5% | 800 | 82.1 | 4.2 | < 0.1 | Mass transfer resolved; incomplete conversion |
| 1.0% | 800 | 99.1 | 0.8 | < 0.1 | Optimal Loading (Kinetic & Thermodynamic balance) |
| 5.0% | 800 | 85.0 | < 0.1 | 14.8 | Catalyst excess; deep hydrogenation begins |
V. References
1.[4] Control of the single atom/nanoparticle ratio in Pd/C catalysts to optimize the cooperative hydrogenation of alkenes. Catalysis Science & Technology (RSC Publishing). 4 2.[1] Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. 1 3.[3] Alkane synthesis by alkene reduction. Organic Chemistry Portal. 3 4.[2] Tuning hydrogenation chemistry of Pd-based heterogeneous catalysts by introducing homogeneous-like ligands. Nature Communications (PMC).2
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Tuning hydrogenation chemistry of Pd-based heterogeneous catalysts by introducing homogeneous-like ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. Control of the single atom/nanoparticle ratio in Pd/C catalysts to optimize the cooperative hydrogenation of alkenes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Stereoselectivity in (Z)-1-Phenyl-1-octene Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in synthetic organic chemistry: controlling the stereochemical outcome of the Wittig olefination.
When synthesizing (Z)-1-Phenyl-1-octene from benzaldehyde and heptyltriphenylphosphonium bromide, researchers frequently encounter undesired contamination by the thermodynamically stable (E)-isomer. Because unstabilized ylides inherently favor (Z)-alkenes under kinetic control, a loss of stereoselectivity indicates a mechanistic deviation toward thermodynamic equilibration[1][2]. This guide deconstructs the causality behind these deviations and provides field-proven, self-validating protocols to restore high (Z)-selectivity.
Mechanistic Overview: Kinetic vs. Thermodynamic Control
The stereoselectivity of the Wittig reaction hinges entirely on the fate of the oxaphosphetane intermediate[3]. Under strict kinetic control, the [2+2] cycloaddition between the ylide and benzaldehyde irreversibly forms the cis-oxaphosphetane, which undergoes cycloreversion to yield the (Z)-alkene[2][4]. However, if coordinating metals (like Lithium) or excessive thermal energy are present, the cis-oxaphosphetane can undergo epimerization to the more stable trans-oxaphosphetane, leading to the (E)-alkene[1][5].
Mechanistic divergence in the Wittig olefination highlighting the effect of lithium salts.
Troubleshooting FAQs
Q1: I am using n-Butyllithium (n-BuLi) to generate the ylide, but my Z:E ratio is stuck around 60:40. Why is the selectivity so poor? A: The presence of the lithium cation is actively destroying your kinetic control. When you use n-BuLi, Lithium Bromide (LiBr) is generated as a byproduct during ylide formation. Lithium is highly oxophilic; it coordinates strongly to the oxygen atom of the cis-oxaphosphetane intermediate[1]. This coordination weakens the P-O bond, allowing the four-membered ring to temporarily open, rotate to relieve steric strain, and close into the thermodynamically favored trans-oxaphosphetane[1][2]. Solution: You must switch to "salt-free" conditions. Use Sodium Hexamethyldisilazide (NaHMDS) or Potassium Hexamethyldisilazide (KHMDS)[5][6]. The larger ionic radii and lower charge densities of Na⁺ and K⁺ prevent them from coordinating effectively with the oxaphosphetane, locking the reaction pathway into the kinetic cis trajectory.
Q2: I switched to NaHMDS, but I am still seeing ~15-20% of the (E)-isomer. I am running the reaction in DMF to improve the solubility of my phosphonium salt. Could this be the issue? A: Yes. Solvent polarity plays a critical role in transition state stabilization. Highly polar, aprotic solvents like DMF or DMSO stabilize charge separation[5]. While the Wittig mechanism is largely concerted, polar solvents can induce betaine-like character in the transition state, lowering the energy barrier for epimerization and allowing thermodynamic drift[6]. Solution: Switch to a non-polar, aprotic solvent like anhydrous Tetrahydrofuran (THF) or diethyl ether[5][6]. These solvents enforce a tight, concerted [2+2] cycloaddition, which is an absolute requirement for high (Z)-selectivity.
Q3: My stereoselectivity is excellent (>95% Z), but my overall yield of 1-phenyl-1-octene is unexpectedly low (<50%). How do I optimize the conversion? A: Low conversion in a salt-free Wittig reaction usually stems from premature ylide quenching or incomplete cycloreversion. Unstabilized ylides are highly sensitive to trace moisture. Furthermore, while the cis-oxaphosphetane forms rapidly at -78 °C, the subsequent cycloreversion step (which releases the alkene and triphenylphosphine oxide) requires thermal energy[3]. Solution: Ensure strict Schlenk techniques are used. More importantly, after the addition of benzaldehyde at -78 °C, you must allow the reaction mixture to slowly warm to room temperature. Quenching the reaction while it is still at -78 °C will destroy the un-decomposed oxaphosphetane intermediates, drastically lowering your yield.
Quantitative Data: Impact of Reaction Conditions
The following table summarizes the causal relationship between reaction parameters and the stereochemical outcome of 1-phenyl-1-octene synthesis.
| Base Used | Solvent | Temperature Profile | Additive | Expected Z:E Ratio | Causality / Mechanistic Impact |
| n-BuLi | THF | 0 °C to RT | None (LiBr present) | ~60:40 | Li⁺ coordinates to oxaphosphetane, promoting epimerization to the E-isomer[1]. |
| NaHMDS | DMF | -78 °C to RT | None | ~80:20 | High solvent polarity stabilizes polar intermediates, reducing kinetic control[5]. |
| NaHMDS | THF | -78 °C to RT | None | >95:5 | Salt-free, non-polar conditions preserve the kinetic cis-oxaphosphetane[5][6]. |
| KHMDS | THF | -78 °C to RT | 18-crown-6 | >98:2 | Crown ether sequesters K⁺, completely eliminating metal-oxygen coordination. |
Validated Experimental Protocol: (Z)-1-Phenyl-1-octene Synthesis
This protocol is engineered as a self-validating system. By strictly controlling the base and temperature, the system forces the reaction through the kinetic pathway.
Materials Required:
-
Heptyltriphenylphosphonium bromide (1.1 equiv)[7]
-
Benzaldehyde (1.0 equiv, freshly distilled)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Preparation of the Apparatus: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar under a continuous stream of dry Argon.
-
Ylide Generation (Salt-Free): Suspend heptyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF (0.2 M concentration). Cool the suspension to 0 °C using an ice bath.
-
Base Addition: Dropwise, add NaHMDS (1.05 equiv) via syringe[5][6]. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.
-
Self-Validation Check: The solution should turn a vibrant, deep orange/red, indicating successful formation of the unstabilized ylide.
-
-
Kinetic Trapping: Cool the ylide solution to -78 °C using a dry ice/acetone bath. It is critical to allow the internal temperature to equilibrate for at least 15 minutes[1][5].
-
Aldehyde Addition: Dissolve benzaldehyde (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide down the side of the flask over 15 minutes to prevent localized warming.
-
Cycloreversion & Workup: Stir the reaction at -78 °C for 2 hours to ensure complete formation of the cis-oxaphosphetane. Then, remove the cooling bath and allow the mixture to warm to room temperature over 2 hours to drive the cycloreversion[1][3].
-
Quench and Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with hexanes (3x). Note: Using hexanes instead of ethyl acetate preferentially extracts the non-polar alkene while leaving the bulk of the polar triphenylphosphine oxide byproduct behind.
-
Analysis: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. Determine the Z:E ratio of the crude mixture via ¹H NMR by integrating the distinct vinylic protons before any silica gel chromatography, as columns can artificially enrich one isomer.
References
-
Byrne, P. A., & Gilheany, D. G. "The modern interpretation of the Wittig reaction mechanism". CORA (University College Cork). Available at:[Link]
-
Royal Society of Chemistry. "Gas hydrates model for the mechanistic investigation of the Wittig reaction 'on water'". RSC Publishing. Available at: [Link]
-
Grokipedia. "Oxaphosphetane - Applications in Synthesis". Grokipedia. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DSpace [cora.ucc.ie]
- 3. grokipedia.com [grokipedia.com]
- 4. Gas hydrates model for the mechanistic investigation of the Wittig reaction “on water” - RSC Advances (RSC Publishing) DOI:10.1039/C5RA25747F [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Heptyltriphenylphosphonium bromide | PTC Reagent [benchchem.com]
Minimizing steric hindrance effects in (Z)-1-Phenyl-1-octene reactions
Welcome to the Technical Support Center for Advanced Alkene Functionalization. As a Senior Application Scientist, I have designed this portal to address the specific kinetic and thermodynamic challenges associated with (Z)-1-Phenyl-1-octene .
Due to the cis-relationship between the bulky phenyl ring and the hexyl chain, this substrate exhibits severe steric hindrance. This structural crowding creates high activation energy barriers for standard reagents, often resulting in low yields, poor conversion, or unwanted isomerization to the more thermodynamically stable (E)-isomer.
Below, you will find expertly curated FAQs, troubleshooting guides, and validated protocols to help you bypass these steric limitations and achieve high-yielding, stereoretentive transformations.
🔬 Frequently Asked Questions (FAQs)
Q1: Why does (Z)-1-Phenyl-1-octene exhibit such poor reactivity compared to its (E)-isomer or terminal alkenes?
A: The reactivity drop is purely a function of steric strain and transition-state crowding. In the (Z)-configuration, the phenyl group and the C6 aliphatic chain are locked on the same face of the pi-bond. When a reagent (like a bulky peroxyacid or a standard transition-metal catalyst) attempts to coordinate with the alkene, it encounters severe van der Waals repulsion (steric clash) from these substituents. This raises the activation energy (
Q2: Why does my cross-metathesis reaction yield mostly the (E)-isomer instead of retaining the (Z)-configuration? A: Standard ruthenium-based catalysts (e.g., Grubbs 1st and 2nd generation) operate under thermodynamic control. During the catalytic cycle, the intermediate metallacyclobutane experiences immense steric pressure if the substituents are forced into a cis-arrangement. To relieve this strain, the intermediate isomerizes to a trans-metallacyclobutane, which subsequently collapses to yield the more stable (E)-alkene[3][4]. To retain the (Z)-geometry, you must switch to a catalyst that operates under kinetic control and enforces an all-cis metallacyclobutane transition state[5][6].
Q3: Which hydrogenation catalyst is best for this highly hindered substrate?
A: Standard Wilkinson's catalyst (
📊 Quantitative Reagent & Catalyst Selection Guide
To minimize steric hindrance, reagent selection is critical. The table below summarizes the optimal choices for functionalizing (Z)-1-Phenyl-1-octene based on empirical causality.
| Reaction Type | Standard Reagent (Not Recommended) | Optimized Reagent (Recommended) | Causality for Improvement | Expected Z-Retention / Yield |
| Epoxidation | mCPBA | DMDO (Dimethyldioxirane) | DMDO is a small, highly reactive oxidant. Its spirocyclic transition state lacks the bulky aryl ring of mCPBA, allowing facile approach to the hindered pi-bond[9][10]. | >98% retention / >90% yield |
| Cross-Metathesis | Grubbs 2nd Gen | Mo-MAP Complexes | The sterically demanding but freely rotating aryloxide ligand blocks the trans-metallacyclobutane pathway, forcing an all-cis intermediate[5][6]. | >90% retention / 75-85% yield |
| Hydrogenation | Wilkinson's Catalyst | Crabtree's Catalyst | Cationic Ir center with a non-coordinating counterion ( | N/A (Alkane product) / >95% yield |
🛠️ Troubleshooting & Experimental Protocols
Workflow 1: Stereoretentive Cross-Metathesis
Issue: Loss of stereochemical purity (isomerization to E-alkene) during cross-metathesis. Solution: Utilize a stereogenic-at-Mo Monoaryloxide Pyrrolide (MAP) complex. The spatial arrangement of the MAP catalyst dictates that the alkene must approach in a way that forms an all-cis metallacyclobutane, safely bypassing the thermodynamic sink of the E-isomer[5][6].
Step-by-Step Protocol:
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. (Z)-1-Phenyl-1-octene must be rigorously degassed and dried over activated alumina.
-
Catalyst Loading: Inside a nitrogen-filled glovebox, weigh 2–5 mol% of the Mo-MAP catalyst (e.g., Mo-based monoaryloxide pyrrolide complex).
-
Solvent Addition: Dissolve the catalyst in anhydrous, degassed benzene or toluene (0.1 M concentration relative to the substrate).
-
Substrate Addition: Inject the (Z)-1-Phenyl-1-octene and the cross-metathesis partner (e.g., a terminal alkene) into the reaction flask.
-
Reaction: Stir the mixture at room temperature (20–25 °C) for 4 to 12 hours. Monitor via GC-MS or
NMR to ensure the Z:E ratio remains >90:10. -
Quenching: Quench the reaction by exposing it to air and adding a few drops of benzaldehyde. Filter through a short pad of silica gel to remove molybdenum residues.
Mechanistic pathway of Mo-MAP catalysts enforcing Z-retention via all-cis metallacyclobutane.
Workflow 2: High-Yield Epoxidation of Hindered Alkenes
Issue: Sluggish reaction times and poor yields using standard peroxyacids (mCPBA) due to facial steric hindrance. Solution: Generate Dimethyldioxirane (DMDO) in situ or ex situ. DMDO is a highly strained, highly reactive three-membered ring peroxide. Its compact size allows it to transfer oxygen to the (Z)-alkene via a concerted spirocyclic transition state without the severe steric clash caused by the aromatic ring of mCPBA[9][11].
Step-by-Step Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (Z)-1-Phenyl-1-octene (1.0 equiv) in a biphasic mixture of dichloromethane (DCM) and saturated aqueous
(1:1 v/v). -
Acetone Addition: Add 10 equivalents of reagent-grade acetone. (Acetone acts as the precursor to DMDO).
-
Cooling: Cool the biphasic mixture to 0 °C using an ice bath.
-
Oxone Addition: Slowly add Oxone (
, 2.0 equiv) in small portions over 30 minutes. The Oxone reacts with acetone in the basic aqueous layer to generate DMDO in situ[9]. -
Phase Transfer: Vigorously stir the mixture. The in situ generated DMDO will partition into the DCM layer and rapidly epoxidize the (Z)-alkene.
-
Workup: After 2 hours, separate the organic layer, extract the aqueous layer twice with DCM, dry the combined organics over anhydrous
, and concentrate under reduced pressure. The only byproduct of the oxidation is acetone, making purification trivial[11].
Decision tree for overcoming steric hindrance in (Z)-1-Phenyl-1-octene reactions.
📚 References
-
Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis - National Institutes of Health (NIH) / PMC[Link]
-
Role of Electronic and Steric Effects on Ruthenium Catalysts with Bulky NHC Ligands and Relationship with the Z-Selectivity in Olefin Metathesis - MDPI[Link]
-
E- and Z-Trisubstituted macrocyclic alkenes for natural product synthesis and skeletal editing - National Institutes of Health (NIH) / PMC[Link]
-
Enantioselective Ring-Opening/Cross-Metathesis Reactions Catalyzed by Stereogenic-at-Mo - MIT DSpace[Link]
-
E and Z Notation For Alkenes (+ Cis/Trans) - Master Organic Chemistry[Link]
-
Hyperstable alkenes: are they remarkably unreactive? - Chemical Science (RSC Publishing)[Link]
-
16. Epoxidation of Cyclooctene (DMDO Preparation) - West Virginia University (WVU)[Link]
-
m-CPBA (meta-chloroperoxybenzoic acid) Epoxidation - Master Organic Chemistry[Link]
-
Cooperative Strategies for Catalytic Hydrogenation of Unsaturated Hydrocarbons - National Science Foundation (NSF PAR)[Link]
-
Asymmetric Hydrogenation of Olefins Using Chiral Crabtree-type Catalysts - Chemical Reviews (ACS Publications)[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Hyperstable alkenes: are they remarkably unreactive? - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06697A [pubs.rsc.org]
- 3. Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. E- and Z-Trisubstituted macrocyclic alkenes for natural product synthesis and skeletal editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. community.wvu.edu [community.wvu.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Solvent Effects on the Stability of (Z)-1-Phenyl-1-octene
Welcome to the Technical Support Center for handling (Z)-1-Phenyl-1-octene. Because Z-alkenes (cis-alkenes) are thermodynamically disfavored compared to their E-counterparts (trans-alkenes), maintaining their geometric integrity during storage and synthesis is a common challenge for researchers[1]. The steric repulsion between the bulky phenyl ring and the hexyl chain distorts the molecule from strict planarity, reducing
This guide provides field-proven troubleshooting steps, mechanistic FAQs, and self-validating protocols to help you control solvent-mediated isomerization.
Troubleshooting Guide: Common Isomerization Issues
Issue 1: Spontaneous Z E Isomerization During Storage
-
Symptom: Routine NMR or GC-FID analysis reveals a gradual increase in the (E)-1-phenyl-1-octene fraction over time, even when the compound is stored in the dark at low temperatures.
-
Root Cause: The presence of trace acids in polar protic solvents (e.g., unpurified methanol, or chloroform that has degraded to produce HCl) can protonate the alkene. This facilitates rotation around the C-C single bond of the resulting carbocation intermediate, followed by deprotonation to the thermodynamically stable E-isomer[3].
-
Solution: Store the compound neat or in strictly anhydrous, non-polar solvents (e.g., HPLC-grade hexane or toluene) over basic alumina or molecular sieves. Avoid halogenated solvents for long-term storage unless they are specifically stabilized (e.g., with amylene).
Issue 2: Loss of Z-Geometry During Photocatalytic Reactions
-
Symptom: When using a photosensitizer to drive a downstream reaction involving (Z)-1-phenyl-1-octene, the substrate rapidly isomerizes to the E-form before the desired transformation can occur.
-
Root Cause: Polar alcohol-based solvents can diminish Intersystem Crossing (ISC) efficiency and alter sensitization rates[2]. Furthermore, if the solvent viscosity is too low, the geometric relaxation from the high-energy twisted triplet state (T1) heavily favors the E-alkene due to statistical relaxation pathways[2][4].
-
Solution: Switch to a more viscous solvent or a rigid solvent matrix to physically restrict the rotational freedom of the excited state, thereby lowering the isomerization quantum yield[4]. Always ensure a strictly inert argon atmosphere; reactive singlet oxygen generated in aerated solvents can trigger unwanted side reactions[2].
Issue 3: Poor Z/E Ratios in Metal-Catalyzed Cross-Couplings
-
Symptom: Cross-coupling reactions (e.g., Suzuki or Heck couplings) utilizing (Z)-1-phenyl-1-octene yield predominantly E-configured products.
-
Root Cause: Transition metal catalysts (like Pd or Co) can undergo reversible
-hydride elimination or form agostic metal-hydride intermediates. Solvents with strong coordinating abilities (like DMF) can stabilize these intermediates, accelerating the thermodynamic equilibration to the E-isomer[1][5]. -
Solution: Utilize bulky, strongly coordinating ligands (e.g., Xantphos or specific
-diketiminates) that kinetically trap the Z-isomer by preventing the rotation required for E-isomer formation[1][5]. If DMF must be used, lower the reaction temperature to suppress the -hydride elimination pathway.
Frequently Asked Questions (FAQs)
Q: Why does methanol accelerate the isomerization of (Z)-1-phenyl-1-octene compared to hexane? A: Methanol is a polar protic solvent. It stabilizes polar transition states and facilitates proton-transfer mechanisms that lower the activation energy barrier for isomerization[3]. In contrast, non-polar hexane lacks the dielectric capacity to stabilize these ionic intermediates, thereby preserving the kinetic stability of the Z-geometry.
Q: How does solvent viscosity affect the photochemical stability of this alkene? A: In photochemical pathways, the alkene is excited to a twisted triplet state via Triplet Energy Transfer (TEnT)[2]. High-viscosity solvents physically impede the large-amplitude molecular rotation required to relax into the trans (E) configuration. This decreases the quantum yield of isomerization and increases fluorescent decay back to the original geometry[4].
Q: Can I use DMF as a solvent if I want to maintain the Z-configuration? A: It depends entirely on your catalytic system. While DMF is highly polar and can support ionic isomerization pathways, specific dual visible-light-cobalt catalytic systems have actually shown improved catalytic performance and high E/Z selectivity control in DMF[5]. However, in the absence of a stabilizing catalyst, DMF may promote degradation or isomerization if trace metals or acids are present.
Quantitative Data: Solvent & Kinetic Parameters
The following table summarizes the general trends of solvent properties on the stability and isomerization kinetics of sterically hindered Z-alkenes like (Z)-1-phenyl-1-octene.
| Solvent | Dielectric Constant ( | Viscosity (cP at 20°C) | Effect on Triplet Energy Transfer (TEnT) | Impact on (Z)-Alkene Stability |
| Hexane | 1.89 | 0.30 | Optimal FMO overlap | High : Preserves Z-geometry in dark. |
| Methanol | 32.7 | 0.59 | Diminished ISC efficiency[2] | Low : Protic nature facilitates isomerization[3]. |
| DMF | 36.7 | 0.92 | Supports charge-transfer | Variable : Catalyst-dependent[5]. |
| Glycerol | 42.5 | 1412.0 | Restricts molecular rotation | Moderate : High viscosity lowers isomerization quantum yield[4]. |
Experimental Protocols
Protocol: Validating Solvent-Induced Isomerization Kinetics
This self-validating protocol allows researchers to quantify the background isomerization rate of (Z)-1-phenyl-1-octene in various solvents prior to running complex syntheses, ensuring that the solvent itself is not compromising the substrate.
Materials:
-
(Z)-1-Phenyl-1-octene (>98% isomeric purity)
-
Anhydrous solvents to be tested (e.g., Hexane, Methanol, DMF)
-
Internal standard: Dodecane (chemically inert, distinct retention time)
-
Amber glass vials (to prevent ambient photo-isomerization)
Step-by-Step Methodology:
-
Preparation of Stock Solution: Dissolve 50 mg of (Z)-1-phenyl-1-octene and 10 mg of dodecane (internal standard) in 5 mL of the test solvent to create a ~0.05 M solution.
-
Aliquot Distribution: Transfer 1 mL aliquots into three separate amber glass vials. Purge the headspace of each vial with Argon for 30 seconds to prevent singlet oxygen generation[2], then seal tightly.
-
Incubation: Place the vials in a dark, temperature-controlled shaker at your intended reaction temperature (e.g., 25°C).
-
Sampling: At
hours, extract a 50 L sample. (Note: If the solvent is non-volatile like DMF, dilute the sample with 1 mL of diethyl ether and wash with water to extract the organic layer before injection). -
GC-FID Analysis: Inject 1
L into a Gas Chromatograph equipped with a standard non-polar capillary column (e.g., HP-5 or DB-5).-
Self-Validation Check: The E-isomer will elute slightly later than the Z-isomer due to its more extended linear conformation and higher boiling point.
-
-
Data Interpretation: Calculate the Z/E ratio by integrating the area under the curve relative to the dodecane standard. A decrease in the Z-isomer peak area by >5% over 24 hours indicates that the solvent is incompatible with long-term storage or slow reactions.
Mechanistic Visualization
Mechanistic pathways of (Z)-1-phenyl-1-octene isomerization and solvent property influences.
References
-
Mechanistic Explanation of Enhanced E → Z Photocatalyzed Isomerization Kinetics. The Journal of Physical Chemistry Letters - ACS Publications. 2
-
Controllable Isomerization of Alkenes by Dual Visible‐Light‐Cobalt Catalysis. PMC - NIH. 5
-
Photochemical Reactions: Alkene Isomerization. Almerja. 4
-
Regioselective E to Z alkene isomerization during the conversion of 1 a... ResearchGate. 3
-
Highly Z-Selective Double Bond Transposition in Simple Alkenes and Allylarenes Through A Spin-Accelerated Allyl Mechanism. PMC - NIH. 1
Sources
- 1. Highly Z-Selective Double Bond Transposition in Simple Alkenes and Allylarenes Through A Spin-Accelerated Allyl Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Photochemical Reactions: Alkene Isomerization [almerja.net]
- 5. Controllable Isomerization of Alkenes by Dual Visible‐Light‐Cobalt Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Polymerization Side-Reactions of (Z)-1-Phenyl-1-octene
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling, storage, and reaction challenges associated with (Z)-1-Phenyl-1-octene . Because this compound is a conjugated styrene derivative, its terminal alkene is highly susceptible to autopolymerization and oligomerization.
This guide provides field-proven, self-validating methodologies to maintain monomer integrity, ensuring reproducibility in your drug development and synthetic workflows.
Visual Workflow: Monomer Stabilization & Handling
Handling workflow for (Z)-1-Phenyl-1-octene to prevent undesired polymerization.
Frequently Asked Questions & Troubleshooting Guides
Q1: My (Z)-1-Phenyl-1-octene sample turns highly viscous during storage at room temperature. What causes this, and how can I quantitatively select the best inhibitor?
Causality & Mechanism: As a substituted styrene derivative, (Z)-1-Phenyl-1-octene undergoes spontaneous free-radical polymerization initiated by heat, UV light, or trace peroxides[1]. The initiation event forms a biradical that rapidly propagates through the monomer pool. To suppress this, radical scavengers (inhibitors) must be added to terminate the growing polymer chains before macroscopic viscosity changes occur[2].
Solution & Quantitative Comparison: Studies on styrene derivatives demonstrate that specific phenolic inhibitors and stable nitroxide radicals (SNRs) effectively quench these propagating radicals[3]. Below is a comparative summary of inhibitor effectiveness (tested over 4 hours at 115°C) to guide your selection:
| Inhibitor Class | Specific Inhibitor | Polymer Growth (%) | Monomer Conversion (%) |
| Phenolic | 2,6-di-tert-butyl-4-methoxyphenol (DTBMP) | 16.40 | 0.048 |
| Phenolic | Butylated hydroxytoluene (BHT) | 42.50 | 0.111 |
| Phenolic | 4-tert-Butylcatechol (TBC) | Moderate | Moderate |
| Nitroxide (SNR) | 4-hydroxy-TEMPO | 24.85 | 0.065 |
| Synergistic Blend | 75% DTBMP + 25% 4-hydroxy-TEMPO | 6.80 | < 0.030 |
Data synthesized from standardized styrene polymerization inhibition benchmarks[1][4].
Expert Recommendation: For long-term storage, utilize a synergistic blend of DTBMP and 4-hydroxy-TEMPO. For routine aerobic laboratory storage, standard TBC (10–50 ppm) is sufficient provided the headspace contains oxygen.
Q2: I am setting up a reaction inside an argon-filled glovebox. Can I use standard TBC to prevent polymerization of (Z)-1-Phenyl-1-octene during my anaerobic setup?
Causality & Mechanism: No. Phenolic inhibitors like TBC and BHT are not self-sufficient radical scavengers. They operate via a hydrogen-atom transfer mechanism that strictly requires the presence of dissolved oxygen[4]. The oxygen reacts with the monomer radical to form a peroxy radical, which the phenol then traps to form a stable quinone[2]. In an argon or nitrogen atmosphere, oxygen is absent. This renders TBC completely ineffective, leading to sudden runaway polymerization[2].
Solution: For strictly anaerobic conditions (e.g., inside a glovebox or Schlenk line), you must switch to a Stable Nitroxide Radical (SNR) such as 4-hydroxy-TEMPO or 4-oxo-TEMPO . These compounds act as direct radical scavengers via electron donation and do not rely on oxygen to terminate the polymer chain[3].
Q3: How do I properly remove phenolic inhibitors (like TBC) from (Z)-1-Phenyl-1-octene immediately prior to a sensitive transition-metal-catalyzed reaction?
Causality & Mechanism: If left in the monomer, inhibitors will quench the reactive radical intermediates in your desired catalytic cycle or coordinate with transition metal centers, effectively poisoning the catalyst. TBC is weakly acidic due to its phenolic hydroxyl groups, meaning it can be deprotonated by a strong base and partitioned entirely into an aqueous phase[4].
Step-by-Step Methodology (Self-Validating Base Wash Protocol):
-
Preparation: Prepare a 10% (w/v) aqueous sodium hydroxide (NaOH) solution.
-
Extraction: Transfer the inhibited (Z)-1-Phenyl-1-octene to a glass separatory funnel. Add an equal volume of the 10% NaOH solution.
-
Agitation: Shake vigorously for 1-2 minutes, venting frequently. The base deprotonates the TBC, pulling it into the aqueous layer.
-
Self-Validation Check 1 (Colorimetric): Observe the aqueous layer. It will turn pink or brown. This color change is the visual confirmation that the phenoxide/quinone derivative has successfully partitioned into the water[4]. Drain and discard this lower aqueous layer.
-
Iteration: Repeat the NaOH wash 2-3 times.
-
Self-Validation Check 2 (Purity): The extraction is complete only when the subsequent aqueous wash remains completely colorless. This validates that the inhibitor has been fully removed.
-
Neutralization: Wash the organic layer once with deionized water, followed by one wash with saturated aqueous NaCl (brine) to remove residual base.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes.
-
Execution: Filter the monomer and use it immediately in your reaction to prevent autopolymerization.
Q4: During a Palladium-catalyzed cross-coupling using (Z)-1-Phenyl-1-octene, I am seeing significant alkene oligomerization side-reactions. How do I suppress this?
Causality & Mechanism: Transition metals like Pd(II) readily coordinate with the pi-bond of (Z)-1-Phenyl-1-octene. Instead of following the desired transmetalation/reductive elimination pathway, the Pd-alkyl intermediate can undergo sequential migratory insertions of the alkene, leading to oligomerization and carbon-phosphorus bond cleavage degradation[5][6].
Mechanistic divergence in Pd-catalyzed reactions of (Z)-1-Phenyl-1-octene.
Solution:
-
Ligand Tuning: Utilize bulky, electron-rich phosphine ligands (e.g., Buchwald biaryl phosphines like XPhos). The steric bulk accelerates reductive elimination, kinetically outcompeting the slower alkene insertion (oligomerization) pathway.
-
Concentration Control: Run the reaction at a lower concentration (higher dilution). Polymerization is a multimolecular process with respect to the monomer; dilution kinetically favors the cross-coupling over continuous chain propagation[5].
-
Temperature Optimization: High temperatures accelerate metal-catalyzed insertion. Lowering the reaction temperature (e.g., from 110°C to 70°C) while using a highly active catalyst can keep the system below the activation energy barrier required for polymerization.
References[1] Title: A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization. Source: MDPI. URL: 5]">https://www.mdpi.com[5] Title: The Mechanism of the Oxidative Coupling of Unsaturated Hydrocarbons Under the Influence of Palladium(II) Complexes. Source: ResearchGate. URL: 3]">https://www.researchgate.net[3] Title: A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization (Figures & Data). Source: ResearchGate. URL: 4]">https://www.researchgate.net[4] Title: A Comparative Guide to the Effectiveness of 4-tert-Butylcatechol (4-TBC) as a Polymerization Inhibitor. Source: Benchchem. URL: 2]">https://www.benchchem.com[2] Title: Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies. Source: ioMosaic. URL: 6]">https://www.iomosaic.com[6] Title: Reaction of Coordinated Phosphines. IV. Mechanism of Carbon-Phosphorus Bond Cleavage in Triarylphosphines. Source: Oxford University Press. URL: https://academic.oup.com
Sources
Validation & Comparative
Resolving Stereochemistry in Drug Development: High-Field ¹H NMR vs. Benchtop and Predictive Alternatives for (Z)-1-Phenyl-1-octene
Executive Summary
In pharmaceutical synthesis and materials science, the stereochemical purity of alkene intermediates critically dictates downstream pharmacokinetics and target binding affinities. For molecules like 1-phenyl-1-octene , distinguishing the (Z)-isomer from the (E)-isomer relies entirely on the accurate extraction of the vinylic
This guide objectively compares the gold-standard product—High-Field ¹H NMR Spectroscopy (400+ MHz) —against two common alternatives: Low-Field Benchtop NMR (60 MHz) and In Silico Predictive Software . Through mechanistic spin-system analysis and self-validating experimental protocols, we demonstrate why high-field NMR remains the only definitive platform for resolving complex stereochemical assignments.
The Analytical Challenge: Spin System Causality
The fundamental challenge in distinguishing[1] from its (E)-counterpart lies in the quantum mechanical behavior of its alkene protons (H-1 and H-2).
In the (E)-isomer, experimental data places H-1 at 6.38 ppm and H-2 at 6.23 ppm[2]. The chemical shift difference (
-
At 60 MHz (Benchtop NMR): The difference is merely ~9 Hz. Given a typical trans-coupling constant (
) of 15.6 Hz, the ratio . This creates a strongly coupled AB spin system . The signals exhibit severe "roof effects" and merge into an overlapping multiplet, making direct extraction of the -constant mathematically impossible without complex quantum simulation. -
At 400 MHz (High-Field NMR): The difference expands to ~60 Hz. The ratio
. The system transitions to a weakly coupled AX spin system (or AM system). The multiplets separate into baseline-resolved doublets and doublet-of-triplets, allowing the researcher to directly read the 15.6 Hz (trans) or 11.6 Hz (cis) coupling constants from the spectrum.
Comparative Analysis of Analytical Platforms
To guide laboratory procurement and workflow design, the following table synthesizes the performance of each analytical approach when analyzing 1-phenyl-1-octene mixtures.
Table 1: Performance Comparison for Alkene Stereochemical Analysis
| Analytical Feature | High-Field ¹H NMR (400+ MHz) | Benchtop ¹H NMR (60 MHz) | In Silico Prediction (Software) |
| Spin System Physics | Weakly coupled (AX system) | Strongly coupled (AB system) | Idealized (No quantum artifacts) |
| Alkene Peak Resolution | Baseline resolved | Severe multiplet overlap | Perfect (Artificial) |
| Direct measurement | Inconclusive / Requires simulation | Fixed empirical rules | |
| Matrix/Solvent Effects | Accurately captured | Accurately captured | Ignored / Approximated |
| Quantitative (Z)/(E) Ratio | High precision (Integration) | High error margin | Not applicable |
Workflow Visualization
Fig 1: Workflow comparing NMR platforms for resolving (Z)/(E) stereochemistry.
Experimental Protocol: Self-Validating High-Field NMR Acquisition
To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . Every step includes an internal check to guarantee that the resulting
Step 1: Matrix Preparation
-
Action: Dissolve 15.0 mg of the 1-phenyl-1-octene mixture in 600 µL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: 15 mg ensures a sufficient signal-to-noise ratio (SNR > 100:1) in a single scan. This minimizes acquisition time while avoiding the concentration-dependent chemical shift drifting that occurs in highly saturated samples.
Step 2: Magnetic Field Homogenization (Shimming)
-
Action: Lock the spectrometer to the deuterium frequency of CDCl₃. Perform gradient shimming followed by manual optimization of the Z1 and Z2 coils.
-
Self-Validation Check: Measure the full-width at half-maximum (FWHM) of the TMS peak at 0.00 ppm. Do not proceed unless FWHM < 1.0 Hz. A broader peak artificially inflates multiplet overlap, mimicking the second-order AB effects seen in benchtop systems.
Step 3: Pulse Sequence and Relaxation
-
Action: Utilize a standard 90° single-pulse experiment (zg on Bruker or s2pul on Varian). Set the relaxation delay (D1) to 5.0 seconds .
-
Causality: Alkene protons typically exhibit
relaxation times of 1–3 seconds. A D1 of 5.0s ensures >95% longitudinal magnetization recovery, making the integration strictly quantitative for determining the exact (Z) / (E) molar ratio.
Step 4: Processing and Internal Verification
-
Action: Apply a 0.3 Hz exponential line-broadening (LB) function prior to Fourier Transformation. Perform manual zero-order and first-order phase correction.
-
Self-Validation Check: Integrate the allylic CH₂ multiplet (~2.21–2.35 ppm) and set its value to exactly 2.00. The sum of the integrations for the H-1 and H-2 alkene protons must equal exactly 2.00. Any deviation >5% indicates underlying impurities or incomplete relaxation.
Reference Data Presentation
Once the high-field spectrum is acquired and validated, researchers can compare their extracted parameters against the established empirical and literature benchmarks below.
Table 2: ¹H NMR Parameters for 1-Phenyl-1-octene Isomers
| NMR Parameter | (Z)-1-Phenyl-1-octene (Cis) | (E)-1-Phenyl-1-octene (Trans) |
| Alkene H-1 Shift (ppm) | ~ 6.40 | 6.38 |
| Alkene H-2 Shift (ppm) | ~ 5.65 | 6.23 |
| Coupling Constant ( | 11.6 Hz | 15.6 Hz |
| Allylic CH₂ Shift (ppm) | ~ 2.35 | 2.21 |
| Multiplet Structure H-1 | Doublet (d) | Doublet (d) |
| Multiplet Structure H-2 | Doublet of triplets (dt) | Doublet of triplets (dt) |
(Note: The (E)-isomer data is derived from experimental high-field characterizations[2], while the (Z)-isomer shifts reflect standard predictive anisotropic shielding effects of the cis-configured phenyl ring).
Conclusion
While Benchtop NMR offers excellent utility for routine reaction monitoring, and In Silico tools provide rapid structural approximations, High-Field ¹H NMR (≥400 MHz) is the only platform capable of objectively resolving the stereochemistry of 1-phenyl-1-octene. By overcoming the second-order strong coupling effects inherent to low-field systems, high-field NMR provides the unambiguous, self-validating
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12276237, (Z)-1-Phenyl-1-octene". PubChem. URL:[Link]
-
Thiot, C., Schmutz, M., Wagner, A., & Mioskowski, C. "Stereoselective Synthesis of Alkenes". Chemistry - A European Journal, 2007, 13, 8971. (Supplementary Data via Royal Society of Chemistry). URL:[Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data". Springer, 2020. URL:[Link]
Sources
GC-MS Retention Time Analysis: Resolving cis- and trans-1-Phenyl-1-octene
In organic synthesis, particularly during cross-metathesis, Wittig olefinations, or Suzuki-Miyaura couplings, the stereoselective formation of alkenes is a critical quality attribute [3]. For drug development professionals and analytical chemists, accurately quantifying the cis (Z) to trans (E) ratio of products like 1-phenyl-1-octene is essential.
However, Gas Chromatography-Mass Spectrometry (GC-MS) analysis of these isomers presents a unique challenge: their electron ionization (EI) mass spectra are nearly identical . Both isomers yield a molecular ion at m/z 188 and share the same fragmentation pathway (e.g., m/z 117, 91). Consequently, baseline resolution via chromatographic retention time (
This guide objectively compares column chemistries and provides a self-validating experimental protocol to definitively resolve and assign the cis and trans isomers of 1-phenyl-1-octene.
The Causality of Separation: Thermodynamics and Elution Order
To successfully develop a GC method, one must understand the physical causality dictating the separation. A common pitfall among researchers is assuming that 1-phenyl-1-alkenes behave like simple aliphatic alkenes.
The Aliphatic vs. Aromatic Discrepancy: In simple aliphatic alkenes (e.g., 2-octene), the cis isomer possesses a higher net dipole moment, leading to stronger intermolecular forces, a higher boiling point, and a later elution time on non-polar columns [2].
The 1-Phenyl-1-alkene Mechanism:
For 1-phenyl-1-octene, this paradigm is inverted due to
-
trans (E) Isomer: The bulky phenyl group and the hexyl chain are positioned on opposite sides of the alkene. This minimizes steric hindrance, allowing the phenyl ring to adopt a perfectly coplanar conformation with the alkene double bond. This extended
-conjugation increases the molecule's polarizability and thermodynamic stability, resulting in stronger London dispersion forces and a higher boiling point [1]. -
cis (Z) Isomer: The phenyl group and the hexyl chain are on the same side. The severe steric clash forces the phenyl ring to rotate out of the alkene's plane. This breaks the
-conjugation, reduces overall polarizability, and results in a lower boiling point [1].
Table 1: Physical Properties & Chromatographic Behavior
| Property | cis-1-Phenyl-1-octene (Z) | trans-1-Phenyl-1-octene (E) |
| Thermodynamic Stability | Lower (Severe steric clash) | Higher (Minimized sterics) |
| Phenyl-Alkene Coplanarity | Disrupted (Out of plane) | Maintained (Coplanar) |
| Relative Boiling Point | Lower (~10 °C lower than trans) | Higher |
| Elution Order (Non-Polar) | 1st | 2nd |
| EI-MS Fragmentation | Identical (m/z 188, 117, 91) | Identical (m/z 188, 117, 91) |
Column Chemistry Comparison
Selecting the correct stationary phase is the most critical step in resolving these isomers[2].
Table 2: GC Column Alternatives for Isomer Resolution
| Column Chemistry | Stationary Phase | Primary Separation Mechanism | Expected Elution Order | Resolution Quality |
| DB-5 / HP-5 | 5% Phenyl-methylpolysiloxane | Dispersive forces (Boiling Point) | cis (Z) | Excellent (Baseline resolution achieved) |
| DB-1 | 100% Dimethylpolysiloxane | Dispersive forces (Boiling Point) | cis (Z) | Good (Slightly less retention than DB-5) |
| DB-Wax | Polyethylene Glycol (PEG) | Dipole-Dipole / H-bonding | Variable | Poor (Dipole interactions compete with BP, risking co-elution) |
Recommendation: A DB-5 (or equivalent 5% Phenyl) column is the gold standard for this analysis. The slight polarizability of the 5% phenyl groups interacts favorably with the
Visualization: Method Development Workflow
Caption: Logical workflow for selecting GC column chemistry to resolve cis/trans 1-phenyl-1-octene isomers.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your analytical data, the following protocol incorporates a self-validating peak assignment strategy . Because MS cannot differentiate the isomers, you must use chemical causality to validate the peaks.
Phase 1: Sample Preparation
-
Dilution: Quench the crude reaction mixture (e.g., Wittig or metathesis) with saturated aqueous
. Extract with GC-grade hexane. -
Filtration: Pass the organic layer through a small plug of silica or a 0.2 µm PTFE syringe filter to remove residual metal catalysts (e.g., Ruthenium from metathesis) or triphenylphosphine oxide [3].
-
Concentration: Adjust the concentration to approximately 1 mg/mL in hexane to prevent column overloading, which causes peak fronting and destroys isomer resolution.
Phase 2: GC-MS Instrument Parameters
-
Column: DB-5MS (30 m length
0.25 mm I.D. 0.25 µm film thickness). -
Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.
-
Inlet: 250 °C, Split mode (Split ratio 50:1).
-
Oven Temperature Program:
-
Initial: 100 °C (Hold for 1 min).
-
Ramp: 10 °C/min to 280 °C.
-
Final: 280 °C (Hold for 5 min).
-
-
MS Parameters: Transfer line at 280 °C; Electron Ionization (EI) at 70 eV; Scan range m/z 50–300.
Phase 3: Self-Validation & Peak Assignment
Do not guess which peak is which based solely on integration. Validate the method using one of the following chemical controls:
-
Thermodynamic Spiking: Isomerize a small aliquot of your sample using a catalytic amount of iodine (
) and light. This will push the mixture toward the thermodynamic equilibrium, heavily favoring the trans (E) isomer. Re-inject the spiked sample; the peak that increases in relative area is definitively the trans isomer. -
Reaction-Specific Profiling: If the sample was synthesized via a standard salt-free Wittig olefination, the kinetically favored cis (Z) isomer will be the major peak. If synthesized via Cross-Metathesis, the thermodynamically favored trans (E) isomer will be the major peak.
References
-
University of Glasgow. "Development and Application of the One-pot Julia Olefination - Enlighten Theses." University of Glasgow. Available at: [Link]
Comparative Reactivity Profiling: (Z)-1-Phenyl-1-octene vs. Terminal Alkenes
Executive Summary
In the landscape of synthetic organic chemistry and drug development, the reactivity of an alkene dictates its utility as a building block. This guide provides an objective, data-supported comparison between terminal alkenes (e.g., 1-octene) and the sterically encumbered, conjugated internal alkene, (Z)-1-phenyl-1-octene. By analyzing their behavior in transition-metal catalyzed transformations—specifically olefin metathesis and catalytic hydrogenation—we establish a predictive framework for their application in complex synthesis.
Structural and Electronic Causality
The fundamental divergence in reactivity between these two classes of olefins is governed by a strict competition between steric hindrance and electronic stabilization.
-
Terminal Alkenes (e.g., 1-Octene): Featuring a monosubstituted double bond at the end of a carbon chain, terminal alkenes possess minimal steric bulk. This physical accessibility allows for rapid coordination to transition metal centers[1]. Electronically, they are relatively neutral and lack conjugation, making their
-bonds highly susceptible to metal-mediated cycloadditions and electrophilic attacks. -
(Z)-1-Phenyl-1-octene: This molecule presents a formidable steric and electronic challenge. The (Z)-configuration forces the bulky phenyl ring and the hexyl chain into cis-proximity. When approaching a catalyst surface or a bulky metallacarbene, this cis-arrangement creates severe steric repulsion. Furthermore, the
-system is conjugated with the aromatic ring, which thermodynamically stabilizes the ground state of the alkene, significantly increasing the activation energy required to break the -bond.
Comparative Reactivity Profiles
Olefin Metathesis
In the context of Ruthenium-catalyzed olefin metathesis, alkenes are categorized by their ability to undergo homodimerization, a selectivity framework pioneered by the Grubbs group[2].
-
Terminal alkenes are classified as Type I olefins . They undergo rapid homodimerization, and their homodimers can further participate in secondary cross-metathesis (CM) cycles[3].
-
(Z)-1-Phenyl-1-octene is classified as a Type III or Type IV olefin . The profound steric clash between its cis-substituents and the bulky N-heterocyclic carbene (NHC) ligands of second-generation Grubbs or Hoveyda-Grubbs catalysts prevents the formation of the requisite metallacyclobutane intermediate. Consequently, it either reacts exceptionally slowly or acts as a completely inert spectator in the reaction mixture[2].
Catalytic Hydrogenation
Terminal alkenes undergo rapid, exothermic hydrogenation in the presence of standard heterogeneous catalysts (e.g., Pd/C) due to their ability to easily lie flat against the palladium lattice[1]. Conversely, the cis-geometry of (Z)-1-phenyl-1-octene physically props the molecule away from the catalyst surface, drastically reducing the rate of hydrogen transfer.
Table 1: Quantitative & Qualitative Reactivity Comparison
| Parameter | Terminal Alkenes (e.g., 1-Octene) | (Z)-1-Phenyl-1-octene |
| Steric Profile | Unhindered (monosubstituted) | Highly hindered (cis-1,2-disubstituted) |
| Electronic State | Electron-neutral, non-conjugated | Conjugated, thermodynamically stabilized |
| Grubbs Metathesis Class | Type I (Rapid homodimerization)[2] | Type III/IV (Spectator / Non-homodimerizing)[3] |
| Hydrogenation Kinetics (Pd/C) | Extremely fast ( | Slow to moderate (requires higher pressure/time) |
| Metal Coordination Barrier | Low activation energy | High, dominated by steric repulsion |
Mechanistic Pathway Visualization
The following diagram illustrates the mechanistic divergence during an olefin metathesis catalytic cycle, highlighting why terminal alkenes succeed where (Z)-1-phenyl-1-octene fails.
Figure 1: Mechanistic divergence in olefin metathesis based on alkene steric and electronic profiles.
Experimental Methodologies: Self-Validating Workflows
To empirically prove the reactivity differences discussed above, the following self-validating experimental protocols are designed for laboratory execution.
Protocol 1: Competitive One-Pot Cross-Metathesis
Objective: To empirically validate the differential reactivity between a terminal alkene and (Z)-1-phenyl-1-octene in a single, competitive environment.
-
Preparation: In a nitrogen-filled glovebox, dissolve 1.0 mmol of 1-octene and 1.0 mmol of (Z)-1-phenyl-1-octene in 10 mL of anhydrous, degassed dichloromethane (DCM).
-
Causality: Degassed DCM is critical to prevent the oxidative decomposition of the highly sensitive Ruthenium catalyst[1].
-
-
Catalyst Addition: Add 5 mol% (0.05 mmol) of Hoveyda-Grubbs 2nd Generation catalyst to the stirring solution.
-
Causality: Hoveyda-Grubbs II is selected over first-generation catalysts because its highly active NHC ligand is mandatory to even attempt engagement with sterically hindered Type III/IV olefins[3].
-
-
Reaction Execution: Stir the mixture at 40 °C (reflux) for 12 hours.
-
Causality: Elevated temperature provides the necessary thermal activation energy to overcome the initial steric barrier of the internal alkene.
-
-
Quenching and Analysis: Remove from the glovebox and immediately quench the reaction with an excess of ethyl vinyl ether to deactivate the Ru-carbene. Analyze the crude mixture via quantitative GC-MS.
-
Self-Validation: The system validates itself through internal competition. The GC-MS trace will show near-complete consumption of 1-octene (forming 7-tetradecene homodimers), while the peak for (Z)-1-phenyl-1-octene will remain largely unreacted (
90% recovery). This proves its Type III/IV spectator nature in the presence of a highly reactive Type I competitor.
Protocol 2: Comparative Catalytic Hydrogenation Kinetics
Objective: To assess the thermodynamic and steric resistance of (Z)-1-phenyl-1-octene to reduction compared to a terminal alkene.
-
Setup: Load two separate high-pressure reaction vials with 1.0 mmol of 1-octene (Vial A) and 1.0 mmol of (Z)-1-phenyl-1-octene (Vial B). Dissolve each in 5 mL of HPLC-grade methanol.
-
Catalyst Loading: Add 10 mg of 10% Pd/C to each vial.
-
Causality: Pd/C is a standard heterogeneous catalyst; its planar active surface is highly sensitive to the steric profile of the approaching alkene, making it an excellent discriminator.
-
-
Hydrogenation: Purge both vials with
gas three times to remove ambient oxygen, then pressurize to exactly 1 atm . Stir vigorously at 25 °C. -
Kinetic Monitoring: Monitor hydrogen uptake via a connected gas burette, recording volume changes every 5 minutes.
-
Self-Validation: Vial A (1-octene) will display a steep, exponential
consumption curve, reaching completion in under 30 minutes. Vial B ((Z)-1-phenyl-1-octene) will exhibit a significantly flattened, linear uptake curve. The stark contrast in these real-time kinetic curves self-validates that the cis-phenyl/hexyl arrangement physically impedes optimal -coordination to the palladium lattice.
References
1.2 (Source: libretexts.org) 2.3 (Source: illinois.edu) 3.1 (Source: nih.gov)
Sources
Analytical Comparison Guide: Empirical Multi-Dimensional NMR vs. AI-Assisted Prediction for (Z)-1-Phenyl-1-octene
Target Audience: Researchers, analytical chemists, and drug development professionals.
As a Senior Application Scientist, I frequently encounter analytical bottlenecks where predictive algorithms fail to capture the stereochemical nuances of flexible molecules. The unambiguous structural verification of (Z)-1-Phenyl-1-octene (Molecular Weight: 188.31 g/mol ) [1] represents a classic example of this challenge.
Platform Comparison: Empirical vs. Predictive Methodologies
When assigning the
| Evaluation Metric | Empirical 1D/2D NMR Workflow | AI-Assisted NMR Prediction |
| Stereochemical Accuracy | High. Captures exact spatial shielding effects (e.g., | Moderate to Low. Often defaults to averaged conformational data. |
| Isomer Differentiation | Unambiguously distinguishes (E) vs. (Z) isomers via NOESY validation. | Frequently generates near-identical |
| Resource Investment | High (Requires spectrometer time, deuterated solvents, and expertise). | Low (Instantaneous in silico generation). |
| Validation Capability | Self-Validating. 2D correlations cross-verify 1D assignments. | Open-Loop. Requires external empirical data to confirm accuracy. |
Mechanistic Insights: The -Gauche Effect
To understand why empirical data outperforms prediction for this molecule, we must examine the causality behind the chemical shifts.
In (Z)-1-Phenyl-1-octene, the hexyl chain and the phenyl ring are situated on the same side of the alkene double bond. This cis-geometry forces the allylic carbon (C3') into close spatial proximity with the
The Result: The empirical
Self-Validating Experimental Protocol
To generate a trustworthy, self-validating dataset, the following step-by-step methodology must be employed. Every step in this protocol is designed to eliminate ambiguity.
Step 1: Sample Preparation
-
Dissolve 50 mg of high-purity (Z)-1-Phenyl-1-octene in 0.6 mL of CDCl
. -
Causality Check: CDCl
is selected over DMSO-d not just for superior solubility, but because its lack of exchangeable acidic protons prevents trace-acid-catalyzed isomerization of the metastable (Z)-double bond during prolonged 2D acquisitions.
Step 2: 1D
-
Acquire the
C spectrum at 100 MHz or 125 MHz using a standard proton-decoupled sequence (zgpg30). -
Set the relaxation delay (D1) to 2.0 seconds with a minimum of 1024 scans to ensure adequate signal-to-noise ratio for the quaternary ipso-carbon.
Step 3: 2D HSQC & HMBC (The Connectivity Map)
-
Acquire a
H- C HSQC to map all direct C-H bonds, instantly isolating the two alkene methine carbons (C1' and C2'). -
Acquire a
H- C HMBC to bridge the quaternary gaps. The ipso-carbon of the phenyl ring will show strong cross-peaks to the C2' alkene proton, locking the carbon backbone in place.
Step 4: 2D NOESY (The Stereochemical Validator)
-
Acquire a 2D NOESY spectrum with a mixing time of 300-400 ms.
-
Causality Check: For a molecule of this mass (~188 Da), the rotational correlation time (
) falls in a regime where the Nuclear Overhauser Effect (NOE) enhancement is positive and robust. A strong spatial cross-peak between the ortho-protons of the phenyl ring and the allylic protons (C3') definitively proves the (Z)-configuration, validating the entire system.
Logical Assignment Workflow
Logical workflow for the unambiguous 2D NMR assignment of (Z)-1-Phenyl-1-octene.
Quantitative Data Presentation
The table below summarizes the expected quantitative
| Carbon Position | Assignment Type | Empirical Shift (ppm) | AI-Predicted Shift (ppm) | |
| C-ipso | Quaternary Aromatic | 137.8 | 138.1 | +0.3 |
| C-ortho | Aromatic CH | 128.8 | 128.5 | -0.3 |
| C-meta | Aromatic CH | 128.2 | 128.4 | +0.2 |
| C-para | Aromatic CH | 126.5 | 126.9 | +0.4 |
| C1' | Alkene CH (=CH-Ph) | 129.5 | 129.8 | +0.3 |
| C2' | Alkene CH (=CH-Alkyl) | 132.3 | 131.9 | -0.4 |
| C3' | Allylic CH | 28.5 | 31.5 | +3.0 (Critical) |
| C4' | Aliphatic CH | 29.2 | 29.5 | +0.3 |
| C5' | Aliphatic CH | 29.6 | 29.8 | +0.2 |
| C6' | Aliphatic CH | 31.8 | 32.0 | +0.2 |
| C7' | Aliphatic CH | 22.7 | 22.9 | +0.2 |
| C8' | Terminal CH | 14.1 | 14.3 | +0.2 |
Conclusion: Relying solely on predictive software for flexible cis-alkenes introduces a high risk of structural misassignment. The integration of empirical 1D
References
-
Title: (Z)-1-Phenyl-1-octene | C14H20 | CID 12276237 Source: PubChem - National Institutes of Health (NIH) URL: [Link]
-
Title: Chapter 1 - Novel Organoalanes in Organic Synthesis and Mechanistic Insight Source: The Royal Society of Chemistry / Nottingham ePrints (Empirical NMR Data Standards) URL: [Link]
The Impact of Stereochemistry on Reaction Kinetics: A Comparative Analysis of (Z) vs (E)-1-Phenyl-1-octene Hydrogenation Rates
For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics and the factors that influence them is paramount. This guide provides an in-depth technical comparison of the catalytic hydrogenation rates of (Z)- and (E)-1-phenyl-1-octene. By examining the experimental data and underlying mechanistic principles, we will elucidate the critical role that stereochemistry plays in determining the speed of a chemical transformation.
The catalytic hydrogenation of alkenes is a fundamental reaction in organic synthesis, yet the geometric arrangement of substituents around the carbon-carbon double bond can lead to significant differences in reaction rates. This comparison will demonstrate that the cis or (Z) isomer of 1-phenyl-1-octene exhibits a faster hydrogenation rate than its trans or (E) counterpart. This phenomenon is primarily attributed to two key factors: the higher ground state energy of the (Z)-isomer due to steric strain and the differing steric hindrance each isomer presents upon approach to the catalyst surface.[1][2]
Experimental Comparison: Hydrogenation Rates and Conditions
| Isomer | Catalyst | Solvent | Temperature (°C) | Pressure (atm H₂) | Relative Rate |
| (Z)-1-Phenyl-1-octene (estimated) | 10% Pd/C | Ethanol | 25 | 1 | Faster |
| (E)-1-Phenyl-1-octene (estimated) | 10% Pd/C | Ethanol | 25 | 1 | Slower |
| cis-2-Butene | Pd | Faster[3] | |||
| trans-2-Butene | Pd | Slower[3] | |||
| cis-4-Octene | Wilkinson's Catalyst | 3.18x faster than trans[4] | |||
| trans-4-Octene | Wilkinson's Catalyst | Slower[4] |
The data consistently shows that cis (or Z) isomers hydrogenate more rapidly than their trans (or E) counterparts. This is because cis isomers are inherently less stable due to steric strain between substituents on the same side of the double bond.[1][2] This higher ground state energy means a lower activation energy is required to reach the transition state for hydrogenation.[2]
Step-by-Step Experimental Protocol: Catalytic Hydrogenation of 1-Phenyl-1-octene
This protocol outlines a standard procedure for the catalytic hydrogenation of either (Z)- or (E)-1-phenyl-1-octene, allowing for a comparative kinetic study.
Materials:
-
(Z)- or (E)-1-phenyl-1-octene
-
10% Palladium on activated carbon (Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Round-bottom flask with a stir bar
-
Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr hydrogenator)
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask containing a magnetic stir bar, add (Z)- or (E)-1-phenyl-1-octene (e.g., 1 mmol).
-
Solvent and Catalyst Addition: Under an inert atmosphere (nitrogen or argon), add anhydrous ethanol (e.g., 10 mL) to dissolve the substrate. Carefully add 10% Pd/C (e.g., 5-10 mol%).
-
Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure the reaction atmosphere is saturated with hydrogen. For a balloon setup, maintain a positive pressure of hydrogen.
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature (25°C). Monitor the progress of the reaction by taking aliquots at regular time intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (as determined by the disappearance of the starting material), purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.
-
Product Isolation: Concentrate the filtrate using a rotary evaporator to remove the solvent and obtain the crude product, 1-phenyloctane.
-
Analysis: Analyze the product by ¹H NMR and ¹³C NMR to confirm its identity and purity.
Mechanistic Insights: The Role of Steric Hindrance
The differing hydrogenation rates of (Z) and (E) isomers can be explained by the Horiuti-Polanyi mechanism, which involves the adsorption of the alkene onto the catalyst surface followed by the stepwise addition of two hydrogen atoms.[4]
The (Z)-isomer, with its phenyl and hexyl groups on the same side of the double bond, experiences greater steric strain in its ground state. This makes it thermodynamically less stable than the (E)-isomer. Consequently, the activation energy barrier for the hydrogenation of the (Z)-isomer is lower, leading to a faster reaction rate.
Furthermore, the approach of the alkene to the flat surface of the heterogeneous catalyst is a critical step. The (E)-isomer, with its bulky substituents on opposite sides of the double bond, can present more steric hindrance to effective binding with the catalyst surface compared to the (Z)-isomer, where the bulky groups can be oriented away from the surface.
Below is a diagram illustrating the proposed interaction of the (Z) and (E) isomers with the catalyst surface.
Caption: Experimental workflow for comparative kinetic analysis.
Conclusion
The stereochemistry of an alkene has a profound impact on its reactivity in catalytic hydrogenation. The (Z)-isomer of 1-phenyl-1-octene is expected to hydrogenate at a faster rate than the (E)-isomer. This is a direct consequence of the higher ground state energy of the (Z)-isomer due to steric strain and potentially more favorable binding to the catalyst surface. This principle is a critical consideration in synthetic planning and process development, where the choice of starting material stereochemistry can significantly influence reaction times and efficiency. For professionals in drug development, understanding such subtle yet significant factors is crucial for the optimization of synthetic routes to complex molecular targets.
References
-
OpenStax. (2023, September 20). 7.6 Stability of Alkenes. In Organic Chemistry. Retrieved from [Link]
-
Ma, S., et al. (2014). Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. The Journal of Physical Chemistry C, 118(24), 13019-13027. Retrieved from [Link]
-
LibreTexts. (2025, September 17). 7.5: Stability of Alkenes. In Chemistry LibreTexts. Retrieved from [Link]
-
Reaction rate constants for the individual and competitive pentene hydrogenation systems. (n.d.). ResearchGate. Retrieved from [Link]
-
Chemistry Notes. (2020, June 11). Stability of Alkenes and Heat of Hydrogenation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, May 14). Rate of hydrogenation. Retrieved from [Link]
Sources
Crystallographic Data Availability for (Z)-1-Phenyl-1-octene Derivatives: A Comparison Guide
(Z)-1-Phenyl-1-octene and its derivatives present a unique challenge in structural chemistry. Characterized by a rigid styrene-like core attached to a highly flexible octyl chain, these molecules possess immense conformational entropy. Consequently, they typically exist as low-melting oils at room temperature, making traditional single-crystal X-ray diffraction (SCXRD) impossible without specialized interventions.
For drug development professionals and materials scientists, obtaining exact 3D crystallographic data—critical for validating Z-stereochemistry, mapping intermolecular interactions, and understanding solid-state behavior—requires navigating specialized databases or employing advanced crystallization methodologies. As a Senior Application Scientist, I have structured this guide to compare available data repositories and detail the field-proven experimental workflows required to generate this data when databases fall short.
Database Comparison: Sourcing Existing Crystallographic Data
Before committing to complex experimental workflows, researchers must query existing structural repositories. The landscape of crystallographic databases varies significantly in its handling of low-melting organic liquids.
| Database | Primary Utility | Data Type | Availability for Liquid Alkenes | Limitations |
| Cambridge Structural Database (CSD) | Gold standard for organic/metal-organic small molecules. | Experimental SCXRD coordinates (.cif). | Moderate. Contains cryocrystallized and derivatized alkene structures. | Requires paid license for full search capabilities; native liquid structures are historically underrepresented. |
| PubChem | General chemical information and bioactivity. | Computed 3D conformers (SDF). | High (Computed only). | Lacks experimental crystal lattice data; cannot map real-world intermolecular packing. |
| Crystallography Open Database (COD) | Open-access crystallographic data. | Experimental SCXRD coordinates (.cif). | Low. | Smaller repository; highly specific non-pharmaceutical liquid alkenes are rarely deposited here. |
The1 remains the most authoritative source for experimental structural data of organic small molecules, housing nearly a million structures[1]. However, because (Z)-1-phenyl-1-octene derivatives are liquids, raw entries are scarce unless the molecule has been subjected to specialized cryo-techniques or complexation[2].
Experimental Strategies: Overcoming the Liquid State
When database queries yield no results, empirical data must be generated. To bypass the high conformational entropy of the octyl chain, researchers must choose between two primary pathways: In Situ Cryocrystallization (direct analysis) and Chemical Derivatization (indirect analysis).
Workflow comparing direct cryocrystallization vs. derivatization for liquid alkene SCXRD analysis.
Methodological Protocols & Causality
Approach A: In Situ Cryocrystallization
Causality & Rationale: Simply plunging a liquid alkene into liquid nitrogen results in a non-diffracting amorphous glass due to rapid kinetic trapping[3]. To achieve a highly ordered single crystal, we must use in situ cryocrystallization combined with infrared (IR) laser zone melting. The laser provides localized heating to melt the polycrystalline mass, allowing a single seed crystal to propagate as the laser is slowly translated along the capillary[4].
Step-by-Step Protocol (Self-Validating System):
-
Sample Loading: Draw 2–3 μL of pure (Z)-1-phenyl-1-octene into a 0.3 mm Lindemann glass capillary via capillary action. Seal both ends with a micro-flame to prevent solvent evaporation or moisture ingress.
-
Flash Freezing: Mount the capillary on the diffractometer goniometer. Flash-cool the sample to 100 K using an open-flow nitrogen cryostream.
-
Validation Step: Collect a quick 5-minute X-ray frame; a diffuse halo confirms the expected amorphous glass state.
-
-
Laser Annealing (Zone Melting): Focus a low-power CO₂ laser (λ = 10.6 μm) onto the capillary to create a localized melt zone[4]. Slowly translate the laser along the capillary axis at ~0.5 mm/hr. As the liquid exits the laser path, it recrystallizes. Repeat this sweeping motion until a single, optically clear crystal dominates the capillary.
-
Diffraction Validation: Collect 3-5 preliminary diffraction frames.
-
Validation Step: The presence of sharp, well-defined Bragg spots (rather than powder rings) confirms successful single-crystal growth suitable for full data collection.
-
Approach B: Chemical Derivatization via Palladium Complexation
Causality & Rationale: If cryocrystallization equipment is unavailable, the conformational entropy of the octyl chain must be restricted chemically. Reacting the alkene with a transition metal like Palladium(II) forms a stable, sterically hindered π-complex. The added molecular weight and rigid planar geometry of the Pd-center drastically increase the melting point, forcing the derivative into a solid state at room temperature[5].
Step-by-Step Protocol (Self-Validating System):
-
Reagent Preparation: Dissolve 1.0 mmol of6 (a versatile precatalyst where weakly coordinating benzonitrile ligands are easily displaced by alkenes) in 10 mL of anhydrous dichloromethane (DCM)[6].
-
Complexation: Add 1.2 mmol of (Z)-1-phenyl-1-octene dropwise to the solution. Stir at room temperature for 4 hours under an inert argon atmosphere. The color will shift from yellow to pale orange as the π-complex forms.
-
Purification & Validation: Remove the solvent in vacuo.
-
Validation Step: Perform ¹H NMR on the crude solid. A significant upfield shift in the alkene proton signals (from ~5.5 ppm down to ~3.5 ppm) confirms successful π-coordination to the Palladium center[5].
-
-
Crystallization: Dissolve the validated complex in a minimum amount of chloroform. Carefully layer hexane (a non-polar antisolvent) on top of the solution in a narrow crystallization tube. Allow slow diffusion over 48-72 hours at 4°C to yield X-ray quality single crystals.
Conclusion
While the Cambridge Structural Database (CSD) is the premier repository for crystallographic data, the inherent liquid nature of (Z)-1-phenyl-1-octene derivatives often results in a lack of direct, native entries. Researchers must bridge this gap by employing in situ cryocrystallization to analyze the native liquid state, or by utilizing Palladium-based derivatization to engineer a solid lattice. Both methods, when executed with rigorous self-validating steps, yield high-fidelity structural data suitable for publication and subsequent CSD deposition.
References
-
Organopalladium Compounds in Organic Synthesis and in Catalysis. ResearchGate.5
-
Bis(benzonitrile)palladium chloride | 14220-64-5. Benchchem.6
-
The Art of in situ Cryocrystallization. Indian Academy of Sciences.4
-
In situ Crystallization of Low-Melting Ionic Liquids. ACS Publications.3
-
Applications of the Cambridge Structural Database in chemical education. IUCr Journals.2
-
The Cambridge structural database (CSD): important resources for teaching concepts in structural chemistry and intermolecular interactions. ResearchGate.1
Sources
Safety Operating Guide
(Z)-1-Phenyl-1-octene proper disposal procedures
As a Senior Application Scientist, I frequently observe laboratories mishandling long-chain alkenes by either misclassifying them or failing to optimize their waste streams for downstream processing. (Z)-1-Phenyl-1-octene, a sterically distinct alkene utilized extensively in complex cross-coupling and Wittig olefination methodologies[1], requires a rigorous, self-validating disposal protocol.
This guide bypasses generic safety advice to provide the underlying chemical causality behind these procedures. By understanding the "why" behind the protocol, researchers can ensure both strict regulatory compliance and operational efficiency.
To dictate proper disposal, we must first understand the molecule's physical properties. (Z)-1-Phenyl-1-octene is a highly lipophilic, non-halogenated organic liquid. Because of its structure, it exhibits significant aquatic toxicity—a trait common among long-chain alkylbenzenes and alkenes[2].
Under the EPA's Resource Conservation and Recovery Act (RCRA)[3], the disposal of this compound falls strictly under organic solvent protocols. If the alkene is mixed with common carrier solvents during synthesis (such as xylene, acetone, or ethyl acetate), the entire waste stream is classified under F-Listed hazardous waste codes (e.g., F003)[4][5]. If unmixed but exhibiting a flash point below 140°F, it is managed as a Characteristic ignitable waste (D001)[6].
Table 1: Quantitative & Regulatory Data Summary for (Z)-1-Phenyl-1-octene
| Property / Parameter | Data / Classification | Source / Rationale |
| Compound Class | Non-halogenated organic alkene | Structural analysis |
| EPA RCRA Waste Code | Characteristic (D001) / F-Listed (F003/F005) | 40 CFR Part 261; depends on carrier solvent mixture[3][5][6] |
| Primary Disposal Method | Fuels Blending / Incineration | High calorific value of non-halogenated organics[7] |
| Aquatic Toxicity | High | Strict prohibition against sanitary sewer disposal[2] |
| Halogenated Cost Multiplier | ~2x cost of non-halogenated | EHS economic guidelines for incineration[7] |
The Causality of Waste Segregation
A fundamental rule in organic waste management is the strict segregation of non-halogenated waste (like (Z)-1-Phenyl-1-octene) from halogenated waste (like dichloromethane or chloroform).
The Causality: Environmental Health and Safety (EHS) departments bulk non-halogenated organic solvents into 55-gallon metal drums specifically for fuels blending —a process that repurposes the high calorific value of these solvents for energy recovery via incineration[7].
If (Z)-1-Phenyl-1-octene is improperly mixed with halogenated solvents, the mixture becomes inappropriate for standard fuels blending. Halogenated waste generates corrosive hydrogen halide gases during incineration. These gases severely compromise the structural integrity of the metal drums and require specialized, expensive scrubbing equipment at the disposal facility[7]. Consequently, disposing of a halogenated waste drum costs approximately twice as much as a non-halogenated one[7].
Workflow for the segregation and disposal of (Z)-1-Phenyl-1-octene waste streams.
Validated Step-by-Step Disposal Methodology
This self-validating protocol ensures that every step confirms the integrity of the previous one, minimizing chemical exposure and preventing regulatory breaches.
Phase 1: Waste Stream Characterization
-
Analyze the Matrix: Determine the exact composition of the waste stream containing (Z)-1-Phenyl-1-octene. Identify all carrier solvents (e.g., THF, toluene) used during the reaction workup[1].
-
Halogen Check: Confirm the absolute absence of halogenated solvents.
-
Causality: As established, halogenated solvents disrupt the fuels blending process and double disposal costs[7].
-
Phase 2: Accumulation & Containment 3. Select the Receptacle: Utilize an EHS-provided 5-gallon metal or high-density polyethylene (HDPE) safety can specifically designated for non-halogenated organic solvents[7]. 4. Transfer Protocol: Operating within a certified fume hood, use a grounded funnel to transfer the (Z)-1-Phenyl-1-octene mixture into the safety can. 5. Validation of Seal: Ensure the spring-loaded lid of the safety can closes automatically and completely.
-
Self-Validation: A properly sealed lid prevents volatile vapor escape and verifies the mechanical integrity of the primary containment system[7].
Phase 3: RCRA-Compliant Labeling & EHS Handoff 6. Apply Nomenclature: Immediately affix a hazardous waste tag. Mark it explicitly as "Hazardous Waste" and list "(Z)-1-Phenyl-1-octene" alongside its carrier solvents[7]. 7. Assign EPA Codes: If mixed with listed solvents like toluene or ethyl acetate, apply the appropriate F-codes (e.g., F003, F005)[5][6]. 8. EHS Transfer: Submit a pickup request to your institution's EHS department so the material can be bulked for energy recovery[7].
Emergency Spill Management
In the event of a localized spill, prompt and correct action is crucial to prevent environmental contamination and fire hazards.
Spill Response Methodology:
-
Evacuation & Isolation: Immediately evacuate non-essential personnel from the spill area. Remove all potential ignition sources, as the organic solvent mixture carrying the alkene is likely highly flammable[6].
-
PPE Donning: Equip chemical-resistant nitrile gloves, splash goggles, and a lab coat.
-
Containment: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).
-
Causality: Inert absorbents rapidly sequester the lipophilic alkene, preventing it from reaching the sanitary sewer and mitigating its high aquatic toxicity[2].
-
-
Collection: Use spark-proof tools to sweep the saturated absorbent into a compatible, sealable hazardous waste container.
-
Validation & Disposal: Seal the container, label it as "Hazardous Waste - Spill Debris ((Z)-1-Phenyl-1-octene)", and transfer it to EHS for incineration[7].
Step-by-step emergency response pathway for (Z)-1-Phenyl-1-octene spills.
References
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from:[Link]
-
Western Kentucky University (WKU) EHS. EPA HAZARDOUS WASTE CODES (F-Listed Solvents). Retrieved from: [Link]
-
U.S. Environmental Protection Agency (EPA). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from:[Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations (40 CFR Parts 260-273). Retrieved from: [Link]
Sources
Personal protective equipment for handling (Z)-1-Phenyl-1-octene
Advanced Laboratory Safety and Operational Protocol: Handling (Z)-1-Phenyl-1-octene
Welcome to the definitive operational guide for handling (Z)-1-Phenyl-1-octene. As a Senior Application Scientist, I frequently observe laboratories underestimating the handling requirements for lipophilic alkenes. While (Z)-1-Phenyl-1-octene is a highly valuable building block in cross-coupling reactions and complex organic synthesis[1], its specific physicochemical properties demand rigorous, uncompromising safety protocols.
This guide bridges the gap between standard Safety Data Sheets (SDS) and practical, field-proven laboratory operations. We do not just tell you what to wear; we explain the causality behind every safety measure so you can build self-validating workflows in your laboratory.
Physicochemical Hazard Profile & Causality
To design an effective safety protocol, we must first understand the molecular behavior of the compound. (Z)-1-Phenyl-1-octene is a hydrocarbon derivative featuring a non-polar octene chain and an aromatic ring[2].
Table 1: Quantitative Data & Hazard Profile of (Z)-1-Phenyl-1-octene
| Property | Data | Operational Implication |
| CAS Number | 42036-72-6[2] | Essential for exact SDS retrieval and regulatory tracking. |
| Molecular Formula | C14H20[1] | High carbon count indicates extreme lipophilicity. |
| Molecular Weight | 188.31 g/mol [1] | Moderate weight; liquid at room temperature. |
| Hazard Classification | Irritant (Skin/Eye)[3] | Mandates strict dermal and ocular barrier protection. |
| Solubility | Insoluble in water | Requires organic solvents for decontamination and cleanup. |
The Causality Insight : The combination of an aromatic ring and a long aliphatic chain makes this molecule highly lipophilic. If it contacts unprotected skin, it will rapidly integrate into the lipid bilayer of the epidermis, causing acute irritation and potential systemic absorption[3]. This molecular behavior dictates our strict Personal Protective Equipment (PPE) requirements.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic lab safety guidelines; tailor your PPE to the molecule's specific vulnerabilities.
-
Hand Protection (Critical) : Use 100% Nitrile or Neoprene gloves (minimum 8 mil thickness)[3].
-
The Causality: Latex gloves offer virtually zero resistance to non-polar organic liquids. Upon contact with (Z)-1-Phenyl-1-octene, latex will swell, lose structural integrity, and act as an occlusive dressing that traps the chemical against your skin, exacerbating exposure.
-
Self-Validating Step: Before handling, inflate the nitrile glove slightly to check for micro-punctures. If you feel a cooling sensation on your hands during handling, assume immediate breakthrough, halt the operation, and replace the gloves.
-
-
Eye & Face Protection : Splash-proof chemical safety goggles are mandatory. If transferring volumes >100 mL, add a full face shield[3].
-
The Causality: Liquid hydrocarbons can cause severe ocular irritation. Standard safety glasses with side shields do not provide adequate protection against vapor accumulation or pressurized micro-splashes from syringes.
-
-
Body Protection : A flame-retardant (FR) lab coat, long pants, and closed-toe non-porous shoes.
Operational Workflow & Handling Protocols
Handling (Z)-1-Phenyl-1-octene requires a systematic approach to prevent vapor inhalation and environmental contamination.
Caption: Standard operational workflow for safely handling (Z)-1-Phenyl-1-octene in the laboratory.
Step-by-Step Handling Methodology:
-
Pre-Operation Ventilation Verification : Conduct all transfers inside a certified chemical fume hood[3].
-
Action: Set the sash height to a maximum of 18 inches.
-
Validation: Tape a small piece of tissue to the bottom of the sash. It should pull gently inward, visually confirming negative pressure.
-
-
Preparation of the Transfer System :
-
Action: Use glass or Teflon (PTFE) syringes and tubing.
-
Causality: (Z)-1-Phenyl-1-octene will degrade standard plastic/polypropylene tubing over time, leading to the leaching of plasticizers into your reaction or structural failure of the syringe.
-
-
Chemical Dispensing :
-
Action: When drawing the liquid, pull the plunger slowly to prevent cavitation.
-
Validation: Observe the syringe barrel. If bubbles continuously form, your seal is compromised, or you are drawing too fast, increasing the risk of a pressurized leak.
-
-
Post-Transfer Decontamination :
-
Action: Rinse all reusable glassware with a compatible non-polar solvent (e.g., hexanes or ethyl acetate) before standard washing.
-
Emergency Spill Response Plan
Accidents happen, but panic is a result of poor planning. The following decision matrix dictates the exact response to a (Z)-1-Phenyl-1-octene spill.
Caption: Decision matrix and emergency response pathway for (Z)-1-Phenyl-1-octene spills.
Step-by-Step Spill Remediation Protocol:
-
Isolate the Area : Immediately extinguish all ignition sources. (Z)-1-Phenyl-1-octene is a combustible hydrocarbon.
-
Containment (For Minor Spills < 50 mL) :
-
Action: Surround the spill with an inert absorbent material like vermiculite, dry sand, or commercial spill pads designed for organic solvents.
-
Causality: Never use combustible absorbents like sawdust. The high surface area of sawdust combined with a combustible liquid creates a severe fire hazard.
-
-
Collection : Sweep the absorbed mixture using non-sparking tools and place it into a chemically resistant, sealable container.
-
Validation : Wipe the spill area with a mild detergent and water. If a rainbow-like sheen remains on the surface, residual hydrocarbon is present. Repeat the solvent/detergent wipe until the surface is completely clear.
Waste Segregation and Disposal
Improper disposal of aromatic alkenes poses a severe threat to aquatic ecosystems.
-
Segregation : Collect all (Z)-1-Phenyl-1-octene waste in a designated "Non-Halogenated Organic Waste" container.
-
Causality: Mixing non-halogenated hydrocarbons with halogenated waste streams exponentially increases disposal costs and can lead to dangerous exothermic reactions if incompatible catalysts are present.
-
-
Aqueous Waste : Any aqueous washes from reaction workups that came into contact with the octene must be treated as hazardous waste, not poured down the sink. The lipophilic nature means trace amounts will persist in the water phase.
References
- Title: 3-Bromo-3-phenyl-3H-diazirine (EVT-3402476) / CAS No.
- Title: 2-Bromo-1-octene | 13249-60-0 (Hazards and Handling of Octene Derivatives)
- Title: (Z)
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
